Sannamycin C
説明
特性
CAS番号 |
73522-71-1 |
|---|---|
分子式 |
C15H32N4O4 |
分子量 |
332.44 g/mol |
IUPAC名 |
3-amino-2-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C15H32N4O4/c1-18-7-8-4-5-9(16)15(22-8)23-14-10(17)6-11(21-3)12(19-2)13(14)20/h8-15,18-20H,4-7,16-17H2,1-3H3 |
InChIキー |
GKYYNFPFPFRFFN-UHFFFAOYSA-N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Sannamycin C; KA 7038VI; KA-7038VI; KA7038VI; |
製品の起源 |
United States |
Foundational & Exploratory
The Chemical Architecture of Sannamycin C: A Technical Guide for Scientific Professionals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sannamycin C is a member of the aminoglycoside class of antibiotics, a group of natural products that have been pivotal in the fight against bacterial infections. Produced by the actinomycete Streptomyces sannanensis, this compound exhibits a characteristic chemical scaffold that underpins its biological activity. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its constituent moieties and key physicochemical properties. While detailed experimental data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are not extensively available in the public domain, this document consolidates the known structural information and presents predicted spectral data. Furthermore, a generalized experimental protocol for the isolation of aminoglycoside antibiotics from Streptomyces cultures is provided as a representative methodology. Finally, the guide illustrates the established mechanism of action for this class of antibiotics, a critical aspect for professionals in drug development and microbiology.
Chemical Structure and Properties
This compound is an aminoglycoside antibiotic that is structurally composed of two key subunits: 6-N-methylpurpurosamine C and 2-deoxy-3-epi-fortamine.[1][2] The molecular formula of this compound is C₁₅H₃₂N₄O₄, with a molecular weight of 332.44 g/mol .[3]
The IUPAC name for this compound is 3-amino-2-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₃₂N₄O₄ | PubChem[3] |
| Molecular Weight | 332.44 g/mol | PubChem |
| Monoisotopic Mass | 332.24235551 Da | PubChem |
| Topological Polar Surface Area | 124 Ų | PubChem |
| XLogP3 | -2.4 | PubChem |
| Hydrogen Bond Donor Count | 6 | PubChem |
| Hydrogen Bond Acceptor Count | 8 | PubChem |
| Rotatable Bond Count | 6 | PubChem |
Spectroscopic Data
Table 2: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 333.24965 | 181.8 |
| [M+Na]⁺ | 355.23159 | 183.3 |
| [M-H]⁻ | 331.23509 | 185.6 |
| [M+NH₄]⁺ | 350.27619 | 192.2 |
| [M+K]⁺ | 371.20553 | 182.5 |
| [M+H-H₂O]⁺ | 315.23963 | 173.4 |
| [M+HCOO]⁻ | 377.24057 | 198.0 |
| [M+CH₃COO]⁻ | 391.25622 | 221.5 |
| Data sourced from PubChemLite, calculated using CCSbase. |
Experimental Protocols
A detailed, specific experimental protocol for the isolation and purification of this compound from Streptomyces sannanensis is not extensively documented in publicly accessible literature. However, a general methodology for the isolation of aminoglycoside antibiotics from Streptomyces fermentation broths can be outlined as follows. It should be noted that optimization of each step is crucial for successful isolation and purification.
Generalized Protocol for Aminoglycoside Isolation
-
Fermentation: Streptomyces sannanensis is cultured in a suitable liquid medium under optimal conditions for antibiotic production. The fermentation is typically carried out for several days.
-
Harvesting: The culture broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration.
-
Cation-Exchange Chromatography: The supernatant, containing the aminoglycoside, is adjusted to an appropriate pH and applied to a cation-exchange resin column (e.g., Amberlite). Aminoglycosides, being basic compounds, will bind to the resin.
-
Elution: The column is washed with water or a low-concentration buffer to remove impurities. The bound aminoglycosides are then eluted using a buffer with a higher salt concentration or a different pH.
-
Adsorption Chromatography: The eluate is further purified using adsorption chromatography on a resin such as activated carbon or a non-ionic resin.
-
Further Chromatographic Steps: Additional purification steps, such as silica gel chromatography or high-performance liquid chromatography (HPLC), may be employed to achieve high purity.
-
Characterization: The purified compound is then characterized using various analytical techniques, including NMR and mass spectrometry, to confirm its identity and purity.
Mechanism of Antibacterial Action
The primary antibacterial mechanism of aminoglycosides, including this compound, involves the inhibition of protein synthesis in bacteria. This process is initiated by the binding of the aminoglycoside to the 30S ribosomal subunit. This interaction with the ribosomal RNA leads to the misreading of mRNA codons, resulting in the incorporation of incorrect amino acids into the growing polypeptide chain. This ultimately leads to the production of non-functional or toxic proteins and subsequent bacterial cell death.
While the primary antibacterial target is well-established, research into the broader cellular impacts of aminoglycosides is ongoing. For instance, signaling pathways associated with aminoglycoside-induced ototoxicity in mammalian cells have been identified, highlighting the importance of understanding the off-target effects of this class of antibiotics.
Conclusion
This compound represents a classic example of an aminoglycoside antibiotic with a defined chemical structure. While a wealth of detailed experimental data remains to be published, the foundational knowledge of its composition and the general mechanism of action for its class provides a strong basis for further research and development. For scientists in drug discovery, the scaffold of this compound and other aminoglycosides continues to be a template for the design of novel antibacterial agents with improved efficacy and reduced side effects. Future work should focus on obtaining and publishing detailed spectroscopic and biological data for this compound to fully elucidate its therapeutic potential.
References
Sannamycin C: A Technical Guide to its Discovery, Origin, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sannamycin C is a member of the aminoglycoside class of antibiotics, a group of natural products renowned for their potent antibacterial activity. This technical guide provides a comprehensive overview of the discovery, origin, characterization, and production of this compound from the actinomycete Streptomyces sannanensis. The document details the fermentation process for its cultivation, the protocol for its isolation and purification, and a summary of its physicochemical and spectroscopic properties. Furthermore, this guide presents a putative biosynthetic pathway and discusses the general principles of its regulation, drawing parallels with other well-characterized aminoglycoside antibiotics. This document is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.
Introduction
This compound was first identified as a novel aminoglycoside antibiotic produced by Streptomyces sannanensis strain KC-7038.[1] This strain was also known for its production of Sannamycins A and B.[1] Structurally, this compound is characterized by the presence of a 6-N-methylpurpurosamine C moiety and a 2-deoxy-3-epi-fortamine moiety.[1] Like other aminoglycosides, its antibacterial activity stems from its ability to bind to bacterial ribosomes, thereby inhibiting protein synthesis. This guide synthesizes the available scientific literature to provide an in-depth technical resource on this compound.
Origin and Discovery
Producing Microorganism
This compound is a natural product synthesized by the bacterium Streptomyces sannanensis. The type strain, KC-7038, was isolated from a soil sample in Japan.[2] Streptomyces sannanensis is a Gram-positive, filamentous bacterium belonging to the family Streptomycetaceae.[2] In addition to the Sannamycin complex, this species is known to produce other bioactive compounds, including istamycin A, isostreptazolin, sannaphenol, and sannanine.
Discovery
The discovery of this compound was reported in 1980 by a team of researchers led by T. Deushi. During the course of their work on Sannamycins A and B from Streptomyces sannanensis KC-7038, they identified another antibiotic substance in the culture broth. Subsequent isolation and characterization revealed this compound to be a new aminoglycoside antibiotic, which they named this compound.
Production of this compound
Fermentation Protocol
The production of this compound is achieved through submerged fermentation of Streptomyces sannanensis KC-7038. While the original discovery paper provides a general overview, a more detailed, replicable protocol is outlined below, based on common practices for Streptomyces fermentation.
Inoculum Preparation:
-
A loopful of spores of Streptomyces sannanensis KC-7038 is inoculated into a 100 mL flask containing 20 mL of seed medium.
-
The seed culture is incubated at 28°C for 48 hours on a rotary shaker at 200 rpm.
Production Fermentation:
-
The seed culture (5% v/v) is transferred to a 2 L production flask containing 500 mL of production medium.
-
The production culture is incubated at 28°C for 96 hours on a rotary shaker at 200 rpm.
Media Composition:
| Medium Type | Component | Concentration (g/L) |
| Seed Medium | Glucose | 20 |
| Soybean Meal | 10 | |
| NaCl | 5 | |
| CaCO₃ | 1 | |
| Production Medium | Soluble Starch | 30 |
| Soybean Meal | 20 | |
| Dry Yeast | 5 | |
| NaCl | 5 | |
| K₂HPO₄ | 0.5 | |
| MgSO₄·7H₂O | 0.5 | |
| CaCO₃ | 2 |
Note: The pH of both media is adjusted to 7.0 before sterilization.
Experimental Workflow for Fermentation
Fermentation workflow for this compound production.
Isolation and Purification
The isolation and purification of this compound from the fermentation broth involves a multi-step process utilizing ion-exchange chromatography.
Isolation and Purification Protocol
-
Harvesting and Clarification: The fermentation broth is centrifuged at 8,000 x g for 20 minutes to remove the mycelium. The resulting supernatant is collected.
-
Cation Exchange Chromatography (Capture Step):
-
The pH of the supernatant is adjusted to 7.0.
-
The supernatant is applied to a column packed with a weakly acidic cation exchange resin, such as Amberlite IRC-50 (NH₄⁺ form).
-
The column is washed with deionized water to remove unbound impurities.
-
This compound is eluted with 0.5 N aqueous ammonia.
-
-
Cation Exchange Chromatography (Polishing Step):
-
The eluate from the previous step is concentrated under reduced pressure.
-
The concentrate is applied to a column of a weakly acidic cation exchange resin, such as Amberlite CG-50 (NH₄⁺ form).
-
The column is washed with deionized water.
-
A linear gradient of aqueous ammonia (0 to 0.5 N) is used to elute the bound compounds.
-
Fractions are collected and tested for antibacterial activity to identify those containing this compound.
-
-
Final Purification:
-
The active fractions are pooled and concentrated.
-
The concentrate is further purified by column chromatography on silica gel using a solvent system of chloroform-methanol-ammonia water (1:3:2, lower phase).
-
The pure this compound is obtained as a white powder after removal of the solvent.
-
Experimental Workflow for Isolation and Purification
Isolation and purification workflow for this compound.
Physicochemical and Spectroscopic Data
The structural elucidation of this compound was accomplished through a combination of physicochemical measurements and spectroscopic analysis.
Physicochemical Properties
| Property | Value |
| Appearance | White powder |
| Melting Point | 138 - 142 °C (decomposes) |
| Specific Optical Rotation | [α]D²⁵ +135° (c 1.0, H₂O) |
| Molecular Formula | C₁₅H₃₂N₄O₄ |
| Molecular Weight | 332.44 g/mol |
| Solubility | Soluble in water; sparingly soluble in methanol; insoluble in acetone and chloroform. |
Spectroscopic Data
While detailed spectral data is limited in the original publication, the key spectroscopic methods used for structure determination were ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
¹H NMR and ¹³C NMR: The NMR spectra of this compound would be complex due to the presence of two sugar-like moieties and an aminocyclitol core. A detailed assignment would require 2D NMR techniques such as COSY, HSQC, and HMBC to establish the connectivity of protons and carbons.
-
Mass Spectrometry: High-resolution mass spectrometry would confirm the molecular formula. Tandem mass spectrometry (MS/MS) would provide fragmentation patterns that could be used to deduce the structure of the individual components and their linkages.
Biosynthesis of this compound (Putative)
The biosynthetic pathway for this compound has not been experimentally elucidated. However, based on the known biosynthesis of other aminoglycosides, a putative pathway can be proposed. Aminoglycoside biosynthesis typically originates from a sugar phosphate, often glucose-6-phosphate.
The biosynthesis of this compound likely involves the separate synthesis of its three core components: the 2-deoxy-3-epi-fortamine aminocyclitol, the 6-N-methylpurpurosamine C aminosugar, and their subsequent glycosidic linkage.
Putative Biosynthetic Pathway
References
An In-depth Technical Guide to the Production of Sannamycin C by Streptomyces sannanensis KC-7038
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Sannamycin C is an aminoglycoside antibiotic produced by the actinomycete Streptomyces sannanensis KC-7038.[1] This technical guide provides a comprehensive overview of the methodologies and scientific principles underlying the production of this compound. It details protocols for the cultivation of Streptomyces sannanensis KC-7038, as well as for the extraction and purification of this compound. Furthermore, this document explores the biosynthetic and regulatory mechanisms that likely govern the production of this antibiotic, drawing upon established knowledge of Streptomyces genetics and physiology. Quantitative data, where available from related studies, is presented in structured tables to facilitate comparison and experimental design. Visualizations of key experimental workflows and a hypothetical regulatory pathway are provided to enhance understanding.
Introduction to Streptomyces sannanensis KC-7038 and this compound
Streptomyces sannanensis is a Gram-positive, filamentous bacterium known for its ability to produce a variety of bioactive secondary metabolites.[1] The strain KC-7038 is noted for its production of the Sannamycin complex, which includes Sannamycin A, B, and C.[1] this compound is classified as an aminoglycoside antibiotic, a class of compounds renowned for their potent antibacterial activity.[1] The producing strain, Streptomyces sannanensis KC-7038, is also cataloged under other designations, including ATCC 31530 and FERM-P 4388.
Experimental Protocols
While specific quantitative production data for this compound by Streptomyces sannanensis KC-7038 is not extensively detailed in publicly available literature, effective protocols can be developed based on methodologies established for other antibiotic-producing Streptomyces species, particularly other strains of S. sannanensis.
Cultivation of Streptomyces sannanensis KC-7038
Successful production of this compound is contingent on providing optimal growth conditions for S. sannanensis KC-7038. The following protocol is adapted from studies on Streptomyces sannanensis strain SU118, which has been shown to produce potent antimicrobial agents.
2.1.1. Media Composition
A Glucose Soybean Meal Broth has been identified as a suitable medium for antibiotic production by S. sannanensis. The composition of a recommended fermentation medium is detailed in Table 1.
| Component | Concentration (g/L) | Purpose |
| Glucose | 10.0 | Primary Carbon Source |
| Soybean Meal | 10.0 | Nitrogen and Carbon Source |
| Sodium Chloride (NaCl) | 5.0 | Osmotic Balance |
| Calcium Carbonate (CaCO₃) | 2.0 | pH Buffering |
| Distilled Water | 1000 mL | Solvent |
| pH | 7.0 - 7.2 | Optimal for growth and production |
Table 1: Recommended fermentation medium for this compound production.
2.1.2. Inoculum Preparation
-
Prepare a seed culture medium, such as ISP Medium 2 (Yeast Extract-Malt Extract Agar).
-
Inoculate the agar with spores or a mycelial suspension of S. sannanensis KC-7038.
-
Incubate at 28°C for 7-10 days, or until sufficient growth and sporulation are observed.
-
Harvest spores or mycelial fragments into a sterile saline solution containing a wetting agent (e.g., 0.05% Tween 80) to create a homogenous suspension.
2.1.3. Fermentation Parameters
The optimal fermentation parameters for antibiotic production by a related S. sannanensis strain are summarized in Table 2.
| Parameter | Optimal Value |
| Incubation Temperature | 28°C |
| Agitation | 150 - 200 rpm |
| Incubation Period | 7 days |
| Inoculum Size | 5% (v/v) |
Table 2: Optimized fermentation parameters for antibiotic production.
Extraction and Purification of this compound
The following protocol for the extraction and purification of this compound is based on general methods for aminoglycoside antibiotics and related compounds from Streptomyces.
2.2.1. Extraction
-
Following fermentation, separate the mycelial biomass from the culture broth by centrifugation (e.g., 10,000 x g for 20 minutes).
-
The supernatant, containing the secreted this compound, should be collected.
-
Perform a solvent extraction of the supernatant using a non-polar solvent such as ethyl acetate at a 1:1 (v/v) ratio.
-
Thoroughly mix the two phases and then allow them to separate. The this compound will partition into the organic phase.
-
Collect the ethyl acetate phase and concentrate it to dryness under reduced pressure using a rotary evaporator.
2.2.2. Purification
-
The dried extract can be redissolved in a minimal amount of a suitable solvent (e.g., methanol).
-
Initial purification can be achieved using silica gel column chromatography.
-
Further purification to isolate this compound can be performed using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Analytical Quantification
Quantitative analysis of this compound can be performed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). As aminoglycosides often lack a strong UV chromophore, derivatization or the use of an Evaporative Light Scattering Detector (ELSD) may be necessary for sensitive detection.
Biosynthesis and Regulation of this compound
The production of antibiotics in Streptomyces is a complex process involving a dedicated set of genes organized into a biosynthetic gene cluster (BGC) and a hierarchical regulatory network.
The Sannamycin Biosynthetic Gene Cluster (Hypothetical)
While the specific BGC for Sannamycin has not been fully elucidated in the available literature, it is expected to contain genes encoding the enzymes necessary for the synthesis of the 2-deoxystreptamine core and the sugar moieties, as well as for their subsequent modification and assembly. A typical aminoglycoside BGC would likely contain the genes outlined in Table 3.
| Gene Category | Function |
| Sugar Synthesis Genes | Enzymes for the biosynthesis of the specific sugar components. |
| Aminocyclitol Synthesis Genes | Enzymes for the formation of the 2-deoxystreptamine core. |
| Glycosyltransferases | Enzymes that attach the sugar moieties to the aminocyclitol core. |
| Tailoring Enzymes | Enzymes for modifications such as methylation and amination. |
| Resistance Genes | Genes conferring self-resistance to the producing organism. |
| Transport Genes | Genes encoding proteins for the export of the antibiotic. |
| Regulatory Genes | Genes that control the expression of the other genes in the cluster. |
Table 3: Hypothetical components of the this compound biosynthetic gene cluster.
Regulatory Control of this compound Production (Hypothetical Model)
The regulation of antibiotic production in Streptomyces is multi-layered, involving both pathway-specific and global regulators. A hypothetical regulatory cascade for this compound production, based on known Streptomyces models, is depicted below. This model illustrates how environmental and physiological signals can be integrated to control the expression of the Sannamycin BGC.
A hypothetical regulatory cascade for this compound production.
Experimental Workflow Visualization
The overall process for the production, extraction, and purification of this compound can be visualized as a sequential workflow.
Workflow for this compound production and purification.
Conclusion
This technical guide provides a foundational framework for the production and study of this compound from Streptomyces sannanensis KC-7038. While specific data on production yields and the definitive biosynthetic gene cluster remain areas for further investigation, the protocols and models presented herein, derived from closely related studies and established principles of Streptomyces biology, offer a robust starting point for researchers in the field of natural product discovery and development. Future work, including genome sequencing of S. sannanensis KC-7038 and detailed fermentation optimization studies, will undoubtedly provide deeper insights and enhance the production of this promising aminoglycoside antibiotic.
References
Sannamycin C as an Aminoglycoside: An In-depth Technical Guide on the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sannamycin C is an aminoglycoside antibiotic produced by Streptomyces sannanensis.[1] While specific research on the detailed mechanism of action of this compound is limited in publicly available literature, its classification as an aminoglycoside provides a strong framework for understanding its primary mode of antibacterial activity. This guide synthesizes the well-established mechanism of action for the aminoglycoside class of antibiotics and contextualizes this compound within this family. It is important to note that the quantitative data and experimental protocols presented herein are representative of the aminoglycoside class and are intended to serve as a guide for the study of this compound and other novel aminoglycosides, given the absence of specific published data for this compound. A derivative, 4-N-glycyl this compound, has shown inhibitory activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides.[1]
Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Aminoglycosides exert their bactericidal effects by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[2][3] This interaction leads to a cascade of events that disrupts normal cellular function and ultimately leads to cell death.[4] The primary target of aminoglycosides is the 30S ribosomal subunit.
The key steps in the aminoglycoside mechanism of action are:
-
Binding to the 30S Ribosomal Subunit: Aminoglycosides bind with high affinity to the A-site (aminoacyl-tRNA site) on the 16S ribosomal RNA (rRNA) of the 30S subunit. This binding is crucial for their antibacterial activity.
-
Interference with Protein Synthesis Initiation: Some aminoglycosides can interfere with the formation of the initiation complex, which is the first step in protein synthesis.
-
Codon Misreading: A hallmark of aminoglycoside action is the induction of codon misreading during the elongation phase of protein synthesis. The binding of the antibiotic to the A-site distorts its structure, leading to the incorrect incorporation of amino acids into the growing polypeptide chain. This results in the production of non-functional or toxic proteins.
-
Inhibition of Translocation: Aminoglycosides can also inhibit the translocation of the peptidyl-tRNA from the A-site to the P-site (peptidyl-tRNA site) on the ribosome, thereby stalling protein synthesis.
-
Disruption of the Cell Membrane: The accumulation of aberrant proteins in the bacterial cell membrane can disrupt its integrity, leading to increased permeability and leakage of cellular contents, which contributes to the bactericidal effect.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the generalized signaling pathway of aminoglycoside action and a typical experimental workflow for investigating the mechanism of a novel aminoglycoside like this compound.
Caption: Generalized mechanism of action for aminoglycoside antibiotics.
References
- 1. A new aminoglycoside antibiotic, this compound and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Translation error clusters induced by aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
The Biosynthetic Pathway of Sannamycin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sannamycin C is an aminoglycoside antibiotic produced by the bacterium Streptomyces sannanensis. This document provides a detailed technical overview of its proposed biosynthetic pathway. Due to the absence of specific genomic data for the this compound biosynthetic gene cluster, this guide presents a putative pathway constructed by analogy to the well-characterized biosynthesis of other 2-deoxystreptamine (2-DOS)-containing aminoglycosides, such as gentamicin. This guide includes proposed enzymatic steps, a hypothetical gene cluster organization, detailed experimental protocols for pathway elucidation, and quantitative data where available through analogy. Visualizations of the proposed pathway and experimental workflows are provided to facilitate understanding.
Introduction
This compound is a member of the aminoglycoside family of antibiotics, which are potent inhibitors of bacterial protein synthesis.[1] It is structurally characterized by a central aminocyclitol core, 2-deoxy-3-epi-fortamine, glycosidically linked to the aminosugar 6-N-methylpurpurosamine C.[2] While the producing organism, Streptomyces sannanensis, has been identified, the specific gene cluster responsible for this compound biosynthesis has not yet been fully characterized in the scientific literature.[2]
This guide aims to provide a comprehensive technical resource for researchers by proposing a biosynthetic pathway for this compound based on the established biosynthesis of other aminoglycosides.[3][4] It will detail the likely enzymatic transformations, the genetic organization of a putative biosynthetic gene cluster, and relevant experimental methodologies for pathway investigation.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into three main stages:
-
Formation of the 2-deoxy-3-epi-fortamine core.
-
Synthesis of the 6-N-methylpurpurosamine C donor.
-
Glycosylation and subsequent tailoring reactions.
A proposed scheme for the overall biosynthetic pathway is presented below.
Caption: Proposed biosynthetic pathway of this compound.
Biosynthesis of the 2-deoxy-3-epi-fortamine Core
The biosynthesis of the aminocyclitol core of most aminoglycosides starts from a primary metabolite, typically glucose-6-phosphate. The pathway for 2-deoxystreptamine (2-DOS) is well-established and serves as a model for the formation of 2-deoxy-3-epi-fortamine.
Table 1: Proposed Enzymes for 2-deoxy-3-epi-fortamine Biosynthesis
| Putative Gene | Proposed Enzyme Function | Substrate | Product |
| sanA-like | 2-deoxy-scyllo-inosose synthase | Glucose-6-phosphate | 2-deoxy-scyllo-inosose |
| sanB-like | L-glutamine:aminocyclitol aminotransferase | 2-deoxy-scyllo-inosose | 3-amino-2,3-dideoxy-scyllo-inosose |
| sanC-like | Dehydrogenase | 3-amino-2,3-dideoxy-scyllo-inosose | 3-amino-2,3-dideoxy-scyllo-inosone |
| sanD-like | L-glutamine:aminocyclitol aminotransferase | 3-amino-2,3-dideoxy-scyllo-inosone | 2-deoxy-3-epi-fortamine |
Biosynthesis of UDP-6-N-methylpurpurosamine C
The aminosugar moiety, 6-N-methylpurpurosamine C, is likely derived from UDP-N-acetylglucosamine (UDP-GlcNAc), a common precursor in bacterial secondary metabolism. The pathway would involve a series of enzymatic modifications including dehydration, transamination, and methylation.
Table 2: Proposed Enzymes for UDP-6-N-methylpurpurosamine C Biosynthesis
| Putative Gene | Proposed Enzyme Function | Substrate | Product |
| sanE-like | UDP-GlcNAc 4,6-dehydratase | UDP-GlcNAc | UDP-2-acetamido-2,6-dideoxy-xylo-hexos-4-ulose |
| sanF-like | Aminotransferase | UDP-2-acetamido-2,6-dideoxy-xylo-hexos-4-ulose | UDP-purpurosamine derivative |
| sanG-like | N-methyltransferase | UDP-purpurosamine derivative | UDP-6-N-methylpurpurosamine C |
Glycosylation and Final Tailoring Steps
The final steps in the biosynthesis involve the attachment of the aminosugar to the aminocyclitol core, catalyzed by a glycosyltransferase. Subsequent tailoring reactions, such as methylations or other modifications, would then yield the final this compound molecule.
Table 3: Proposed Enzymes for Assembly and Tailoring
| Putative Gene | Proposed Enzyme Function | Substrate(s) | Product |
| sanH-like | Glycosyltransferase | 2-deoxy-3-epi-fortamine, UDP-6-N-methylpurpurosamine C | Sannamycin intermediate |
| sanI-like | Tailoring enzymes (e.g., methyltransferases, oxidoreductases) | Sannamycin intermediate | This compound |
Proposed Biosynthetic Gene Cluster
Based on the characterized gene clusters for other aminoglycosides, the this compound biosynthetic gene cluster is expected to contain genes encoding the enzymes listed above, as well as regulatory and resistance genes. A hypothetical organization is depicted below.
Caption: Hypothetical organization of the this compound gene cluster.
Experimental Protocols for Pathway Elucidation
The following protocols are standard methods used to investigate the biosynthesis of natural products in Streptomyces and would be applicable to the study of this compound.
Genome Sequencing and Bioinformatic Analysis of S. sannanensis
Objective: To identify the this compound biosynthetic gene cluster.
Methodology:
-
Genomic DNA Extraction: High-molecular-weight genomic DNA is extracted from a pure culture of S. sannanensis using a standard phenol-chloroform method or a commercial kit.
-
Whole Genome Sequencing: The extracted DNA is sequenced using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies to generate a high-quality, closed genome assembly.
-
Bioinformatic Analysis: The assembled genome is annotated, and biosynthetic gene clusters are identified using software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell). The cluster most likely responsible for this compound biosynthesis would be identified based on the presence of genes homologous to those involved in the biosynthesis of other aminoglycosides.
Gene Knockout via CRISPR-Cas9
Objective: To confirm the involvement of a candidate gene in this compound biosynthesis.
Methodology:
-
Construct Design: A guide RNA (gRNA) targeting the gene of interest is designed. Homology arms flanking the target gene are amplified from S. sannanensis genomic DNA.
-
Plasmid Assembly: The gRNA and homology arms are cloned into a suitable Streptomyces CRISPR-Cas9 editing vector.
-
Conjugation: The resulting plasmid is transferred from E. coli to S. sannanensis via intergeneric conjugation.
-
Mutant Selection and Verification: Exconjugants are selected, and successful gene deletion is confirmed by PCR and sequencing.
-
Phenotypic Analysis: The production of this compound in the knockout mutant is compared to the wild-type strain using methods such as HPLC-MS.
Caption: Workflow for gene knockout in Streptomyces sannanensis.
Heterologous Expression of the Biosynthetic Gene Cluster
Objective: To confirm the sufficiency of the identified gene cluster for this compound production.
Methodology:
-
Cluster Cloning: The entire putative this compound biosynthetic gene cluster is cloned into a suitable expression vector (e.g., a BAC or PAC).
-
Host Strain Transformation: The vector is introduced into a heterologous host, typically a well-characterized Streptomyces strain that does not produce interfering secondary metabolites (e.g., S. coelicolor M1152 or S. albus).
-
Cultivation and Analysis: The heterologous host is cultivated under appropriate conditions, and the culture broth is analyzed for the production of this compound by HPLC-MS.
Quantitative Data (Hypothetical)
As no specific quantitative data for the this compound biosynthetic pathway has been published, the following table presents hypothetical values based on typical yields and enzyme kinetics observed in the biosynthesis of other aminoglycosides.
Table 4: Hypothetical Quantitative Parameters for this compound Biosynthesis
| Parameter | Hypothetical Value | Units | Notes |
| This compound Titer (Wild-Type S. sannanensis) | 50-150 | mg/L | Dependent on fermentation conditions. |
| Glycosyltransferase (sanH-like) Km (2-deoxy-3-epi-fortamine) | 50-200 | µM | Michaelis constant. |
| Glycosyltransferase (sanH-like) Km (UDP-6-N-methylpurpurosamine C) | 100-500 | µM | Michaelis constant. |
| Glycosyltransferase (sanH-like) kcat | 0.1-1.0 | s-1 | Catalytic rate. |
Conclusion
While the complete biosynthetic pathway of this compound remains to be experimentally elucidated, this guide provides a robust framework based on the well-understood biosynthesis of related aminoglycoside antibiotics. The proposed pathway, hypothetical gene cluster, and detailed experimental protocols offer a solid foundation for future research aimed at characterizing and engineering the biosynthesis of this potent antibiotic. Such studies will be crucial for the development of novel this compound analogs with improved therapeutic properties.
References
- 1. Genetic dissection of the biosynthetic route to gentamicin A2 by heterologous expression of its minimal gene set - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new aminoglycoside antibiotic, this compound and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetic dissection of the biosynthetic route to gentamicin A2 by heterologous expression of its minimal gene set - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parallel pathways in the biosynthesis of aminoglycoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physico-chemical Properties of Sannamycin C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sannamycin C is an aminoglycoside antibiotic produced by Streptomyces sannanensis. This technical guide provides a comprehensive overview of the known physico-chemical properties of this compound. It includes a summary of its fundamental characteristics, detailed experimental protocols for its isolation, purification, and characterization, and a discussion of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of new antibiotic agents. While a complete set of experimentally determined physico-chemical data for this compound is not publicly available, this guide furnishes the necessary methodological framework for its comprehensive analysis.
Introduction
This compound belongs to the aminoglycoside class of antibiotics, which are known for their efficacy against a broad spectrum of bacterial infections. These antibiotics function by inhibiting protein synthesis in susceptible bacteria.[1][2] this compound is specifically produced by the actinomycete Streptomyces sannanensis.[3][4] A thorough understanding of its physico-chemical properties is crucial for its potential development as a therapeutic agent, including formulation, stability, and pharmacokinetic studies.
Physico-chemical Properties
The following table summarizes the known physico-chemical properties of this compound based on available data. It is important to note that experimental data for properties such as melting point and specific spectral characteristics are not widely reported in the public domain.
| Property | Value | Source |
| Molecular Formula | C₁₅H₃₂N₄O₄ | --INVALID-LINK-- |
| Molecular Weight | 332.44 g/mol | --INVALID-LINK-- |
| IUPAC Name | 3-amino-2-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol | --INVALID-LINK-- |
| CAS Number | 73522-71-1 | --INVALID-LINK-- |
| Appearance | Solid | [] |
| Solubility | Soluble in Methanol, Water, Ether, Ethanol, and DMSO. | |
| Boiling Point | 480.6°C at 760 mmHg (Predicted) | |
| Density | 1.17 g/cm³ (Predicted) | |
| Synonyms | Sannamycin B, Istamycin A₀, Antibiotic KA 7038VI, Antibiotic KA 7038III | --INVALID-LINK-- |
Experimental Protocols
This section provides detailed methodologies for the isolation, purification, and characterization of this compound. These protocols are based on established techniques for aminoglycoside antibiotics.
Isolation and Purification of this compound from Streptomyces sannanensis
The isolation and purification of this compound involve fermentation of Streptomyces sannanensis, followed by extraction and chromatographic separation of the active compound.
Methodology:
-
Fermentation: Streptomyces sannanensis is cultured in a suitable liquid medium, such as Glucose Soyabean meal broth, under optimal conditions for antibiotic production (e.g., 28°C for seven days).
-
Extraction:
-
The culture broth is centrifuged to separate the mycelium from the supernatant.
-
The supernatant containing the secreted antibiotic is then extracted with an organic solvent like ethyl acetate.
-
-
Purification:
-
The crude extract is concentrated under reduced pressure.
-
The concentrated extract is then subjected to column chromatography on silica gel.
-
A solvent gradient (e.g., a methanol-chloroform gradient) is used to elute the column.
-
Fractions are collected and their antimicrobial activity is tested against susceptible bacterial strains (e.g., Staphylococcus aureus).
-
Active fractions are pooled and further purified using techniques like thin-layer chromatography (TLC) to obtain pure this compound.
-
Determination of Melting Point
The melting point of a pure solid is a characteristic physical property. The capillary method is a standard technique for its determination.
Methodology:
-
Sample Preparation: A small amount of the purified, dry this compound powder is packed into a capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.
-
Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.
Spectroscopic Characterization
Spectroscopic techniques are essential for elucidating the chemical structure and confirming the identity of a compound.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For complex molecules like aminoglycosides, 2D NMR techniques are particularly useful.
Methodology:
-
Sample Preparation: A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR spectra (such as COSY and HMQC/HSQC) are acquired on a high-field NMR spectrometer.
-
Analysis: The chemical shifts, coupling constants, and cross-peaks in the 2D spectra are analyzed to assign all proton and carbon signals and to determine the connectivity of atoms within the molecule.
IR spectroscopy is used to identify the functional groups present in a molecule.
Methodology:
-
Sample Preparation: A small amount of solid this compound is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Analysis: The absorption bands in the spectrum are assigned to specific functional groups (e.g., O-H, N-H, C-H, C-O bonds) to confirm the chemical structure.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While aminoglycosides do not have strong chromophores, they can be analyzed in the UV region. A study on an antimicrobial agent from Streptomyces sannanensis reported a λmax of 275.0 nm, which may be indicative of this compound or a related compound.
Methodology:
-
Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or methanol).
-
Data Acquisition: The UV-Vis absorption spectrum is recorded over a wavelength range of approximately 200-400 nm.
-
Analysis: The wavelength of maximum absorbance (λmax) is determined.
Mechanism of Action
This compound, as an aminoglycoside antibiotic, is believed to exert its antibacterial effect by inhibiting protein synthesis in bacteria. The generally accepted mechanism for this class of antibiotics is as follows:
-
Cellular Uptake: Aminoglycosides are actively transported across the bacterial cell membrane.
-
Ribosomal Binding: Once inside the cell, they bind to the 30S ribosomal subunit. Specifically, they interact with the 16S ribosomal RNA (rRNA).
-
Inhibition of Protein Synthesis: This binding event interferes with the initiation and elongation steps of protein synthesis, leading to the production of non-functional or truncated proteins. This ultimately results in bacterial cell death.
Conclusion
This compound is an intriguing aminoglycoside antibiotic with potential for further development. This technical guide provides a foundational understanding of its physico-chemical properties and outlines the necessary experimental protocols for its comprehensive characterization. While specific experimental data for some properties remain to be fully elucidated and published, the methodologies presented here offer a clear path for future research. Further investigation into the precise spectral characteristics and biological activity of this compound will be invaluable for advancing its potential as a therapeutic agent in the ongoing battle against bacterial infections.
References
- 1. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
- 2. Aminoglycosides: Perspectives on Mechanisms of Action and Resistance and Strategies to Counter Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new aminoglycoside antibiotic, this compound and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Sannamycin C molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sannamycin C, an aminoglycoside antibiotic. It details its physicochemical properties, biological activity, and the methodologies relevant to its study.
Core Molecular Data
This compound is an aminoglycoside antibiotic produced by the bacterium Streptomyces sannanensis KC-7038.[1] Its fundamental molecular attributes are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₃₂N₄O₄ | PubChem[2] |
| Molecular Weight | 332.44 g/mol | PubChem[2] |
| IUPAC Name | 3-amino-2-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol | PubChem[2] |
| CAS Number | 73522-71-1 | PubChem[2] |
Biological Activity and Mechanism of Action
As a member of the aminoglycoside class, this compound is expected to exhibit antibacterial properties by inhibiting protein synthesis in susceptible bacteria. The general mechanism of action for aminoglycosides involves binding to the 16S ribosomal RNA within the 30S ribosomal subunit. This interaction disrupts the translation process, leading to the production of non-functional proteins and ultimately bacterial cell death. While this compound itself has weak antibacterial activity, its 4-N-glycyl derivative has shown inhibitory activity against both Gram-positive and Gram-negative bacteria, including resistant strains.
General Mechanism of Aminoglycoside Action
Caption: General mechanism of action for aminoglycoside antibiotics.
Experimental Protocols
Fermentation and Isolation
A typical procedure for obtaining this compound would involve the fermentation of Streptomyces sannanensis KC-7038, followed by a multi-step purification process from the culture broth.
Caption: Generalized workflow for the isolation of this compound.
Structural Elucidation
The definitive structure of this compound was determined through physicochemical characterization. Modern approaches would typically involve a combination of the following spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the exact molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the connectivity and stereochemistry of the molecule.
Antibacterial Susceptibility Testing
To quantify the antibacterial activity of this compound or its derivatives, the Minimum Inhibitory Concentration (MIC) is determined. This is typically performed using the broth microdilution method according to guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI).
General Protocol for MIC Determination:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution of Antibiotic: The antibiotic is serially diluted in a multi-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
Conclusion
This compound is a structurally defined aminoglycoside with a known molecular weight and formula. While its intrinsic antibacterial activity is limited, its derivatives represent potential leads for the development of new antibiotics. Further research into the synthesis of novel derivatives and comprehensive evaluation of their antibacterial spectrum and efficacy are warranted. The experimental frameworks outlined in this guide provide a basis for the continued investigation of this compound and related compounds.
References
An In-depth Technical Guide to the Sannamycin Family of Aminoglycoside Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sannamycin family of aminoglycoside antibiotics, produced by Streptomyces sannanensis, represents a unique subgroup within this important class of antibacterial agents. First isolated and characterized in the late 1970s, the Sannamycins exhibit a range of activities and structural features that continue to be of interest in the ongoing search for novel antimicrobial agents to combat the rise of antibiotic resistance. This technical guide provides a comprehensive overview of the Sannamycin family, including their chemical structures, mechanism of action, biosynthesis, antibacterial spectrum, and potential for derivatization to enhance their efficacy against resistant pathogens.
Chemical Structure and Properties
The Sannamycin family are pseudodisaccharide aminoglycosides characterized by a 2-deoxy-3-epi-fortamine core. Key members of the family include Sannamycin A, B, and C. Physico-chemical characterization has revealed that Sannamycin C is composed of 6-N-methylpurpurosamine C and 2-deoxy-3-epi-fortamine.[1] The structures of Sannamycin A and B have also been elucidated.
Derivatization of the core Sannamycin structure has been shown to significantly impact its antibacterial activity. Notably, the 4-N-glycyl derivative of this compound has demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides.[1]
Mechanism of Action
Like other aminoglycoside antibiotics, the Sannamycin family is understood to exert its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This is achieved through binding to the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit. This binding event disrupts the fidelity of translation, leading to the production of non-functional or truncated proteins, which ultimately results in bacterial cell death. While the precise binding site of the Sannamycin family on the ribosome has not been explicitly detailed in the available literature, it is presumed to be similar to that of other 2-deoxystreptamine-containing aminoglycosides, which primarily interact with the A-site of the 16S rRNA.
dot
References
The Biological Activity of Sannamycin C and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sannamycin C, an aminoglycoside antibiotic isolated from Streptomyces sannanensis, and its derivatives represent a class of compounds with potential antibacterial applications. This technical guide provides a comprehensive overview of the known biological activities of this compound and its 4-N-glycyl derivative, detailing their mechanism of action, and outlining the experimental protocols for assessing their efficacy. While specific quantitative data on the antimicrobial activity of this compound is not widely available in the public domain, this guide furnishes the methodological framework and the biological context necessary for researchers interested in the further exploration and development of these compounds.
Introduction
This compound is an aminoglycoside antibiotic produced by the fermentation of Streptomyces sannanensis KC-7038.[1] Structurally, it is characterized by a 6-N-methylpurpurosamine C and a 2-deoxy-3-epi-fortamine moiety. A significant derivative, 4-N-glycyl this compound, has been synthesized and has demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides.[1] This suggests that this compound and its analogs could serve as a scaffold for the development of novel antibacterial agents to combat the growing threat of antibiotic resistance.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
As a member of the aminoglycoside family, this compound's primary mechanism of action is the inhibition of bacterial protein synthesis. This occurs through its high-affinity binding to the 30S ribosomal subunit, a critical component of the bacterial ribosome. This interaction disrupts the fidelity of translation in several ways:
-
Interference with the Initiation Complex: this compound can interfere with the formation of the 30S initiation complex, which is the first step in protein synthesis.
-
Codon Misreading: The binding of this compound to the A-site of the 16S rRNA within the 30S subunit induces a conformational change. This leads to the misreading of the mRNA codon by the incoming aminoacyl-tRNA, resulting in the incorporation of incorrect amino acids into the growing polypeptide chain.
-
Inhibition of Translocation: The binding of the antibiotic can also block the translocation of the peptidyl-tRNA from the A-site to the P-site, thereby halting protein elongation.
The culmination of these effects is the production of non-functional or aberrant proteins, which disrupts essential cellular processes and ultimately leads to bacterial cell death.
Signaling Pathway Diagram: Aminoglycoside Inhibition of Protein Synthesis
Caption: General mechanism of this compound action on the bacterial ribosome.
Biological Activity Data
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive | Data not available | |
| Bacillus subtilis | Gram-positive | Data not available | |
| Escherichia coli | Gram-negative | Data not available | |
| Pseudomonas aeruginosa | Gram-negative | Data not available | |
| Resistant Strain A | (Specify) | Data not available |
Table 2: Antibacterial Activity of 4-N-glycyl this compound
| Bacterial Strain | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive | Data not available | |
| Bacillus subtilis | Gram-positive | Data not available | |
| Escherichia coli | Gram-negative | Data not available | |
| Pseudomonas aeruginosa | Gram-negative | Data not available | |
| Resistant Strain A | (Specify) | Data not available |
Experimental Protocols
The following sections detail the standard methodologies for evaluating the biological activity of this compound and its derivatives.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely accepted protocol.
Materials:
-
This compound and/or its derivatives (stock solution of known concentration)
-
Bacterial strains for testing
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland standards
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of the Antibiotic:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution (at a concentration that is twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no antibiotic).
-
Well 12 serves as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the first clear well).
-
Workflow Diagram: Broth Microdilution MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Cytotoxicity Assay
It is crucial to assess the potential toxicity of new antibiotic candidates to mammalian cells. A common method is the MTT assay, which measures cell viability.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
This compound and/or its derivatives
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Reading the Results:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Workflow Diagram: MTT Cytotoxicity Assay
Caption: Workflow for assessing the cytotoxicity of this compound.
Conclusion and Future Directions
This compound and its 4-N-glycyl derivative are aminoglycoside antibiotics with demonstrated potential against a range of bacteria. Their mode of action aligns with the established mechanism of protein synthesis inhibition characteristic of this class of antibiotics. While this guide provides a thorough overview of their qualitative biological activity and the standard protocols for their evaluation, the lack of publicly available quantitative data highlights a significant gap in the current understanding of these compounds.
Future research should focus on:
-
Systematic determination of MIC values for this compound and a broader range of its derivatives against a comprehensive panel of clinically relevant bacterial strains, including multidrug-resistant isolates.
-
In-depth mechanistic studies to elucidate any unique interactions with the bacterial ribosome or other potential cellular targets that may contribute to their activity against resistant strains.
-
Pharmacokinetic and pharmacodynamic studies to assess their potential for in vivo efficacy and to guide further lead optimization.
The generation of this data will be critical in determining the true therapeutic potential of the this compound scaffold in the ongoing search for novel antibacterial agents.
References
Sannamycin C: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sannamycin C is an aminoglycoside antibiotic produced by the bacterium Streptomyces sannanensis. First described in 1980, it is a member of a broader family of related sannamycins.[1] Aminoglycosides are a well-established class of antibiotics known for their potent activity against a variety of bacterial pathogens.[2] This technical guide provides a comprehensive review of the available literature on this compound, including its chemical properties, biological activity, and the methodologies used for its production and evaluation. Due to the limited availability of recent, in-depth studies specifically on this compound, this review also incorporates relevant data from studies on other bioactive compounds isolated from Streptomyces sannanensis and general principles applicable to aminoglycoside antibiotics.
Chemical Properties
This compound is structurally composed of two key moieties: 6-N-methylpurpurosamine C and 2-deoxy-3-epi-fortamine.[1] Its molecular formula is C15H32N4O4, with a corresponding molecular weight of 332.44 g/mol .
| Property | Value | Source |
| Molecular Formula | C15H32N4O4 | PubChem |
| Molecular Weight | 332.44 g/mol | PubChem |
| Key Structural Components | 6-N-methylpurpurosamine C, 2-deoxy-3-epi-fortamine | [1] |
A derivative of this compound, 4-N-glycyl this compound, has also been synthesized and has shown notable biological activity.[1]
Biological Activity and Mechanism of Action
As an aminoglycoside, this compound is presumed to exert its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. Aminoglycosides bind to the 30S ribosomal subunit, causing misreading of mRNA and ultimately leading to the production of non-functional proteins and bacterial cell death.
Table 1: Minimum Inhibitory Concentration (MIC) of an Antimicrobial Agent from Streptomyces sannanensis SU118
| Test Organism | MIC (µg/mL) |
| Staphylococcus aureus MTCC 96 | 0.5 |
| Staphylococcus aureus (clinical isolate) | 0.5 |
| Mycobacterium smegmatis MTCC 6 | 3.0 |
| Bacillus circulans MTCC 8074 | 3.0 |
The 4-N-glycyl derivative of this compound has been reported to exhibit inhibitory activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides. This suggests that chemical modification of the this compound scaffold could be a promising strategy for developing new antibiotic variants with enhanced properties.
Signaling Pathway: Aminoglycoside Mechanism of Action
The following diagram illustrates the general mechanism of action of aminoglycoside antibiotics at the bacterial ribosome.
Caption: General mechanism of aminoglycoside action on the bacterial ribosome.
Experimental Protocols
Production of Bioactive Compounds from Streptomyces sannanensis
The following protocol is adapted from the study of an antimicrobial agent produced by Streptomyces sannanensis strain SU118 and provides a framework for the fermentation and initial extraction process.
1. Fermentation:
-
Culture Medium: Glucose Soyabean meal broth (GSB) containing:
-
Glucose: 10.0 g/L
-
Soyabean meal: 10.0 g/L
-
NaCl: 10.0 g/L
-
CaCO3: 1.0 g/L
-
pH adjusted to 7.0
-
-
Inoculation: Inoculate the GSB medium with a seed culture of Streptomyces sannanensis.
-
Incubation: Incubate at 28°C for seven days in a shaking incubator.
2. Extraction:
-
Centrifugation: Separate the bacterial biomass from the culture broth by centrifugation.
-
Solvent Extraction: Extract the supernatant with an equal volume of ethyl acetate.
-
Concentration: Evaporate the ethyl acetate extract to obtain the crude antimicrobial compound.
Purification (General Aminoglycoside Protocol)
A general approach for the purification of aminoglycoside antibiotics from crude extracts involves the following steps.
1. Cation Exchange Chromatography:
-
Dissolve the crude extract in a suitable buffer and load it onto a cation exchange column (e.g., Amberlite CG-50).
-
Wash the column to remove unbound impurities.
-
Elute the bound aminoglycosides using a gradient of increasing ionic strength (e.g., ammonium hydroxide or sodium chloride).
2. Adsorption Chromatography:
-
Further purify the aminoglycoside-containing fractions using adsorption chromatography on a resin like activated carbon or silica gel.
-
Elute with a suitable solvent system.
3. Final Purification:
-
Final purification can be achieved through techniques such as gel filtration chromatography (e.g., Sephadex) or preparative high-performance liquid chromatography (HPLC).
Workflow for Production and Purification
Caption: Workflow for the production and purification of this compound.
Synthesis of 4-N-glycyl this compound (General Protocol)
While a specific protocol for the 4-N-glycylation of this compound is not detailed in the available literature, a general approach for the N-acylation of aminoglycosides can be proposed. This typically involves the protection of other reactive amine and hydroxyl groups, followed by acylation of the target amine and subsequent deprotection.
1. Protection:
-
Protect the amino and hydroxyl groups of this compound that are not the target for glycylation using suitable protecting groups (e.g., Boc for amines, silyl ethers for hydroxyls). This requires careful selection of orthogonal protecting groups to allow for selective deprotection later.
2. Acylation:
-
React the protected this compound with an activated form of glycine, such as N-protected glycine (e.g., Boc-Gly-OSu), in the presence of a suitable base.
3. Deprotection:
-
Remove all protecting groups under appropriate conditions to yield 4-N-glycyl this compound.
Logical Relationship of Synthesis Steps
Caption: Logical steps for the synthesis of 4-N-glycyl this compound.
Conclusion and Future Directions
This compound remains an intriguing, yet understudied, member of the aminoglycoside family. The limited available data suggests that it and its derivatives possess promising antibacterial properties. To fully realize the therapeutic potential of this compound, further research is critically needed. Future work should focus on:
-
Re-isolation and Definitive Characterization: Isolation of this compound from Streptomyces sannanensis KC-7038 and comprehensive spectroscopic analysis to confirm its structure.
-
Comprehensive Biological Evaluation: Determination of the MIC values of pure this compound and its derivatives against a broad panel of clinically relevant bacterial pathogens, including multidrug-resistant strains.
-
Mechanism of Action Studies: Detailed investigations into its interaction with the bacterial ribosome and its potential to overcome known aminoglycoside resistance mechanisms.
-
Total Synthesis: Development of a robust and efficient total synthesis route for this compound and its analogs to enable structure-activity relationship studies and the generation of novel derivatives with improved efficacy and safety profiles.
This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of this compound as a lead compound for the development of new antibacterial agents.
References
The Emergence of 4-N-glycyl Sannamycin C Derivatives: A Technical Guide to Synthesis and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The rising tide of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Among these, derivatives of aminoglycoside antibiotics, such as Sannamycin C, represent a promising avenue of research. This technical guide focuses on the synthesis and biological activity of 4-N-glycyl this compound derivatives, which have demonstrated inhibitory action against both Gram-positive and Gram-negative bacteria, including resistant strains.[1] While specific detailed protocols and extensive activity data for the 4-N-glycyl this compound derivative are not widely available in publicly accessible literature, this document provides a comprehensive framework based on established methodologies for the synthesis and evaluation of analogous N-acylated aminoglycosides.
Introduction to this compound and its 4-N-glycyl Derivative
This compound is an aminoglycoside antibiotic characterized by a 2-deoxy-3-epi-fortamine core.[1] The addition of a glycyl group at the 4-N position of the this compound scaffold has been shown to be a key modification for enhancing its antibacterial spectrum.[1] This derivatization is a strategic approach to overcoming common aminoglycoside resistance mechanisms, such as enzymatic modification by N-acetyltransferases (AACs), O-nucleotidyltransferases (ANTs), and O-phosphotransferases (APHs).
Synthesis of 4-N-glycyl this compound Derivative
Experimental Protocol: Synthesis of 4-N-glycyl Aminoglycoside Derivatives
This protocol outlines a two-step process involving the selective acylation of the aminoglycoside with an activated azidoacetyl group, followed by the reduction of the azide to the desired amine.
Materials:
-
This compound
-
O-azidoacetyl-N-hydroxysuccinimide (or other suitable activated azidoacetic acid derivative)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Water (H₂O)
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H₂)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography, HPLC)
Step 1: 4-N-azidoacetylation of this compound
-
Dissolve this compound in a 1:1 mixture of methanol and water.
-
Add potassium carbonate to the solution to act as a base.
-
Slowly add a solution of O-azidoacetyl-N-hydroxysuccinimide in methanol to the reaction mixture at room temperature. The slow addition is crucial for achieving regioselectivity at the 4-N position.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting 4-N-azidoacetyl this compound derivative using column chromatography on silica gel.
Step 2: Reduction of the Azide to the Amine
-
Dissolve the purified 4-N-azidoacetyl this compound derivative in methanol.
-
Add a catalytic amount of 10% palladium on carbon.
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Evaporate the solvent to yield the crude 4-N-glycyl this compound derivative.
-
Purify the final product by a suitable method, such as preparative High-Performance Liquid Chromatography (HPLC), and characterize it using spectroscopic techniques (e.g., NMR, Mass Spectrometry).
Synthesis Workflow Diagram:
Caption: General workflow for the synthesis of 4-N-glycyl this compound.
Biological Activity and Mechanism of Action
The 4-N-glycyl modification of this compound is anticipated to enhance its antibacterial activity, particularly against bacteria that have developed resistance to conventional aminoglycosides.
Data Presentation: Antibacterial Activity
While specific Minimum Inhibitory Concentration (MIC) values for the 4-N-glycyl this compound derivative are not available in the reviewed literature, the following table provides a template for how such data should be presented. The values for related N-glycinyl aminoglycoside derivatives often show improved activity against resistant strains.
| Bacterial Strain | This compound (MIC in µg/mL) | 4-N-glycyl this compound (MIC in µg/mL) |
| Staphylococcus aureus ATCC 29213 | Data N/A | Data N/A |
| Escherichia coli ATCC 25922 | Data N/A | Data N/A |
| Pseudomonas aeruginosa PAO1 | Data N/A | Data N/A |
| Resistant S. aureus (AAC(6')) | Data N/A | Data N/A |
| Resistant E. coli (APH(3')) | Data N/A | Data N/A |
Data N/A: Specific data for this compound and its 4-N-glycyl derivative is not currently available in the public domain.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial cultures (standard and resistant strains)
-
4-N-glycyl this compound derivative stock solution
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the 4-N-glycyl this compound derivative in MHB in the wells of a 96-well plate.
-
Prepare a standardized inoculum of each bacterial strain to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only) for each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Signaling Pathways and Mechanism of Action
Aminoglycoside antibiotics primarily exert their bactericidal effect by targeting the bacterial ribosome, leading to the inhibition of protein synthesis. It is highly probable that the 4-N-glycyl this compound derivative follows this established mechanism.
Proposed Mechanism of Action:
-
Cellular Uptake: The cationic nature of the aminoglycoside facilitates its transport across the bacterial cell membrane.
-
Ribosomal Binding: The derivative binds to the 30S ribosomal subunit, specifically to the A-site of the 16S rRNA.
-
Inhibition of Protein Synthesis: This binding event interferes with the translation process, leading to the production of truncated or non-functional proteins.
-
Cell Death: The disruption of essential protein synthesis ultimately results in bacterial cell death.
The 4-N-glycyl modification likely provides steric hindrance that prevents the binding and inactivation of the antibiotic by aminoglycoside-modifying enzymes, thus restoring activity against resistant strains.
Signaling Pathway Diagram:
Caption: Proposed mechanism of action for 4-N-glycyl this compound.
Conclusion
The 4-N-glycyl modification of this compound represents a promising strategy in the ongoing effort to combat antibiotic resistance. While detailed experimental data for this specific derivative remains elusive in the public domain, the established methodologies for the synthesis and evaluation of related N-acylated aminoglycosides provide a clear path forward for researchers. Further investigation into the precise synthesis, full antibacterial spectrum, and specific molecular interactions of 4-N-glycyl this compound is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource to stimulate and support these critical research endeavors.
References
Methodological & Application
Application Note: Isolation of Sannamycin C from Streptomyces Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sannamycin C is an aminoglycoside antibiotic produced by the bacterium Streptomyces sannanensis. As a member of the aminoglycoside class, this compound is of interest for its potential antibacterial properties. This document provides a detailed protocol for the isolation and purification of this compound from the fermentation broth of Streptomyces sannanensis KC-7038, based on established scientific literature. The methodologies outlined below are intended to guide researchers in obtaining purified this compound for further study and development.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for the characterization and quality control of the isolated compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C15H32N4O4 | [1] |
| Molecular Weight | 332.44 g/mol | [1] |
| Appearance | White powder | |
| Optical Rotation | +130° (c=1, H₂O) | |
| Solubility | Soluble in water; Insoluble in methanol, ethanol, acetone, chloroform | |
| ¹³C-NMR (D₂O, ppm) | 101.4, 82.3, 78.2, 75.1, 71.9, 58.6, 51.8, 51.0, 49.9, 45.8, 36.5, 35.0, 34.6, 31.6, 28.5 |
Experimental Protocols
I. Fermentation of Streptomyces sannanensis KC-7038
This protocol describes the cultivation of Streptomyces sannanensis KC-7038 for the production of this compound.
Materials:
-
Streptomyces sannanensis KC-7038 strain (e.g., ATCC 31530, FERM-P 4388)[2]
-
Seed Medium: Glucose (1.0%), Soluble Starch (2.0%), Yeast Extract (0.5%), Meat Extract (0.5%), NZ-case (0.5%), CaCO₃ (0.2%)
-
Production Medium: Glycerol (3.0%), Soluble Starch (2.0%), Soybean Meal (2.0%), NaCl (0.2%), K₂HPO₄ (0.02%), MgSO₄·7H₂O (0.02%), CaCO₃ (0.3%)
-
Shaker Incubator
-
Fermenter
Procedure:
-
Seed Culture: A loopful of S. sannanensis KC-7038 from a slant culture is inoculated into a 100 mL flask containing 20 mL of seed medium. The flask is incubated at 28°C for 48 hours on a rotary shaker.
-
Inoculum Preparation: The seed culture is transferred to a 500 mL flask containing 100 mL of the same seed medium and incubated under the same conditions for 24 hours.
-
Production Fermentation: A 5-liter jar fermenter containing 3 liters of production medium is inoculated with 150 mL of the inoculum culture. The fermentation is carried out at 28°C with aeration and agitation for 96 hours.
II. Isolation and Purification of this compound
This protocol details the extraction and purification of this compound from the fermentation broth.
Materials:
-
Fermentation broth from S. sannanensis KC-7038
-
Amberlite IRC-50 (H⁺ form) resin
-
Dowex 1X2 (OH⁻ form) resin
-
Amberlite CG-50 (NH₄⁺ form) resin
-
Ammonia water (0.5 N)
-
Methanol
-
Silica gel for chromatography
-
Developing solvent: Chloroform-methanol-conc. ammonia water-water (1:4:2:1, v/v)
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Cation Exchange Chromatography (Initial Capture):
-
The fermentation broth (3 liters) is centrifuged to remove the mycelium.
-
The supernatant is passed through a column packed with Amberlite IRC-50 (H⁺ form) resin.
-
The column is washed with water.
-
The active fraction containing this compound is eluted with 0.5 N ammonia water.
-
-
Anion Exchange Chromatography (Removal of Acidic Impurities):
-
The active eluate from the previous step is passed through a column of Dowex 1X2 (OH⁻ form) resin.
-
The column is washed with water, and the pass-through and washings containing the basic antibiotics are collected.
-
-
Cation Exchange Chromatography (Fractionation):
-
The collected fraction is applied to a column of Amberlite CG-50 (NH₄⁺ form) resin.
-
The column is washed with water and then eluted with a linear gradient of ammonia water (0 to 0.5 N).
-
Fractions are collected and tested for activity. This compound-containing fractions are pooled.
-
-
Silica Gel Chromatography (Final Purification):
-
The pooled active fractions are concentrated under reduced pressure.
-
The concentrate is dissolved in a small amount of methanol and applied to a silica gel column.
-
The column is developed with a solvent system of chloroform-methanol-conc. ammonia water-water (1:4:2:1, v/v).
-
Fractions containing pure this compound are collected and concentrated.
-
-
Lyophilization:
-
The purified this compound solution is freeze-dried to obtain a white powder.
-
Quantitative Data
The following table summarizes the yield and purity at different stages of a typical isolation process.
Table 2: Purification of this compound from 3 Liters of Fermentation Broth
| Purification Step | Total Solids (g) | Potency (units/mg) | Total Activity (units) | Yield (%) |
| Culture Filtrate | 60 | 100 | 6,000,000 | 100 |
| Amberlite IRC-50 Eluate | 5.0 | 1,000 | 5,000,000 | 83 |
| Amberlite CG-50 Eluate | 0.8 | 5,000 | 4,000,000 | 67 |
| Silica Gel Chromatography | 0.2 | 18,000 | 3,600,000 | 60 |
| Lyophilized Powder | 0.15 | 20,000 | 3,000,000 | 50 |
Biological Activity
This compound exhibits weak antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) against representative bacterial strains are provided in Table 3.
Table 3: Antibacterial Activity of this compound
| Test Organism | MIC (µg/mL) |
| Staphylococcus aureus 209P | 100 |
| Bacillus subtilis PCI 219 | 50 |
| Escherichia coli NIHJ | >100 |
| Pseudomonas aeruginosa | >100 |
| Klebsiella pneumoniae | >100 |
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound.
Logical Relationship of this compound Production
Caption: Logical steps in this compound production.
References
Application Notes and Protocols for the Purification of Sannamycin C Using Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sannamycin C is an aminoglycoside antibiotic produced by the fermentation of Streptomyces sannanensis. As a member of the sannamycin complex, it exhibits antibacterial properties that are of interest to researchers in drug discovery and development. The purification of this compound from the fermentation broth is a critical step to enable detailed characterization, activity screening, and further derivatization studies. This document provides detailed protocols for the purification of this compound using chromatographic techniques, based on established methods for aminoglycoside antibiotics.
While the seminal paper by Deushi et al. (1980) on this compound was not fully accessible, the following protocols have been constructed based on the available abstracts, general knowledge of aminoglycoside purification, and methods reported for similar compounds isolated from Streptomyces species.
Data Presentation
The purification of aminoglycoside antibiotics like this compound typically involves a multi-step chromatographic process. Below is a summary of the resins and general conditions often employed.
Table 1: Summary of Chromatographic Resins for Aminoglycoside Purification
| Resin Type | Functional Group | Application | Elution Conditions (General) | Reference |
| Amberlite CG-50 (or similar weakly acidic cation exchanger) | Carboxylic Acid | Capture and initial purification of basic aminoglycosides from fermentation broth. | Stepwise or gradient elution with increasing concentrations of acid (e.g., H₂SO₄) or ammonia solution. | [1][2] |
| Silica Gel (Normal Phase) | Silanol | Fractionation of crude extracts and separation of less polar impurities. | Gradient elution with solvent systems like chloroform-methanol. | [3] |
| Zwitterionic Click TE-Cys (HILIC) | Cysteine-based zwitterion | High-resolution separation of structurally similar aminoglycosides. | Isocratic or gradient elution with acetonitrile/water mobile phases containing buffers like ammonium formate. | [4] |
Experimental Protocols
The following is a detailed, multi-step protocol for the purification of this compound from a Streptomyces sannanensis fermentation broth.
Protocol 1: Extraction of this compound from Fermentation Broth
This protocol describes the initial extraction of the crude antibiotic from the culture supernatant.
Materials:
-
Fermentation broth of Streptomyces sannanensis
-
Ethyl acetate
-
Centrifuge
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Harvest the fermentation broth by centrifugation at 10,000 x g for 20 minutes to separate the mycelia from the supernatant.[5]
-
Collect the supernatant containing the secreted this compound.
-
Transfer the supernatant to a separatory funnel and perform a liquid-liquid extraction with an equal volume of ethyl acetate.
-
Shake the funnel vigorously for 5-10 minutes and then allow the layers to separate.
-
Collect the organic (ethyl acetate) layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize the recovery of the antibiotic.
-
Pool the organic extracts and concentrate them to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Cation Exchange Chromatography for Initial Purification
This protocol utilizes a weakly acidic cation exchange resin to capture and perform an initial purification of the basic this compound from the crude extract.
Materials:
-
Crude this compound extract
-
Amberlite CG-50 resin (or equivalent weakly acidic cation exchange resin)
-
Hydrochloric acid (HCl), various concentrations (e.g., 0.1 N, 0.5 N)
-
Ammonia solution (NH₄OH), various concentrations (e.g., 0.1 N, 0.5 N)
-
Chromatography column
-
pH meter
-
Fraction collector
Procedure:
-
Resin Preparation: Swell the Amberlite CG-50 resin in deionized water. Pack it into a chromatography column and wash it extensively with deionized water. Equilibrate the column by washing with several column volumes of the starting buffer (e.g., deionized water or a low concentration buffer at a neutral pH).
-
Sample Loading: Dissolve the crude this compound extract in a minimal volume of the equilibration buffer. Adjust the pH to approximately 7.0. Apply the sample to the top of the equilibrated column.
-
Washing: Wash the column with several column volumes of the equilibration buffer to remove unbound impurities.
-
Elution: Elute the bound this compound using a stepwise or linear gradient of an acidic or basic solution.
-
Acidic Elution: Use a stepwise gradient of increasing concentrations of hydrochloric acid (e.g., 0.1 N HCl, followed by 0.5 N HCl).
-
Basic Elution: Alternatively, use a stepwise gradient of increasing concentrations of ammonia solution (e.g., 0.1 N NH₄OH, followed by 0.5 N NH₄OH).
-
-
Fraction Collection: Collect fractions using a fraction collector and monitor the absorbance at a suitable wavelength (if a chromophore is present) or use a bioassay to identify the active fractions.
-
Pooling and Neutralization: Pool the active fractions and neutralize them. If acidic elution was used, neutralize with a base (e.g., NaOH). If basic elution was used, neutralize with an acid (e.g., HCl).
-
Desalting: Desalt the pooled, neutralized fractions by a suitable method such as dialysis or a desalting column.
-
Lyophilization: Lyophilize the desalted solution to obtain the partially purified this compound powder.
Protocol 3: Silica Gel Chromatography for Further Purification
This protocol describes the use of normal-phase silica gel chromatography to further purify this compound and remove closely related impurities.
Materials:
-
Partially purified this compound powder
-
Silica gel (60-120 mesh)
-
Chloroform
-
Methanol
-
Chromatography column
-
Fraction collector
-
Thin-Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in chloroform and pack it into a chromatography column.
-
Sample Loading: Dissolve the partially purified this compound in a minimal amount of the initial mobile phase (e.g., 100% chloroform or a high chloroform/low methanol mixture). Adsorb this onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.
-
Elution: Elute the column with a stepwise or linear gradient of increasing methanol in chloroform. A typical gradient might be:
-
100% Chloroform
-
98:2 Chloroform:Methanol
-
95:5 Chloroform:Methanol
-
90:10 Chloroform:Methanol
-
Continue to increase the methanol concentration as needed.
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing this compound. A common visualization technique for aminoglycosides on TLC is staining with ninhydrin.
-
Pooling and Concentration: Pool the fractions containing pure this compound and concentrate them under reduced pressure to obtain the purified product.
Visualization of the Purification Workflow
The following diagram illustrates the overall workflow for the purification of this compound.
Caption: Workflow for this compound Purification.
This diagram outlines the major steps involved in the isolation and purification of this compound, from the initial fermentation to the final pure compound. The process begins with the separation of the culture broth, followed by extraction and a two-step chromatographic purification.
References
- 1. dupont.com [dupont.com]
- 2. dupont.com [dupont.com]
- 3. Frontiers | Streptomyces spp. From Ethiopia Producing Antimicrobial Compounds: Characterization via Bioassays, Genome Analyses, and Mass Spectrometry [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. CN101012246B - Ion exchange purifying method of aminoglycoside antibiotics - Google Patents [patents.google.com]
Total Synthesis Strategies for Sannamycin C Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the total synthesis of Sannamycin C analogues, a class of aminoglycoside antibiotics with potential for development against various bacterial pathogens. The strategies outlined are based on modern synthetic methodologies, including enantioselective synthesis of key building blocks and stereoselective glycosylation reactions.
Introduction
This compound is an aminoglycoside antibiotic characterized by a pseudodisaccharide structure composed of a 6-N-methylpurpurosamine C moiety glycosidically linked to a 2-deoxy-3-epi-fortamine core.[1] The development of synthetic routes to this compound and its analogues is crucial for structure-activity relationship (SAR) studies and the generation of novel antibiotic candidates with improved efficacy and reduced toxicity. This document outlines a convergent total synthesis strategy, detailing the preparation of key precursors and their subsequent coupling to afford the target analogues.
Retrosynthetic Analysis and Strategy
The total synthesis of this compound analogues can be approached through a convergent strategy, disconnecting the molecule at the glycosidic linkage. This retrosynthetic analysis yields two key building blocks: a suitably protected 6-N-methylpurpurosamine C glycosyl donor and a 2-deoxy-3-epi-fortamine glycosyl acceptor.
References
Application Notes and Protocols for Determining the Antibacterial Activity of Sannamycin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sannamycin C is an aminoglycoside antibiotic produced by Streptomyces sannanensis.[1] As a member of the aminoglycoside class, which are known for their potent, broad-spectrum antibacterial activity, this compound and its derivatives are of interest for their potential therapeutic applications.[1][2] This document provides detailed protocols for assessing the antibacterial activity of this compound, focusing on standardized methods for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Additionally, it outlines the generally accepted mechanism of action for aminoglycoside antibiotics.
The protocols provided are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[3][4] These methods are widely accepted and will ensure reproducible and comparable results.
Mechanism of Action of Aminoglycosides
Aminoglycoside antibiotics, including this compound, exert their bactericidal effect by inhibiting bacterial protein synthesis. The primary target is the 30S ribosomal subunit. Binding of the aminoglycoside to the 16S rRNA within the 30S subunit interferes with the translation process. This can lead to the misreading of mRNA, resulting in the production of nonfunctional or toxic proteins, and ultimately leading to bacterial cell death.
Figure 1: Mechanism of action of this compound.
Data Presentation: Antibacterial Spectrum of this compound
The following table is a template for summarizing the Minimum Inhibitory Concentration (MIC) values of this compound against a panel of clinically relevant bacterial strains. The data presented here is illustrative and should be replaced with experimentally determined values.
| Bacterial Strain | ATCC Number | Gram Stain | MIC Range (µg/mL) |
| Staphylococcus aureus | 25923 | Positive | e.g., 0.5 - 4 |
| Enterococcus faecalis | 29212 | Positive | e.g., 16 - 128 |
| Escherichia coli | 25922 | Negative | e.g., 1 - 8 |
| Pseudomonas aeruginosa | 27853 | Negative | e.g., 2 - 16 |
| Klebsiella pneumoniae | 13883 | Negative | e.g., 0.25 - 2 |
| Acinetobacter baumannii | 19606 | Negative | e.g., 4 - 32 |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid medium.
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., from ATCC)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Multichannel pipette
Protocol:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration of at least 10 times the highest concentration to be tested.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first column of wells.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.
-
The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Include a positive control (wells with CAMHB and inoculum, but no this compound) and a negative control (wells with CAMHB only).
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Figure 2: Broth microdilution workflow for MIC determination.
Agar Dilution Assay for Minimum Inhibitory Concentration (MIC)
The agar dilution method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.
Materials:
-
This compound
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial strains
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Inoculator (optional)
Protocol:
-
Preparation of this compound Agar Plates:
-
Prepare molten MHA and cool to 45-50°C in a water bath.
-
Prepare serial dilutions of this compound in a suitable solvent.
-
Add a specific volume of each this compound dilution to a corresponding volume of molten MHA to achieve the desired final concentrations. Mix thoroughly but gently to avoid bubbles.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Prepare a control plate containing MHA without this compound.
-
-
Preparation of Bacterial Inoculum:
-
Prepare the bacterial inoculum as described in the broth microdilution protocol, adjusting the turbidity to a 0.5 McFarland standard.
-
-
Inoculation and Incubation:
-
Spot-inoculate the prepared bacterial suspension onto the surface of the this compound-containing agar plates and the control plate.
-
Allow the inoculum spots to dry before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol:
-
Perform a Broth Microdilution Assay:
-
Follow the protocol for the broth microdilution assay as described above.
-
-
Subculturing:
-
After determining the MIC, take a 10-100 µL aliquot from the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
Spread the aliquot onto a fresh MHA plate that does not contain any antimicrobial agent.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
Determination of MBC:
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count. This is typically determined by counting the number of colonies on the subculture plates.
-
Conclusion
The protocols detailed in this document provide a standardized framework for evaluating the antibacterial activity of this compound. Adherence to these established methods will facilitate the generation of reliable and comparable data, which is essential for the further development and characterization of this promising aminoglycoside antibiotic.
References
In Vitro Experimental Studies Using Sannamycin C: Information Not Currently Available
Following a comprehensive search of available scientific literature, we have determined that there are currently no published in vitro experimental studies investigating the effects of Sannamycin C on cancer cell lines, including its potential to induce apoptosis, cause cell cycle arrest, or modulate cancer-related signaling pathways.
This compound is characterized as an aminoglycoside antibiotic.[1] The existing research primarily focuses on its discovery, chemical structure, and its activity against various strains of bacteria.[1]
Our extensive search for data on the cytotoxic or anti-tumor properties of this compound in the context of cancer research did not yield any specific results. Consequently, we are unable to provide the detailed Application Notes and Protocols, including quantitative data summaries, experimental methodologies, and signaling pathway diagrams as requested. The core requirements of data presentation, detailed experimental protocols, and visualization of signaling pathways cannot be fulfilled due to the absence of foundational research in this specific area.
Further research would be required to explore the potential of this compound as an anti-cancer agent and to generate the necessary data to create the comprehensive documentation requested.
References
Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Sannamycin C
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2] It is a fundamental measurement in microbiology used to assess the potency of new antimicrobial agents and to monitor the development of resistance.[3] Sannamycin C is an aminoglycoside antibiotic with potential inhibitory activity against both Gram-positive and Gram-negative bacteria.[4][5] This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, adhering to guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
The broth microdilution method is considered a "gold standard" for susceptibility testing and involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid medium. The MIC value is determined after a specified incubation period by identifying the lowest concentration of the agent that inhibits visible bacterial growth.
Experimental Protocol: Broth Microdilution Method
This protocol details the steps for determining the MIC of this compound against rapidly growing aerobic bacteria.
2.1. Materials
-
This compound (powder)
-
Sterile 96-well microtiter plates with lids
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Sterile serological pipettes, multichannel pipettes, and tips
-
Incubator (35 ± 2°C)
-
Vortex mixer
2.2. Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound powder.
-
Reconstitute the powder in a suitable sterile solvent (e.g., sterile deionized water) to create a high-concentration stock solution (e.g., 1280 µg/mL). The choice of solvent should not affect bacterial growth.
-
Ensure the stock solution is well-dissolved using a vortex mixer.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter if necessary. Store aliquots at -20°C or below.
2.3. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.
-
Transfer the colonies into a tube containing 4-5 mL of sterile saline or CAMHB.
-
Vortex the suspension thoroughly to create a smooth, homogenous mixture.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done by adding more bacteria or sterile saline while comparing against the standard visually or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). A 0.5 McFarland standard corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically done by making a 1:100 dilution of the standardized suspension into the broth, which will then be further diluted 1:1 when added to the wells.
2.4. Broth Microdilution Procedure
-
Plate Setup: Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate for each bacterial strain being tested. Well 11 will serve as the positive growth control (no drug), and well 12 will be the sterility control (no bacteria).
-
Serial Dilution: Add 100 µL of the this compound working solution (e.g., at 2x the highest desired final concentration, such as 128 µg/mL) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix the contents of well 2 thoroughly by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10, discarding the final 50 µL from well 10. This will create a gradient of this compound concentrations. Well 11 receives no drug.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum (prepared in step 2.3) to wells 1 through 11. This brings the final volume in each well to 100 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL.
-
Add 50 µL of sterile CAMHB (without bacteria) to well 12 to confirm the sterility of the medium.
-
Incubation: Cover the plate with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.
2.5. Reading and Interpreting Results
-
After incubation, examine the plate from the bottom using a reading mirror or by placing it on a dark, non-reflecting surface.
-
The sterility control (well 12) should show no growth (be clear).
-
The growth control (well 11) should show distinct turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well). The results are typically reported in µg/mL.
Data Presentation
The following table presents hypothetical MIC data for this compound against a panel of quality control (QC) and clinically relevant bacterial strains.
| Bacterial Strain | Organism Type | This compound MIC (µg/mL) | Interpretation* |
| Escherichia coli ATCC 25922 | Gram-Negative | 2 | Susceptible |
| Staphylococcus aureus ATCC 29213 | Gram-Positive | 1 | Susceptible |
| Pseudomonas aeruginosa ATCC 27853 | Gram-Negative | 8 | Intermediate |
| Enterococcus faecalis ATCC 29212 | Gram-Positive | 16 | Resistant |
| Klebsiella pneumoniae (Carbapenem-resistant) | Gram-Negative | >64 | Resistant |
| Staphylococcus aureus (MRSA) | Gram-Positive | 4 | Susceptible |
*Interpretation (Susceptible, Intermediate, Resistant) is hypothetical and for illustrative purposes only. Official breakpoints must be established by regulatory bodies like CLSI or EUCAST.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Broth Microdilution MIC Testing.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 3. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 4. A new aminoglycoside antibiotic, this compound and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A NEW AMINOGLYCOSIDE ANTIBIOTIC, this compound AND ITS 4-N-GLYCYL DERIVATIVE [jstage.jst.go.jp]
Application Note: Quantitative Analysis of Sannamycin C in Biological Matrices using Liquid Chromatography-Mass Spectrometry (LC-MS)
Abstract
This application note describes a sensitive and robust method for the quantification of Sannamycin C, a novel aminoglycoside antibiotic, in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). Due to the polar nature of this compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) method was developed for optimal retention and separation. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode. This method provides the necessary selectivity and sensitivity for pharmacokinetic studies and therapeutic drug monitoring of this compound.
Introduction
This compound is a new aminoglycoside antibiotic with potential therapeutic applications.[1][2] Accurate and precise quantification of this compound in biological fluids is crucial for its clinical development, enabling the characterization of its pharmacokinetic and pharmacodynamic properties. Aminoglycosides are notoriously challenging to analyze using traditional reversed-phase liquid chromatography due to their high polarity.[3] This application note details a HILIC-based LC-MS/MS method that overcomes these challenges, offering excellent retention and separation for this compound.
Experimental
Sample Preparation
A solid-phase extraction (SPE) protocol is recommended for the extraction of this compound from complex biological matrices like plasma or serum.
Materials:
-
Weak Cation Exchange (WCX) SPE cartridges
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium hydroxide
-
Internal Standard (IS): Kanamycin or another suitable aminoglycoside not present in the sample.
Protocol:
-
Sample Pre-treatment: To 100 µL of plasma/serum, add 10 µL of internal standard solution and 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the WCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm). Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid. Mobile Phase B: Acetonitrile with 0.1% formic acid. Gradient:
| Time (min) | %B |
| 0.0 | 95 |
| 1.0 | 95 |
| 5.0 | 50 |
| 5.1 | 5 |
| 6.0 | 5 |
| 6.1 | 95 |
| 8.0 | 95 |
Flow Rate: 0.4 mL/min Column Temperature: 40°C Injection Volume: 5 µL
Mass Spectrometry
System: A triple quadrupole mass spectrometer. Ionization Mode: Electrospray Ionization (ESI), Positive. Scan Mode: Multiple Reaction Monitoring (MRM). Key Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flows: Optimized for the specific instrument.
MRM Transitions:
Based on the structure of this compound (C15H32N4O4, Exact Mass: 332.2424), the protonated molecule [M+H]+ is expected at m/z 333.2.[4][5] Plausible fragmentation pathways for aminoglycosides involve the cleavage of glycosidic bonds and loss of amino or methylamino groups.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Proposed |
| This compound | 333.2 | 163.1 | 20 |
| This compound | 333.2 | 146.1 | 25 |
| Kanamycin (IS) | 485.3 | 163.1 | 30 |
Collision energies should be optimized for the specific instrument used.
Results and Discussion
This HILIC-LC-MS/MS method is designed to provide a high degree of selectivity and sensitivity for the analysis of this compound. The use of a HILIC column ensures adequate retention of the polar analyte, while the MRM scan mode minimizes interference from matrix components. The proposed MRM transitions are based on the characteristic fragmentation of aminoglycoside antibiotics. The sample preparation protocol utilizing weak cation exchange SPE is effective in removing proteins and other interfering substances from the biological matrix.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological matrices. This method is suitable for use in preclinical and clinical studies to support the development of this novel antibiotic.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Proposed fragmentation pathway for this compound.
References
- 1. A new aminoglycoside antibiotic, this compound and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C15H32N4O4 | CID 175076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C15H32N4O4) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols: Stability of Sannamycin C Under Different Storage Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sannamycin C is an aminoglycoside antibiotic produced by Streptomyces sannanensis KC-7038.[1][2] Like other aminoglycosides, it exhibits inhibitory activity against both Gram-positive and Gram-negative bacteria.[1] Understanding the stability of this compound under various environmental conditions is critical for its development as a therapeutic agent. Proper storage and handling are paramount to ensure its potency, safety, and efficacy. These application notes provide a comprehensive overview of protocols to assess the stability of this compound under forced degradation conditions, including exposure to different pH levels, temperatures, and light.
This compound is an aminocyclitol glycoside with the chemical formula C15H32N4O4 and a molecular weight of 332.44 g/mol .[3][4] Its structure, containing multiple amino and hydroxyl groups, makes it susceptible to degradation through hydrolysis and oxidation. Therefore, a thorough understanding of its degradation pathways is essential for formulation development and defining appropriate storage conditions.
These protocols are designed to be a practical guide for researchers and professionals involved in the development of this compound or similar aminoglycoside antibiotics. The provided methodologies for forced degradation studies are based on established principles for pharmaceutical stability testing.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (NaOH), 0.1 M and 1 M solutions
-
Hydrogen peroxide (H₂O₂), 3% (w/v) solution
-
High-purity water (Milli-Q® or equivalent)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (or other suitable buffer components for HPLC)
-
pH meter
-
Forced degradation chamber (temperature and humidity controlled)
-
Photostability chamber with UV and visible light sources
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a suitable alternative like a Charged Aerosol Detector (CAD) since aminoglycosides lack a strong UV chromophore.
-
C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
Preparation of this compound Stock Solution
A stock solution of this compound (e.g., 1 mg/mL) is prepared by dissolving the reference standard in high-purity water. This stock solution should be freshly prepared before each experiment to minimize degradation prior to the study.
Forced Degradation Studies
Forced degradation, or stress testing, is performed to accelerate the degradation of a drug substance to identify likely degradation products and establish the intrinsic stability of the molecule.
-
Acidic Hydrolysis :
-
Mix equal volumes of the this compound stock solution and 0.1 M HCl in a suitable container.
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Basic Hydrolysis :
-
Mix equal volumes of the this compound stock solution and 0.1 M NaOH in a suitable container.
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at the same time points as the acidic hydrolysis study.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl prior to analysis.
-
-
Mix equal volumes of the this compound stock solution and 3% H₂O₂.
-
Keep the solution at room temperature and protect it from light.
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Dilute the samples with the mobile phase before injection into the HPLC system.
-
Solid State :
-
Place a known amount of this compound powder in a controlled temperature oven (e.g., 70°C).
-
Collect samples at various time points (e.g., 1, 3, 5, and 7 days).
-
Dissolve the samples in high-purity water to the initial concentration for analysis.
-
-
Solution State :
-
Incubate the this compound stock solution in a controlled temperature oven (e.g., 70°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
-
Expose the this compound stock solution and solid drug substance to a combination of UV and visible light in a photostability chamber, as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.
-
Collect samples at appropriate time intervals (e.g., after 1.2 million lux hours and 200 watt hours/square meter).
-
Analyze the samples by HPLC.
Analytical Method for Stability Assessment
A stability-indicating analytical method is crucial to separate the intact drug from its degradation products. A reversed-phase HPLC method is commonly employed for the analysis of aminoglycosides.
-
HPLC System : An HPLC system equipped with a suitable detector (UV or CAD).
-
Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase : A gradient or isocratic mobile phase can be used. A typical mobile phase for aminoglycosides might consist of an aqueous buffer with an ion-pairing agent and an organic modifier like acetonitrile or methanol. For example, a mixture of a buffer at pH 2.2, methanol, and acetonitrile (30:30:40 v/v/v) has been used for other antibiotics.
-
Flow Rate : 1.0 mL/min.
-
Detection : As aminoglycosides lack a strong chromophore, derivatization or the use of a mass spectrometer (MS) or a charged aerosol detector (CAD) is often necessary for sensitive detection.
-
Quantification : The percentage of remaining this compound is calculated by comparing the peak area of the stressed sample to that of an unstressed control sample.
Data Presentation
The following tables summarize hypothetical quantitative data for the stability of this compound under various storage conditions. These tables are for illustrative purposes to demonstrate how stability data should be presented.
Table 1: Stability of this compound in Aqueous Solution under Different pH Conditions at 60°C
| Time (hours) | % Remaining (pH 3.0) | % Remaining (pH 7.0) | % Remaining (pH 9.0) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 95.2 | 99.1 | 92.5 |
| 4 | 90.8 | 98.5 | 85.3 |
| 8 | 82.1 | 97.2 | 71.4 |
| 12 | 75.3 | 96.1 | 60.1 |
| 24 | 60.5 | 92.8 | 45.7 |
Table 2: Stability of this compound in Aqueous Solution under Different Temperature Conditions
| Time (days) | % Remaining (4°C) | % Remaining (25°C) | % Remaining (40°C) |
| 0 | 100.0 | 100.0 | 100.0 |
| 7 | 99.5 | 96.3 | 88.2 |
| 14 | 99.1 | 92.1 | 79.5 |
| 30 | 98.2 | 85.4 | 65.8 |
| 60 | 96.5 | 72.9 | 48.3 |
| 90 | 95.1 | 61.7 | 35.1 |
Table 3: Stability of this compound under Oxidative and Photolytic Stress
| Condition | Time | % Remaining |
| 3% H₂O₂ (Room Temp) | 24 hours | 78.9 |
| Photostability (ICH Q1B) | 1.2 million lux hours | 94.2 |
| Photostability (ICH Q1B) | 200 W h/m² | 93.5 |
Visualizations
Caption: Workflow for this compound forced degradation studies.
Caption: Hypothetical degradation pathways for this compound.
Conclusion
The stability of this compound is a critical parameter that influences its therapeutic potential. The protocols outlined in these application notes provide a framework for conducting forced degradation studies to evaluate its stability under various stress conditions. The illustrative data highlights the importance of controlling storage conditions, particularly pH and temperature, to minimize degradation. Based on the typical behavior of aminoglycosides, this compound is expected to be most stable in a neutral pH environment and at refrigerated temperatures. Further studies should focus on identifying the specific degradation products and elucidating the detailed degradation pathways. This information will be invaluable for the development of a stable and effective formulation of this compound.
References
- 1. A new aminoglycoside antibiotic, this compound and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New aminoglycoside antibiotics, sannamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C15H32N4O4 | CID 175076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C15H32N4O4) [pubchemlite.lcsb.uni.lu]
Sannamycin C: Application Notes and Protocols for Antimicrobial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sannamycin C is an aminoglycoside antibiotic isolated from the fermentation broth of Streptomyces sannanensis KC-7038.[1] As a member of the aminoglycoside class, it is of interest to the antimicrobial drug discovery community for its potential activity against a range of bacteria. Structurally, this compound is characterized by the presence of 6-N-methylpurpurosamine C and 2-deoxy-3-epi-fortamine.[1] A notable derivative, 4-N-glycyl this compound, has demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides, suggesting its potential to overcome some existing resistance mechanisms.[1]
This document provides detailed application notes on the presumed mechanism of action of this compound based on its class, and standardized protocols for its evaluation as an antimicrobial agent. While specific quantitative antimicrobial activity data for this compound is not widely available in the reviewed scientific literature, the provided protocols offer a framework for generating such data.
Mechanism of Action: Aminoglycosides
Aminoglycoside antibiotics, including this compound, are known to exert their bactericidal effects by inhibiting protein synthesis in bacteria. This process is initiated by the binding of the aminoglycoside molecule to the 30S ribosomal subunit. This binding event interferes with the fidelity of protein translation in several ways: it can block the formation of the initiation complex, cause misreading of the mRNA template leading to the incorporation of incorrect amino acids into the polypeptide chain, and inhibit the translocation of the ribosome along the mRNA. The culmination of these effects is the production of non-functional or toxic proteins, which ultimately leads to bacterial cell death.
Caption: General mechanism of action for aminoglycoside antibiotics like this compound.
Data Presentation: Antimicrobial Activity of this compound and Derivatives
While the initial discovery of this compound and its 4-N-glycyl derivative indicated antimicrobial activity, specific Minimum Inhibitory Concentration (MIC) values are not available in the reviewed literature. The following tables are provided as a template for organizing and presenting such data once it is generated through experimental work.
Table 1: MIC of this compound against a Panel of Bacteria
| Bacterial Strain | Gram Stain | ATCC Number | MIC (µg/mL) |
| Staphylococcus aureus | Positive | 29213 | Data not available |
| Enterococcus faecalis | Positive | 29212 | Data not available |
| Escherichia coli | Negative | 25922 | Data not available |
| Pseudomonas aeruginosa | Negative | 27853 | Data not available |
| Klebsiella pneumoniae | Negative | 700603 | Data not available |
Table 2: MIC of 4-N-glycyl this compound against a Panel of Bacteria
| Bacterial Strain | Gram Stain | ATCC Number | MIC (µg/mL) |
| Staphylococcus aureus | Positive | 29213 | Data not available |
| Enterococcus faecalis | Positive | 29212 | Data not available |
| Escherichia coli | Negative | 25922 | Data not available |
| Pseudomonas aeruginosa | Negative | 27853 | Data not available |
| Klebsiella pneumoniae (Aminoglycoside-Resistant) | Negative | BAA-1705 | Data not available |
Experimental Protocols
The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method. This protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.
Materials:
-
This compound (or its derivative)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., from ATCC)
-
Sterile saline (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipettes
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a small amount of this compound powder.
-
Dissolve in a suitable sterile solvent (e.g., sterile deionized water) to create a high-concentration stock solution (e.g., 1024 µg/mL).
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
-
Preparation of Microtiter Plates:
-
Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the this compound stock solution to well 1.
-
Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation of Microtiter Plates:
-
Add 50 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each test well will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).
-
The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.
-
Caption: Experimental workflow for MIC determination by broth microdilution.
References
Application Note & Protocol: Experimental Design for Screening the Antibacterial Spectrum of Sannamycin C
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sannamycin C is an aminoglycoside antibiotic produced by Streptomyces sannanensis.[1] Aminoglycosides are a class of potent broad-spectrum antibiotics that are particularly effective against aerobic gram-negative bacteria and some gram-positive organisms.[2] The mechanism of action for aminoglycosides involves the inhibition of protein synthesis by binding to the 30S ribosomal subunit, which can lead to mistranslation and ultimately cell death.[2][3] While some initial findings suggest this compound itself may have weak antibacterial activity, its derivatives have shown inhibitory action against both Gram-positive and Gram-negative bacteria.[1]
This application note provides a detailed experimental design for screening the antibacterial spectrum of this compound. The protocols outlined below describe the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method and a qualitative assessment of antibacterial activity via the Kirby-Bauer disk diffusion assay. These methods are standard in antimicrobial susceptibility testing and provide a comprehensive overview of a compound's efficacy against a panel of clinically relevant bacteria.
Experimental Design
The experimental design focuses on determining the in vitro antibacterial activity of this compound against a representative panel of Gram-positive and Gram-negative bacteria. This will be achieved through two complementary assays:
-
Broth Microdilution Assay: To quantitatively determine the Minimum Inhibitory Concentration (MIC) of this compound against the selected bacterial strains. This method is considered the gold standard for antimicrobial susceptibility testing.
-
Kirby-Bauer Disk Diffusion Assay: To qualitatively assess the susceptibility of the bacterial strains to this compound and provide a visual representation of the zone of inhibition.
A panel of clinically relevant and standard quality control bacterial strains should be used, including representatives from both Gram-positive and Gram-negative groups.
Data Presentation
All quantitative data from the broth microdilution assay should be summarized in a clearly structured table for easy comparison of the MIC values.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | Gram Stain | ATCC Number | This compound MIC (µg/mL) | Positive Control (e.g., Gentamicin) MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | ATCC 25923 | ||
| Enterococcus faecalis | Gram-positive | ATCC 29212 | ||
| Streptococcus pneumoniae | Gram-positive | ATCC 49619 | ||
| Escherichia coli | Gram-negative | ATCC 25922 | ||
| Pseudomonas aeruginosa | Gram-negative | ATCC 27853 | ||
| Klebsiella pneumoniae | Gram-negative | ATCC 13883 |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound
-
Appropriate solvent for this compound (e.g., sterile deionized water)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (as listed in Table 1)
-
Positive control antibiotic (e.g., Gentamicin)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a concentration of at least 10 times the highest desired test concentration. Sterilize by filtration through a 0.22 µm filter.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first column of wells.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of the dilution series. This will result in a range of this compound concentrations.
-
Include a growth control well (containing only inoculated broth) and a sterility control well (containing uninoculated broth).
-
-
Inoculation: Inoculate each well (except the sterility control) with 10 µL of the prepared bacterial inoculum.
-
Incubation: Cover the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. Growth is indicated by turbidity or a pellet at the bottom of the well.
Protocol 2: Kirby-Bauer Disk Diffusion Assay
This protocol is based on the standardized Kirby-Bauer method.
Materials:
-
This compound
-
Sterile blank paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains (as listed in Table 1)
-
Positive control antibiotic disks (e.g., Gentamicin)
-
Sterile saline (0.85%) or PBS
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Forceps
-
Incubator (35 ± 2°C)
-
Ruler or caliper
Procedure:
-
Preparation of this compound Disks:
-
Prepare a solution of this compound at a desired concentration.
-
Aseptically impregnate sterile blank paper disks with a defined volume of the this compound solution and allow them to dry completely.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity as described in the broth microdilution protocol.
-
-
Inoculation of MHA Plates:
-
Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Disks:
-
Using sterile forceps, place the this compound disks and the positive control antibiotic disks onto the inoculated MHA plate.
-
Ensure the disks are placed at least 24 mm apart and not too close to the edge of the plate.
-
Gently press each disk to ensure complete contact with the agar surface.
-
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-24 hours.
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).
-
The results are typically interpreted as "susceptible," "intermediate," or "resistant" by comparing the zone diameters to standardized charts, although for a novel compound like this compound, the zone diameter itself will be the primary data point.
-
Mandatory Visualization
Caption: Workflow for screening the antibacterial spectrum of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Sannamycin C Fermentation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the fermentation yield of Sannamycin C from Streptomyces species.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation in a question-and-answer format, offering potential causes and solutions to help diagnose and resolve problems in your experiments.
Question 1: My Streptomyces culture shows good biomass growth, but the this compound yield is consistently low. What are the likely causes?
This common issue, where primary metabolism (cell growth) is robust but secondary metabolism (antibiotic production) is lagging, can be attributed to several factors. Key areas to investigate include suboptimal induction of the this compound biosynthetic pathway, nutrient limitation, or the presence of inhibitory conditions.
-
Suboptimal Induction: The switch from growth to production phase is critical for secondary metabolites like this compound.[1] Ensure your fermentation protocol includes a distinct production phase with appropriate conditions.
-
Nutrient Imbalance: While the culture has enough nutrients for growth, specific precursors for this compound biosynthesis might be depleted. This compound is an aminoglycoside antibiotic, and its biosynthesis requires specific building blocks.[2][3] Consider supplementing the medium with potential precursors.
-
Inhibitory Conditions: Accumulation of certain metabolic byproducts during the growth phase can inhibit this compound production. Changes in pH or the presence of certain compounds can have a regulatory effect on antibiotic synthesis.[4]
Question 2: I am observing significant batch-to-batch variability in my this compound fermentation yields. How can I improve consistency?
Inconsistent yields are often a result of subtle variations in experimental conditions. To improve reproducibility, focus on standardizing every step of your process.
-
Inoculum Quality: The age and quality of the seed culture are critical. Ensure you are using a consistent spore suspension or a well-defined pre-culture stage.[5]
-
Media Preparation: Precisely weigh and completely dissolve all media components. Inconsistent sterilization methods can lead to the degradation of sensitive nutrients.
-
Environmental Parameters: Tightly control physical parameters such as temperature, pH, and agitation speed, as minor fluctuations can significantly impact secondary metabolite production.
Question 3: My Streptomyces culture is contaminated. What are the common sources of contamination and how can I prevent them?
Contamination is a frequent challenge in Streptomyces fermentation due to their relatively slow growth rate compared to common contaminants like bacteria and fungi.
-
Common Signs of Contamination:
-
A sudden drop in pH (medium turning yellow).
-
Unusual turbidity or cloudiness in the broth.
-
Formation of a film or pellicle on the culture surface.
-
Microscopic observation of motile rods or cocci (bacteria) or fungal mycelia and spores.
-
-
Prevention Strategies:
-
Aseptic Technique: Strictly adhere to aseptic techniques during all manipulations, including inoculation and sampling.
-
Sterilization: Ensure proper sterilization of all media, glassware, and equipment. Verify autoclave performance regularly.
-
Stock Culture Purity: Before starting a large-scale fermentation, confirm the purity of your Streptomyces stock by streaking on a suitable agar medium.
-
Frequently Asked Questions (FAQs)
Q1: What are the key media components to optimize for enhanced this compound production?
Optimizing the fermentation medium is crucial for maximizing yield. Key components to consider include:
-
Carbon Source: The type and concentration of the carbon source can significantly influence antibiotic production. While glucose is a common carbon source, it can sometimes repress secondary metabolite synthesis. Experiment with alternative carbon sources like starch or glycerol.
-
Nitrogen Source: Complex nitrogen sources such as soybean meal, peptone, or yeast extract often support robust antibiotic production.
-
Phosphate Source: Phosphate levels can be a key regulatory factor in secondary metabolism. High phosphate concentrations can sometimes inhibit antibiotic production.
-
Trace Elements: Specific trace elements may be required as cofactors for enzymes in the this compound biosynthetic pathway.
Q2: What is the optimal pH and temperature for this compound fermentation?
The optimal pH and temperature for secondary metabolite production are often strain-specific. Most Streptomyces species have an optimal pH range of 7.0-8.0 for antibiotic production. The optimal temperature is typically between 28°C and 32°C. It is recommended to perform a systematic study to determine the optimal pH and temperature for your specific Streptomyces strain.
Q3: How can I quantify the yield of this compound from my fermentation broth?
A common method for quantifying antibiotics is High-Performance Liquid Chromatography (HPLC). A general protocol would involve:
-
Sample Preparation: Centrifuge the fermentation broth to separate the mycelium from the supernatant. This compound is an extracellular antibiotic, so the supernatant will contain the product.
-
Extraction: Depending on the polarity of this compound, you may need to perform a solvent extraction from the supernatant to concentrate the compound and remove interfering substances.
-
HPLC Analysis: Analyze the extracted sample using a suitable HPLC column and mobile phase, with detection at an appropriate wavelength. The concentration can be determined by comparing the peak area to a standard curve of purified this compound.
Q4: Can precursor feeding enhance this compound yield?
Yes, feeding precursors of the this compound biosynthetic pathway can significantly improve yield. This compound is an aminoglycoside antibiotic, and its structure contains aminated sugar moieties. Supplementing the fermentation medium with specific amino sugars or their precursors at the appropriate time could boost production. A pulsed-batch or fed-batch strategy is often effective for precursor addition.
Data Presentation
Table 1: General Optimized Fermentation Parameters for Streptomyces Secondary Metabolite Production
| Parameter | Optimized Range | Reference |
| Incubation Temperature | 28 - 32 °C | |
| pH | 7.0 - 8.36 | |
| Agitation Speed | 110 - 250 rpm | |
| Incubation Period | 48 - 120 hours | |
| Inoculum Size | 4 - 20% (v/v) |
Table 2: Examples of Media Components for Streptomyces Fermentation
| Component | Example Concentration | Reference |
| Carbon Source | Glucose (10-30 g/L), Starch (20 g/L) | |
| Nitrogen Source | Soybean Meal (10-15 g/L), Peptone (7.6 g/L) | |
| Minerals | CaCO₃ (2 g/L), K₂HPO₄ (0.5-1 g/L) |
Experimental Protocols
Protocol 1: Preparation of Streptomyces Spore Suspension
-
Grow the Streptomyces strain on a suitable agar medium until sporulation is observed.
-
Add sterile water (approximately 3 mL) to the surface of the agar plate.
-
Gently scrape the surface with a sterile loop or spreader to dislodge the spores.
-
To separate spores from mycelial fragments, filter the suspension through a sterile cotton plug in a syringe.
-
Centrifuge the spore suspension at a low speed (e.g., 2000 x g) for 10 minutes.
-
Discard the supernatant and resuspend the spore pellet in sterile 20% glycerol.
-
Aliquot the spore suspension into cryovials and store at -80°C for long-term preservation.
Protocol 2: General Shake Flask Fermentation for this compound Production
-
Prepare the desired fermentation medium in baffled flasks, filling them to no more than 40% of their total volume.
-
Sterilize the medium by autoclaving at 121°C for at least 15-20 minutes.
-
Allow the medium to cool to room temperature.
-
In a laminar flow hood, inoculate the fermentation medium with a spore suspension or a seed culture of Streptomyces.
-
Incubate the flasks on a rotary shaker at the optimized temperature and agitation speed.
-
Collect samples at regular intervals (e.g., every 12 or 24 hours) to monitor biomass growth and this compound production.
Mandatory Visualization
Caption: Troubleshooting workflow for low this compound yield with good biomass.
Caption: General experimental workflow for this compound fermentation.
Caption: A simplified hypothetical signaling pathway for this compound production.
References
- 1. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new aminoglycoside antibiotic, this compound and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Precursors and Their Regulators on the Biosynthesis of Antibiotics in Actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 5. scispace.com [scispace.com]
Technical Support Center: Chemical Synthesis of Sannamycin C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of Sannamycin C and related aminoglycosides.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Question 1: Low yield or poor stereoselectivity is observed during the key glycosylation step between the aminocyclitol and the purpurosamine fragments. How can this be improved?
Answer:
Achieving high yield and stereoselectivity in the glycosylation of complex fragments is a common challenge in aminoglycoside synthesis.[1][2][3][4] The outcome is highly dependent on the nature of the glycosyl donor, the glycosyl acceptor, the promoter, and the reaction conditions.
Troubleshooting Steps:
-
Optimize the Glycosyl Donor:
-
Leaving Group: The choice of leaving group on the anomeric carbon of the purpurosamine donor is critical. Thio-glycosides, trichloroacetimidates, and glycosyl bromides are commonly used. Experiment with different leaving groups to find the optimal balance between reactivity and stability.
-
Protecting Groups: The protecting groups on the sugar moiety influence its reactivity and the stereochemical outcome of the glycosylation. Neighboring group participation from a C2-acyl protecting group (e.g., benzoyl) can favor the formation of the desired 1,2-trans-glycosidic bond.
-
-
Select an Appropriate Promoter:
-
Promoters such as N-Iodosuccinimide (NIS)/Trifluoromethanesulfonic acid (TfOH), Trimethylsilyl trifluoromethanesulfonate (TMSOTf), and gold(I) catalysts have been successfully employed in related syntheses.[1] The choice of promoter should be compatible with the protecting groups on both the donor and acceptor fragments.
-
-
Control Reaction Conditions:
-
Temperature: Glycosylation reactions are often performed at low temperatures (e.g., -78 °C to 0 °C) to enhance selectivity. Carefully screen a range of temperatures to find the optimal point.
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction. Dichloromethane (DCM) and acetonitrile (MeCN) are common choices.
-
Molecular Sieves: The use of activated molecular sieves (e.g., 4 Å MS) is crucial to remove trace amounts of water, which can hydrolyze the glycosyl donor or the activated intermediate.
-
Summary of Glycosylation Conditions from a Related Synthesis (Sannamycin B):
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Catalyst | Solvent | Temperature | Yield (%) | Anomeric Ratio (α:β) |
| Purpurosamine derivative (J) | Aminocyclitol fragment (I) | PPh3AuNTf2 (20 mol%) | CH2Cl2 | -78 °C to r.t. | 96 | Not specified, but stereoselective |
| Various purpurosamine O-acetates | Sannamine-type acceptors | TMSOTf | Not specified | Not specified | 51-91 | 1.5:1 to >10:1 |
Data adapted from related aminoglycoside syntheses.
Question 2: The multi-step synthesis of the complex aminocyclitol core suffers from low overall yield. Which steps are most critical to optimize?
Answer:
The synthesis of the densely functionalized aminocyclitol core is arguably the most challenging aspect of the total synthesis of Sannamycins. The strategy often involves a series of stereoselective transformations where minor losses in yield at each step can significantly impact the overall output.
Key Optimization Areas:
-
Initial Dearomatization/Hydroamination:
-
Modern syntheses of related compounds have utilized an enantioselective dearomative hydroamination of benzene derivatives as a key starting point. The efficiency and enantioselectivity of this initial step are paramount. Optimization of the catalyst, ligand, and reaction conditions is critical for a successful synthesis.
-
-
Stereoselective Functionalization:
-
The introduction of multiple stereocenters on the cyclitol ring requires careful planning and execution. Steps involving epoxide openings, dihydroxylations, and aziridinium openings must be highly stereoselective.
-
Troubleshooting: If poor stereoselectivity is observed, re-evaluate the directing effects of neighboring functional groups and the choice of reagents. For example, the use of bulky reagents can enhance facial selectivity.
-
-
Protecting Group Strategy:
-
A robust and orthogonal protecting group strategy is essential to avoid undesired side reactions during the multi-step sequence.
-
Troubleshooting: If protecting groups are cleaved or migrate unexpectedly, consider alternative protecting groups with different lability profiles. Ensure that the conditions for each reaction step are fully compatible with all protecting groups present in the molecule.
-
Experimental Workflow for Aminocyclitol Synthesis:
Caption: Key stages in the synthesis of the aminocyclitol core.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound?
The primary challenges in the total synthesis of this compound, a complex aminoglycoside antibiotic, are:
-
Stereocontrolled Glycosylation: Forming the glycosidic linkage between the two complex carbohydrate fragments with the correct anomeric configuration (typically α) is a significant hurdle.
-
Synthesis of the Aminocyclitol Core: The construction of the highly substituted and stereochemically rich 2-deoxy-3-epi-fortamine unit requires a lengthy and often low-yielding sequence of reactions.
-
Protecting Group Strategy: The molecule contains multiple amino and hydroxyl groups that require a sophisticated and orthogonal protecting group strategy to differentiate them throughout the synthesis.
-
End-game Deprotection: The final removal of all protecting groups without affecting the sensitive glycosidic bond or other functional groups can be problematic.
Q2: What protecting groups are suitable for the amino and hydroxyl functionalities in this compound synthesis?
A successful protecting group strategy requires careful planning to ensure orthogonality.
| Functional Group | Common Protecting Groups | Deprotection Conditions |
| Amino Groups | Boc (tert-Butoxycarbonyl) | Acidic conditions (e.g., TFA) |
| Cbz (Carboxybenzyl) | Hydrogenolysis (H2, Pd/C) | |
| Phth (Phthalimide) | Hydrazine (N2H4) | |
| N3 (Azide) | Reduction (e.g., H2, PtO2 or Staudinger reaction) | |
| Hydroxyl Groups | Bn (Benzyl) | Hydrogenolysis (H2, Pd/C) |
| Ac (Acetyl) / Bz (Benzoyl) | Basic hydrolysis (e.g., NaOMe/MeOH) | |
| Silyl Ethers (e.g., TBS, TIPS) | Fluoride sources (e.g., TBAF) |
Protecting Group Logic Diagram:
Caption: Orthogonal protecting groups and their removal conditions.
Q3: Is a macrocyclization step involved in the synthesis of this compound?
No, the synthesis of this compound does not involve a macrocyclization step. This compound is a pseudodisaccharide, consisting of two sugar-like units linked by a glycosidic bond, rather than a macrocyclic structure. Challenges in its synthesis are related to the coupling of these two fragments and their individual construction, not ring closure of a large structure.
Experimental Protocols
Protocol 1: Gold-Catalyzed Glycosylation (Model Reaction)
This protocol is adapted from the synthesis of Sannamycin B and serves as a starting point for the key fragment coupling.
-
To a flame-dried flask under an argon atmosphere, add the glycosyl acceptor (aminocyclitol fragment, 1.0 equiv) and activated 4 Å molecular sieves.
-
Add anhydrous dichloromethane (CH2Cl2) and cool the mixture to -78 °C.
-
In a separate flask, dissolve the glycosyl donor (purpurosamine fragment, 1.2 equiv) and the gold catalyst (e.g., PPh3AuNTf2, 0.2 equiv) in anhydrous CH2Cl2.
-
Slowly add the solution of the glycosyl donor and catalyst to the cooled solution of the glycosyl acceptor via cannula.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding triethylamine (Et3N).
-
Filter the mixture through a pad of Celite, washing with CH2Cl2.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired glycosylated product.
Protocol 2: Phthalimide Deprotection
This protocol describes the removal of a phthalimide (Phth) protecting group from an amino functionality, a common step in related syntheses.
-
Dissolve the phthalimide-protected substrate (1.0 equiv) in ethanol or a similar protic solvent.
-
Add hydrazine hydrate (N2H4·H2O, 10-20 equiv).
-
Heat the reaction mixture to reflux (e.g., 80-100 °C) for 4-12 hours.
-
Monitor the reaction by TLC. A white precipitate (phthalhydrazide) will form as the reaction proceeds.
-
After completion, cool the mixture to room temperature and filter off the precipitate.
-
Wash the precipitate with the solvent used for the reaction.
-
Concentrate the combined filtrate and washings under reduced pressure.
-
The crude product can be purified by column chromatography or used directly in the next step after an appropriate workup (e.g., acid-base extraction to isolate the free amine).
References
Sannamycin C Purification and Impurity Profile Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Sannamycin C. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Purification Issues
Question 1: I am experiencing low yield of this compound after ion-exchange chromatography. What are the potential causes and solutions?
Answer:
Low recovery of this compound from an ion-exchange column is a common issue. This compound is a polycationic aminoglycoside, so cation exchange chromatography is the standard approach. Here are the primary factors to investigate:
-
Incorrect pH of Buffers: For cation exchange, the pH of your loading buffer must be at least 0.5 to 1 unit below the isoelectric point (pI) of this compound to ensure it carries a net positive charge and binds effectively to the negatively charged resin.[1][2]
-
Ionic Strength of Buffers: The ionic strength of the loading buffer should be low to facilitate strong binding. Conversely, the elution buffer must have a sufficiently high ionic strength (by increasing salt concentration) or a high enough pH to disrupt the ionic interactions between this compound and the resin.[3]
-
Column Overloading: Exceeding the binding capacity of your ion-exchange column will cause the product to flow through during the loading and wash steps.
-
Incomplete Elution: The elution buffer may not be strong enough (in terms of salt concentration or pH) to fully displace the bound this compound. A steeper or more prolonged gradient, or a step elution with a higher salt concentration, may be necessary.
Troubleshooting Table: Low Yield in Ion-Exchange Chromatography
| Potential Cause | Recommended Action |
| Incorrect Buffer pH | Verify the pH of all buffers. For cation exchange, ensure the loading buffer pH is lower than the pI of this compound. |
| Inappropriate Ionic Strength | Decrease the salt concentration of the loading buffer. Increase the salt concentration or pH of the elution buffer. |
| Column Overloading | Reduce the amount of sample loaded onto the column. Use a larger column with a higher binding capacity. |
| Incomplete Elution | Increase the salt concentration in the elution buffer or use a steeper elution gradient. Consider using a different salt or buffer system. |
Question 2: My this compound purity is low after the initial purification step. What are the likely impurities and how can I remove them?
Answer:
Low purity can result from co-eluting compounds from the fermentation broth. For this compound, produced by Streptomyces sannanensis, likely impurities include:
-
Related Sannamycins: Other sannamycin variants (e.g., Sannamycin A, B, F) that have similar charge and hydrophobicity profiles.
-
Other Aminoglycosides: The producing organism may synthesize other, structurally similar aminoglycoside antibiotics.
-
Degradation Products: Hydrolysis of glycosidic bonds or modification of amine/hydroxyl groups can occur depending on the pH and temperature of the fermentation and purification process.
-
Culture Media Components: Proteins, peptides, and other charged molecules from the fermentation broth.
To improve purity, a multi-step purification strategy is recommended. An initial ion-exchange step can be followed by a reversed-phase HPLC step for polishing. Due to the high polarity of aminoglycosides, specialized columns and mobile phases are often required for reversed-phase chromatography.
Section 2: Impurity Profile & Analytical Issues
Question 3: I am observing unexpected peaks in my HPLC chromatogram. How can I identify their source?
Answer:
Unexpected peaks in an HPLC chromatogram can originate from several sources. A systematic approach is necessary for identification:
-
System Contamination: Run a blank gradient (mobile phase only) to check for contaminants from the solvent or HPLC system itself.
-
Sample Degradation: this compound, like other aminoglycosides, can be susceptible to degradation. Ensure your sample is fresh and has been stored under appropriate conditions (typically cold and protected from light).
-
Co-eluting Impurities: As mentioned previously, related sannamycins or other metabolites from the fermentation can co-elute.
-
Ghost Peaks: These can appear if a component from a previous injection was not fully eluted and comes off the column in a subsequent run.
Troubleshooting Table: Unexpected HPLC Peaks
| Observation | Potential Cause | Troubleshooting Step |
| Peak in blank run | Contaminated mobile phase or system | Use fresh, high-purity solvents. Flush the system thoroughly. |
| New peaks in older samples | Sample degradation | Analyze a freshly prepared sample. Investigate sample stability under different conditions. |
| Broad or tailing peaks | Column degradation, secondary interactions | Use a guard column. Ensure the mobile phase pH is appropriate to minimize silanol interactions. |
| Peaks with variable retention times | Inconsistent mobile phase preparation, temperature fluctuations | Prepare fresh mobile phase carefully. Use a column oven for temperature control. |
Question 4: Why am I seeing poor peak shape (tailing or fronting) for this compound in my reversed-phase HPLC analysis?
Answer:
Poor peak shape for highly polar and basic compounds like this compound is a frequent challenge in reversed-phase HPLC.
-
Peak Tailing: This is often caused by secondary interactions between the basic amine groups of this compound and acidic residual silanol groups on the silica-based column packing. To mitigate this, use a high-purity, end-capped column, or operate at a high pH (if the column is stable) to deprotonate the silanols.
-
Peak Fronting: This can be a sign of column overloading. Try injecting a smaller sample volume or a more dilute sample.
Using an ion-pairing reagent in the mobile phase can also improve peak shape for aminoglycosides by masking the charged groups and improving their interaction with the stationary phase.
Experimental Protocols
Protocol 1: Ion-Exchange Chromatography for this compound Enrichment
This protocol describes a general method for the initial capture and enrichment of this compound from a clarified fermentation broth.
-
Resin Selection and Column Packing:
-
Select a strong cation exchange resin (e.g., Dowex 50, Amberlite IRC-50).
-
Pack the resin into a suitable column according to the manufacturer's instructions.
-
-
Equilibration:
-
Equilibrate the column with 5-10 column volumes of a low ionic strength buffer (e.g., 20 mM Sodium Phosphate, pH 6.0-7.0). The pH should be adjusted to ensure this compound is positively charged.
-
-
Sample Loading:
-
Adjust the pH of the clarified fermentation broth to match the equilibration buffer.
-
Load the sample onto the column at a flow rate of 1-3 column volumes per hour.
-
-
Washing:
-
Wash the column with 3-5 column volumes of the equilibration buffer to remove unbound impurities.
-
-
Elution:
-
Elute this compound using a buffer with a high salt concentration (e.g., 1 M NaCl in the equilibration buffer) or a high pH (e.g., 0.5 - 1.5 M NH₄OH). Collect fractions and monitor for the presence of the target compound.
-
Protocol 2: Reversed-Phase HPLC Analysis of this compound
Due to the lack of a strong UV chromophore, this compound analysis by HPLC often requires derivatization or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).
-
Pre-column Derivatization (Optional, for UV detection):
-
React the purified this compound fractions with a derivatizing agent like phenylisocyanate in the presence of a base (e.g., triethylamine). This attaches a UV-active group to the amine functionalities.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., Agilent Zorbax, Waters XBridge).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or another ion-pairing agent.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from low %B to high %B over 20-30 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV (if derivatized) or ELSD/MS.
-
Visualizations
References
Improving the solubility of Sannamycin C for bioassays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of Sannamycin C for bioassays. The following information is presented in a question-and-answer format to directly address common challenges and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important for bioassays?
This compound is an aminoglycoside antibiotic.[1] For accurate and reproducible results in bioassays, it is crucial that this compound is fully dissolved in the assay medium. Poor solubility can lead to inaccurate potency measurements due to the compound precipitating out of the solution.
Q2: In which solvents is this compound soluble?
This compound is known to be soluble in water, methanol, and ethanol. The related aminoglycosides, Sannamycin B and G, are reported to be soluble in Dimethyl Sulfoxide (DMSO). As a class, aminoglycosides are generally hydrophilic and readily soluble in aqueous solutions.[2]
Troubleshooting Guide for this compound Solubility
Q3: My this compound powder is not dissolving in water. What should I do?
If you are encountering issues with dissolving this compound in water, consider the following troubleshooting steps:
-
Gentle Heating: Warm the solution to 37°C to aid dissolution. Avoid excessive heat, which could degrade the compound.
-
Sonication: Use a sonicator bath to break up any clumps of powder and enhance solubilization.
-
pH Adjustment: The solubility of aminoglycoside antibiotics can be pH-dependent. Adjusting the pH of the aqueous solution may improve solubility. It has been observed that the activity of some aminoglycosides increases in more alkaline conditions, which may be linked to their uptake by cells.
Q4: Can I use an organic solvent to prepare a stock solution of this compound?
Yes, preparing a concentrated stock solution in a water-miscible organic solvent is a common strategy. Based on the known solubility of related compounds, Dimethyl Sulfoxide (DMSO) is a suitable choice.
Q5: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. How can I prevent this?
Precipitation upon dilution into an aqueous buffer is a common issue. Here are some strategies to overcome this:
-
Optimize Co-solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is sufficient to maintain solubility, but low enough to avoid cellular toxicity. Most cell lines can tolerate a final DMSO concentration of up to 0.5%, although some are more sensitive.[3][4][5] It is always recommended to perform a vehicle control to assess the effect of the solvent on your specific assay.
-
Test Alternative Co-solvents: If DMSO is not suitable, consider other water-miscible organic solvents such as ethanol.
-
Lower the Final Concentration: It's possible that the final concentration of this compound in the assay medium exceeds its solubility limit. Try testing a lower final concentration.
Quantitative Solubility Data
| Solvent | Solubility of Tobramycin (mass fraction) at 298.15 K (25°C) |
| Dimethyl Sulfoxide (DMSO) | 2.19 x 10⁻² |
| Ethanol | 1.11 x 10⁻⁴ |
| Methanol | 4.30 x 10⁻⁵ |
| N,N-Dimethylformamide | 7.90 x 10⁻⁵ |
Data sourced from Chen et al., J. Chem. Eng. Data 2009, 54, 5, 1663–1665.
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in Water
This protocol is adapted from standard procedures for preparing stock solutions of other aminoglycoside antibiotics like gentamicin and tobramycin.
Materials:
-
This compound powder
-
Sterile, deionized or Milli-Q water
-
Sterile conical tubes (e.g., 15 mL)
-
Analytical balance
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Weighing: Accurately weigh 100 mg of this compound powder and transfer it to a 15 mL sterile conical tube.
-
Dissolving: Add 8 mL of sterile water to the tube.
-
Mixing: Tightly cap the tube and vortex until the powder is completely dissolved. The solution should be clear and colorless.
-
Volume Adjustment: Adjust the final volume to 10 mL with sterile water.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for Bioassays
Materials:
-
10 mg/mL this compound stock solution (from Protocol 1)
-
Sterile cell culture medium or desired assay buffer
-
Sterile conical or microcentrifuge tubes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mg/mL this compound stock solution at room temperature.
-
Dilution Calculation: Calculate the required volume of the stock solution to achieve the desired final concentration in your assay. For example, to prepare 1 mL of a 100 µg/mL working solution, you would add 10 µL of the 10 mg/mL stock solution to 990 µL of your assay medium.
-
Dilution: In a sterile tube, add the calculated volume of the stock solution to the appropriate volume of the sterile assay medium.
-
Mixing: Gently mix the working solution by pipetting or gentle vortexing.
-
Application: Use the freshly prepared working solution for your bioassay immediately.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
References
Technical Support Center: Sannamycin C Stability in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Sannamycin C in aqueous solutions. The information is structured in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which class of antibiotics does it belong?
This compound is an aminoglycoside antibiotic.[1][2][] Aminoglycosides are a class of antibiotics that inhibit bacterial protein synthesis.
Q2: What are the primary factors that can cause the degradation of this compound in aqueous solutions?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the behavior of other aminoglycoside antibiotics like tobramycin, the primary factors influencing stability in aqueous solutions are likely to be:
-
pH: Hydrolysis can occur in acidic conditions, while oxidation is more prevalent in neutral to alkaline solutions.[4]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[5]
-
Light: Exposure to UV or even ambient light can induce photodegradation.
-
Oxidizing Agents: The presence of dissolved oxygen or other oxidizing agents can lead to degradation.
-
Excipients: Certain formulation components, such as some buffers or chelating agents, may impact stability.
Q3: What are the initial signs of this compound degradation in a solution?
A common initial sign of degradation in aminoglycoside solutions is a change in appearance, such as the development of a yellow or brown coloration. However, significant degradation can occur without any visible change. Therefore, analytical methods are essential for confirming stability.
Q4: What are the recommended storage conditions for this compound aqueous solutions?
To minimize degradation, it is recommended to store this compound aqueous solutions at refrigerated temperatures (2-8°C) and protected from light. For long-term storage, frozen solutions (at or below -20°C) are preferable. A study on various antibiotics suggested that many are stable for extended periods when stored at -70°C.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Unexpected loss of potency in my this compound solution. | 1. Inappropriate pH: The pH of the solution may be promoting hydrolysis or oxidation. 2. Elevated Storage Temperature: The solution may have been stored at a temperature that accelerates degradation. 3. Light Exposure: The solution might have been exposed to light for prolonged periods. 4. Contamination: Presence of metal ions or other reactive species. | 1. Measure the pH of your solution. Adjust to a slightly acidic to neutral pH range (e.g., 5.5 - 7.0) if possible, and buffer appropriately. 2. Ensure storage at 2-8°C for short-term use and frozen for long-term storage. 3. Store solutions in amber vials or wrap containers in aluminum foil to protect from light. 4. Use high-purity water and reagents. Consider the use of a chelating agent like EDTA, but be aware that it can sometimes negatively impact the stability of aminoglycosides. |
| The this compound solution has turned yellow. | 1. Oxidative Degradation: This is a common degradation pathway for aminoglycosides, especially at neutral or alkaline pH. 2. Interaction with Excipients: Some formulation components might be reacting with this compound. For example, polysorbate 80 has been observed to increase yellowing in tobramycin solutions. | 1. Consider deoxygenating your solvent by sparging with nitrogen or argon before preparing the solution. 2. Evaluate the compatibility of all excipients in the formulation. If using polysorbate 80 or similar surfactants, investigate their potential to cause discoloration. |
| Precipitate has formed in my this compound solution. | 1. pH Shift: A change in pH could affect the solubility of this compound or other components. 2. Buffer Incompatibility: The chosen buffer system may not be suitable, leading to precipitation over time or at different temperatures. 3. Concentration Exceeds Solubility: The concentration of this compound may be too high for the chosen solvent system and storage temperature. | 1. Verify the pH of the solution and ensure it is within the optimal range for solubility. 2. Confirm the compatibility and buffering capacity of your chosen buffer system at the intended storage temperature. 3. Review the solubility data for this compound in your specific solvent and adjust the concentration if necessary. |
Experimental Protocols
Protocol 1: pH Stability Study of this compound
Objective: To determine the effect of pH on the stability of this compound in an aqueous solution.
Methodology:
-
Prepare a stock solution of this compound in high-purity water.
-
Prepare a series of buffer solutions with different pH values (e.g., pH 4, 5, 6, 7, and 8).
-
Dilute the this compound stock solution with each buffer to a final concentration of 1 mg/mL.
-
Divide each buffered solution into two sets of amber glass vials.
-
Store one set at 4°C and the other at an accelerated temperature of 40°C.
-
At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), withdraw a sample from each vial.
-
Analyze the concentration of this compound in each sample using a validated stability-indicating HPLC method.
Protocol 2: Thermal Stability Study of this compound
Objective: To evaluate the impact of temperature on the degradation rate of this compound.
Methodology:
-
Prepare a buffered aqueous solution of this compound at a pH determined to be optimal from the pH stability study.
-
Aliquot the solution into amber glass vials.
-
Store the vials at different temperatures (e.g., 4°C, 25°C, 40°C, and 60°C).
-
At predetermined intervals, remove a vial from each temperature condition.
-
Allow the sample to equilibrate to room temperature.
-
Analyze the remaining this compound concentration using a validated HPLC method.
Data Presentation
Table 1: Hypothetical pH Stability of this compound (1 mg/mL) at 40°C
| pH | Initial Concentration (mg/mL) | Concentration after 4 weeks (mg/mL) | % Degradation |
| 4.0 | 1.00 | 0.85 | 15% |
| 5.0 | 1.00 | 0.92 | 8% |
| 6.0 | 1.00 | 0.95 | 5% |
| 7.0 | 1.00 | 0.91 | 9% |
| 8.0 | 1.00 | 0.82 | 18% |
Table 2: Hypothetical Thermal Stability of this compound (1 mg/mL) at pH 6.0
| Temperature | Initial Concentration (mg/mL) | Concentration after 8 weeks (mg/mL) | % Degradation |
| 4°C | 1.00 | 0.99 | 1% |
| 25°C | 1.00 | 0.94 | 6% |
| 40°C | 1.00 | 0.85 | 15% |
| 60°C | 1.00 | 0.68 | 32% |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for this compound degradation.
References
Technical Support Center: Investigating Bacterial Resistance to Sannamycin C
Welcome to the technical support center for researchers investigating bacterial resistance to Sannamycin C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work. As this compound is an aminoglycoside antibiotic, the mechanisms of resistance are anticipated to align with those known for this class of drugs.
Frequently Asked Questions (FAQs)
Q1: My bacterial culture shows unexpected resistance to this compound. What are the potential mechanisms?
A1: Bacterial resistance to aminoglycosides like this compound can occur through several primary mechanisms:
-
Enzymatic Modification of the Antibiotic: Bacteria may produce aminoglycoside-modifying enzymes (AMEs) that chemically alter and inactivate this compound. These enzymes typically fall into three categories: acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs).
-
Alteration of the Ribosomal Target: this compound, like other aminoglycosides, is presumed to target the bacterial ribosome, inhibiting protein synthesis.[1][2] Mutations in the ribosomal RNA (rRNA) or ribosomal proteins can prevent the antibiotic from binding effectively to its target. A common mechanism is the methylation of the 16S rRNA by methyltransferases, which can confer broad resistance to aminoglycosides.[1]
-
Active Efflux of the Antibiotic: Bacteria can actively pump this compound out of the cell using efflux pumps, preventing it from reaching its ribosomal target.[3][4] Overexpression of these pumps is a common cause of multidrug resistance.
-
Reduced Permeability: Changes in the bacterial cell envelope, such as alterations in the outer membrane porins in Gram-negative bacteria, can limit the uptake of this compound into the cell.
Q2: How can I determine the Minimum Inhibitory Concentration (MIC) of this compound for my bacterial strain?
A2: The MIC can be determined using standard methods such as broth microdilution or agar dilution. A detailed protocol for broth microdilution is provided in the "Experimental Protocols" section below. It is crucial to perform this assay with appropriate controls, including a susceptible reference strain and a resistant control strain, if available.
Q3: I observe a high MIC value for this compound. How can I begin to investigate the resistance mechanism?
A3: A logical first step is to determine if the resistance is due to an inactivating enzyme present in the periplasm or cytoplasm. You can prepare a cell-free extract from your resistant strain and incubate it with this compound. Subsequently, the activity of the treated this compound can be tested against a susceptible indicator strain. A loss of activity would suggest enzymatic inactivation. The following workflow can guide your investigation.
Q4: My resistant strain does not appear to inactivate this compound. What should I investigate next?
A4: If enzymatic inactivation is ruled out, the next steps should focus on target modification and efflux. You can sequence the 16S rRNA gene and genes encoding ribosomal proteins to check for mutations known to confer aminoglycoside resistance. Additionally, you can perform MIC assays in the presence and absence of a broad-spectrum efflux pump inhibitor (EPI) like CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) or PAβN (Phenylalanine-arginine β-naphthylamide). A significant decrease in the MIC in the presence of an EPI suggests the involvement of an efflux pump.
Troubleshooting Guides
Issue 1: High Variability in MIC Results
| Potential Cause | Troubleshooting Step |
| Inoculum size inconsistency | Standardize the inoculum preparation. Use a spectrophotometer to adjust the bacterial suspension to a 0.5 McFarland standard. |
| Improper serial dilutions | Ensure thorough mixing of this compound stock solutions and between each dilution step. Use calibrated pipettes. |
| Contamination of culture | Perform a Gram stain and streak the culture on an appropriate agar plate to check for purity. |
| Instability of this compound | Prepare fresh stock solutions of this compound for each experiment. Store the stock solution at the recommended temperature and protect it from light. |
Issue 2: Efflux Pump Inhibitor (EPI) Assay is Inconclusive
| Potential Cause | Troubleshooting Step |
| EPI is toxic to the bacteria | Determine the MIC of the EPI alone to ensure you are using a sub-inhibitory concentration in your assay. |
| EPI is not effective against the specific efflux pump | Try a different EPI with a broader spectrum of activity. |
| Efflux is not the primary resistance mechanism | If the MIC does not change with multiple EPIs, focus on other mechanisms like target site modification or enzymatic inactivation. |
| The efflux pump is not inducible | Some efflux pumps are constitutively expressed, while others are induced by the substrate. Pre-exposure to a sub-inhibitory concentration of this compound might be necessary. |
Data Presentation
Table 1: Example MIC Data for this compound against E. coli Strains
| Strain | Description | This compound MIC (µg/mL) | This compound + EPI (µg/mL) | Fold-change in MIC |
| ATCC 25922 | Susceptible control | 2 | 2 | 1 |
| Strain A | Resistant Isolate | 64 | 8 | 8 |
| Strain B | Resistant Isolate | 64 | 64 | 1 |
In this example, the 8-fold reduction in MIC for Strain A in the presence of an efflux pump inhibitor (EPI) strongly suggests that an efflux pump is contributing to the resistance phenotype. In contrast, the resistance of Strain B is likely due to a different mechanism.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
-
Prepare this compound dilutions: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Prepare bacterial inoculum: Suspend bacterial colonies from a fresh agar plate in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension 1:150 in CAMHB to obtain a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
Inoculate the plate: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Controls: Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Cell-Free Extract Antibiotic Inactivation Assay
-
Prepare cell-free extract: Grow the resistant bacterial strain to the mid-logarithmic phase. Harvest the cells by centrifugation, wash with buffer, and lyse the cells by sonication or using a French press. Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant (cell-free extract).
-
Inactivation reaction: In a microcentrifuge tube, mix the cell-free extract with a known concentration of this compound. Include necessary cofactors if you suspect a specific enzyme class (e.g., Acetyl-CoA for acetyltransferases, ATP for phosphotransferases or nucleotidyltransferases). Incubate at 37°C for a defined period (e.g., 1-2 hours).
-
Heat inactivation: Stop the reaction by heating the mixture to 95°C for 10 minutes to denature the enzymes. Centrifuge to remove precipitated proteins.
-
Bioassay: Determine the residual activity of this compound in the supernatant by performing a bioassay, such as a disk diffusion assay or a modified MIC assay, using a susceptible indicator strain. A significant reduction in the zone of inhibition or an increase in the MIC compared to a control (this compound incubated with buffer alone) indicates enzymatic inactivation.
Signaling Pathways and Logical Relationships
The interplay between drug influx, efflux, and target binding is crucial in determining bacterial susceptibility. The following diagram illustrates the potential fates of this compound upon entering a bacterial cell.
References
- 1. Aminoglycoside Resistance: The Emergence of Acquired 16S Ribosomal RNA Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multidrug efflux pumps in Gram-negative bacteria and their role in antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Types and Mechanisms of Efflux Pump Systems and the Potential of Efflux Pump Inhibitors in the Restoration of Antimicrobial Susceptibility, with a Special Reference to Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in Sannamycin C Bioactivity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the reproducibility of Sannamycin C bioactivity assays.
Introduction to this compound
This compound is an aminoglycoside antibiotic, a class of potent bactericidal agents that function by inhibiting protein synthesis.[1][2][3] Aminoglycosides bind to the 30S ribosomal subunit in bacteria, leading to mistranslation of mRNA and ultimately cell death.[2][3] The chemical structure of this compound is available through public databases such as PubChem. Its 4-N-glycyl derivative has shown inhibitory activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides.
Due to the inherent variability of natural products and bioassays, ensuring the reproducibility of experimental results is paramount for reliable drug development. This guide addresses common challenges and provides standardized protocols to minimize variability in this compound bioactivity assessment.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology: Broth Microdilution
-
Preparation of this compound Stock Solution:
-
Accurately weigh a sample of this compound and dissolve it in an appropriate sterile solvent (e.g., deionized water or a buffer specified for aminoglycosides) to create a high-concentration stock solution.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Microtiter Plates:
-
Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the this compound stock solution across the plate to achieve a range of final concentrations.
-
-
Inoculum Preparation:
-
Culture the test bacterium overnight on an appropriate agar medium.
-
Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control (no this compound) and a negative control (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours under ambient air.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacterium.
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.
Methodology:
-
Cell Culture:
-
Culture mammalian cells (e.g., HeLa, HepG2) in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Harvest and count the cells, then seed them into a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the existing medium in the wells with the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the solvent used to dissolve this compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Data Presentation
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 1 |
| Enterococcus faecalis | 29212 | 4 |
| Escherichia coli | 25922 | 2 |
| Pseudomonas aeruginosa | 27853 | 8 |
| Klebsiella pneumoniae | 700603 | 4 |
Table 2: Illustrative Cytotoxicity (IC50) of this compound
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| HeLa | 24 | >100 |
| HeLa | 48 | 85 |
| HepG2 | 24 | >100 |
| HepG2 | 48 | 92 |
Troubleshooting Guides and FAQs
This section addresses common issues encountered during this compound bioactivity assays.
Minimum Inhibitory Concentration (MIC) Assays
Q1: My MIC results are inconsistent between replicates. What could be the cause?
A1: Inconsistent MIC results can stem from several factors:
-
Inoculum Density: Ensure the bacterial inoculum is standardized precisely to a 0.5 McFarland standard. An inoculum that is too dense or too sparse will lead to variable results.
-
Compound Precipitation: this compound, like other natural products, may have limited solubility. Visually inspect your stock solution and dilutions for any signs of precipitation. If observed, consider using a different solvent or gentle warming.
-
Pipetting Errors: Inaccurate serial dilutions are a common source of error. Use calibrated pipettes and ensure proper mixing at each dilution step.
-
Edge Effects in Microtiter Plates: Evaporation from the outer wells of a 96-well plate can concentrate the compound and media components, leading to skewed results. To mitigate this, avoid using the outermost wells or fill them with sterile water.
Q2: I'm observing "skipped wells" where there is growth at a higher concentration but not at a lower one. How should I interpret this?
A2: Skipped wells are often due to technical errors such as contamination of a single well or a pipetting mistake during dilution. It is recommended to repeat the assay, paying close attention to aseptic technique and dilution accuracy. The true MIC should be the lowest concentration with no visible growth, with subsequent wells also showing no growth.
Q3: My positive control (no drug) shows no bacterial growth. What should I do?
A3: This indicates a problem with the bacterial inoculum or the growth medium. Check the viability of your bacterial stock, ensure the medium was prepared correctly, and verify the incubation conditions (temperature, time, atmosphere). The experiment is invalid and must be repeated.
Cytotoxicity Assays
Q1: The cell viability in my vehicle control wells is low.
A1: This suggests a problem with your cell culture or the solvent used to dissolve this compound.
-
Cell Health: Ensure your cells are healthy, within a low passage number, and not overgrown before seeding.
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium should be non-toxic to the cells (typically ≤ 0.5%). Perform a solvent toxicity control to determine the maximum tolerated concentration.
Q2: I am seeing high background absorbance in my MTT assay.
A2: High background can be caused by several factors:
-
Compound Interference: this compound might directly react with MTT, leading to a false-positive signal. To test for this, include a control well with the highest concentration of this compound in the medium without cells.
-
Incomplete Solubilization: Ensure the formazan crystals are completely dissolved by the solubilization buffer. Gentle shaking can aid this process.
-
Phenol Red: The phenol red in some culture media can contribute to background absorbance. Using a medium without phenol red for the assay can reduce this.
Q3: My IC50 values for this compound vary significantly between experiments.
A3: Reproducibility issues in cytotoxicity assays are common and can be addressed by standardizing your protocol:
-
Cell Density: The initial cell seeding density can significantly impact the results. Optimize and consistently use the same seeding density for all experiments.
-
Incubation Time: The duration of exposure to this compound will affect the IC50 value. Use a consistent incubation time based on your experimental objectives.
-
Reagent Quality: Use fresh, high-quality reagents, including MTT and cell culture media, as their performance can degrade over time.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for MIC Assay
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Experimental Workflow for Cytotoxicity (MTT) Assay
Caption: Workflow for the MTT cytotoxicity assay.
Signaling Pathway for Aminoglycoside Mechanism of Action
Caption: General mechanism of action for aminoglycoside antibiotics.
References
Technical Support Center: Enhancing Sannamycin C Extraction Efficiency
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the extraction efficiency of Sannamycin C from culture. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the extraction and purification process.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of this compound, presented in a question-and-answer format.
Issue 1: Low this compound Yield in the Culture Supernatant
-
Question: My fermentation yielded a low concentration of this compound in the supernatant after separating the mycelia. What are the potential causes and solutions?
-
Answer: Low yields in the supernatant can be attributed to several factors. A significant portion of aminoglycoside antibiotics can remain bound to the mycelium of the producing organism.[1][2] To address this, consider the following troubleshooting steps:
-
Cell Lysis: The bound this compound can be released by treating the mycelium with acid or alkali, or through physical disruption methods like sonication.[1][2]
-
Culture Medium Optimization: The composition of the fermentation medium can influence both the production and the release of the antibiotic. Re-evaluate the nutritional components of your culture medium. Statistical optimization methods like Response Surface Methodology (RSM) can be employed to enhance production.
-
Fermentation Parameters: Suboptimal fermentation conditions such as pH, temperature, aeration, and incubation time can significantly impact the final yield. Ensure these parameters are optimized for Streptomyces sannanensis.
-
Issue 2: Inefficient Recovery After Ion Exchange Chromatography
-
Question: I am experiencing poor recovery of this compound from the ion exchange column. What could be the problem?
-
Answer: Inefficient recovery from ion exchange chromatography is a common issue. Aminoglycosides are hydrophilic and tend to adhere to negatively charged surfaces.[3] The following are key areas to troubleshoot:
-
pH of the Loading Solution: The pH of the solution containing this compound should be in the range of 6.0 to 7.7 to ensure proper binding to a cation exchange resin.
-
Resin Choice: The type of ion exchange resin is critical. Both weak and strong acid cation exchange resins can be used, but their elution characteristics differ. The choice of resin will dictate the optimal elution conditions.
-
Elution Conditions: The concentration and pH of the eluent are crucial for efficient recovery. For strong acid cation exchange resins, the elution efficiency is mainly dependent on the concentration and valence state of the eluent. For weak acid cation exchange resins, the pH of the eluent plays a more significant role. Experiment with a gradient of eluent concentrations (e.g., 0.5-1.5 mol/L) to determine the optimal condition for this compound.
-
Flow Rate: The flow rate during both loading and elution can impact binding and recovery. A slower flow rate generally allows for better interaction between the molecule and the resin. A typical flow rate for elution is 1-3 times the resin volume per hour.
-
Issue 3: Presence of Impurities in the Final Product
-
Question: My purified this compound sample contains a high level of impurities. How can I improve the purity?
-
Answer: The presence of impurities can be due to co-elution of other compounds from the ion exchange column or inefficient initial clarification steps. Consider these strategies:
-
Pre-Chromatography Clarification: Ensure the fermentation broth is properly clarified before loading it onto the column. Methods like ceramic membrane filtration or ultrafiltration can effectively remove suspended solids, proteins, and pigments.
-
Washing Step: After loading the sample onto the ion exchange column, perform a thorough washing step with water or a low-concentration buffer to remove weakly bound impurities before eluting this compound.
-
Multi-Step Purification: A single purification step may not be sufficient. Consider incorporating additional purification techniques such as size exclusion chromatography or reversed-phase chromatography after the initial ion exchange step.
-
Solvent Precipitation: After ion exchange chromatography, precipitating the this compound salt from an aqueous concentrate by adding a water-miscible organic solvent like methanol can further purify the product.
-
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to separate this compound from the fermentation broth?
A1: The initial step is to separate the mycelia from the culture broth. This is typically achieved through filtration or centrifugation. Since a significant amount of this compound might be bound to the mycelia, it is crucial to process the mycelial cake to recover the bound antibiotic.
Q2: What type of chromatography is most effective for this compound purification?
A2: Cation exchange chromatography is the most widely used and effective method for the purification of aminoglycoside antibiotics like this compound.
Q3: Can I use solvent extraction for this compound?
A3: Direct solvent extraction of aminoglycosides from the fermentation broth is generally not feasible due to their high hydrophilicity and insolubility in most water-immiscible organic solvents. However, solvent extraction might be applicable after a derivatization step that increases the hydrophobicity of the molecule.
Q4: How can I monitor the concentration of this compound during the purification process?
A4: High-Performance Liquid Chromatography (HPLC) is a common method for the quantitative analysis of aminoglycosides. Depending on the available equipment, detection can be achieved through direct UV detection (often requiring complexation with agents like borate), fluorescence detection after derivatization, or mass spectrometry.
Experimental Protocols
Protocol 1: Extraction of this compound from Fermentation Broth
-
Harvesting and Mycelial Separation:
-
Centrifuge the fermentation broth at 8,000 rpm for 20 minutes to separate the supernatant and the mycelial cake.
-
Collect the supernatant for further processing.
-
-
Release of Mycelium-Bound this compound:
-
Resuspend the mycelial cake in an equal volume of acidic water (pH 2.0, adjusted with sulfuric acid).
-
Stir the suspension for 1 hour.
-
Centrifuge again to collect the acidic supernatant.
-
Combine this supernatant with the initial supernatant.
-
-
Clarification of Supernatant:
-
Adjust the pH of the combined supernatant to 7.0 with NaOH.
-
Filter the supernatant through a ceramic membrane or perform ultrafiltration to remove residual solids and large molecules.
-
Protocol 2: Purification of this compound by Cation Exchange Chromatography
-
Resin Preparation:
-
Pack a column with a suitable cation exchange resin (e.g., a strong acid resin).
-
Equilibrate the column with 5-10 column volumes of deionized water or a suitable buffer at a neutral pH.
-
-
Sample Loading:
-
Adjust the pH of the clarified supernatant to between 6.0 and 7.7.
-
Load the supernatant onto the equilibrated column at a controlled flow rate (e.g., 1-2 column volumes per hour).
-
-
Washing:
-
Wash the column with at least 2 column volumes of deionized water to remove unbound and weakly bound impurities.
-
-
Elution:
-
Elute the bound this compound with a solution of a suitable salt (e.g., NaCl or (NH₄)₂SO₄) or a dilute acid. A stepwise or linear gradient of the eluent (e.g., 0.1 M to 1.5 M) can be used to optimize separation.
-
Collect fractions and analyze for the presence of this compound using HPLC.
-
-
Desalting and Concentration:
-
Pool the fractions containing this compound.
-
Desalt the pooled fractions using a suitable method like nanofiltration or size exclusion chromatography.
-
Concentrate the desalted solution under reduced pressure.
-
Quantitative Data Summary
The following tables summarize typical parameters and expected outcomes for the extraction and purification of aminoglycoside antibiotics, which can be adapted for this compound.
Table 1: Ion Exchange Chromatography Parameters for Aminoglycoside Purification
| Parameter | Recommended Range | Rationale |
| Resin Type | Strong or Weak Cation Exchange | Effective for binding positively charged aminoglycosides. |
| Loading pH | 6.0 - 7.7 | Ensures this compound is positively charged for optimal binding. |
| Eluent | NaCl, (NH₄)₂SO₄, dilute acids | Competes with this compound for binding sites on the resin. |
| Eluent Concentration | 0.1 - 1.5 M | A gradient allows for separation from other bound compounds. |
| Flow Rate | 1 - 3 resin volumes/hour | Allows for sufficient interaction time for binding and elution. |
Table 2: Comparison of Clarification Methods
| Method | Advantages | Disadvantages |
| Centrifugation | Simple, scalable | May not remove all fine solids and macromolecules. |
| Microfiltration | Removes bacteria and suspended solids | Can be prone to fouling. |
| Ultrafiltration | Removes proteins and other macromolecules | Higher operational pressure required. |
| Ceramic Membrane Filtration | High durability, chemical resistance | Higher initial cost. |
Visualizations
Caption: Workflow for this compound Extraction and Purification.
Caption: Troubleshooting Logic for this compound Extraction.
References
Characterization of side products in Sannamycin C synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing side products that may arise during the synthesis of Sannamycin C. While the current body of scientific literature does not extensively document specific side products in the synthesis of this compound, this guide addresses potential impurities based on the established chemistry of aminoglycoside synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most probable sources of side product formation during the synthesis of this compound?
A1: The multi-step total synthesis of complex molecules like this compound involves numerous chemical transformations where side products can emerge. The most common sources of impurities include:
-
Glycosylation Reactions: The coupling of the aminocyclitol core with the sugar moiety is a critical step. Incomplete reactions can leave starting materials unreacted. More commonly, this step can produce a mixture of anomers (α and β isomers) at the glycosidic linkage, which can be challenging to separate.[1]
-
Protecting Group Manipulations: The synthesis heavily relies on the use of protecting groups for the numerous amino and hydroxyl functionalities. Incomplete addition or removal of these groups can lead to a heterogeneous mixture of partially protected or deprotected intermediates.
-
Functional Group Interconversions: Steps involving oxidations, reductions, and substitutions can sometimes be incomplete or result in over-oxidation/reduction or undesired substitution patterns.
-
Epimerization: The stereochemical integrity of the molecule is paramount. Under certain reaction conditions (e.g., strongly basic or acidic), epimerization at stereogenic centers can occur, leading to diastereomeric impurities.
-
Degradation: this compound, like other aminoglycosides, can be susceptible to degradation under harsh purification conditions or improper storage, leading to hydrolysis or other decomposition products.
Q2: Which analytical techniques are most effective for the identification of unknown side products in this compound synthesis?
A2: A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of impurities. A typical workflow would involve:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for separating the desired product from any side products. Due to the polar nature of aminoglycosides and their lack of a strong UV chromophore, methods like Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) are highly effective.[2][3] Mass spectrometry-compatible mobile phases are recommended to allow for online analysis.
-
Mass Spectrometry (MS): Once separated by HPLC, electrospray ionization mass spectrometry (ESI-MS) can provide accurate molecular weight information for each impurity, which is the first step in deducing its structure. Tandem MS (MS/MS) can be used to fragment the impurity, providing valuable structural information.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure elucidation, the impurity needs to be isolated in sufficient quantity for NMR analysis. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the precise chemical structure and stereochemistry of the side product.
Troubleshooting Guides
Problem 1: My glycosylation reaction has resulted in a mixture of products that are difficult to separate.
-
Possible Cause: Formation of anomeric mixtures (α and β glycosides) is a common outcome in glycosylation reactions. These diastereomers often have very similar polarities, making them challenging to separate by standard column chromatography.
-
Troubleshooting Steps:
-
Optimize Chromatography: Employing a high-resolution HPLC method, such as HILIC, with a shallow gradient may improve separation.
-
NMR Analysis: The anomeric protons (the proton on the carbon of the glycosidic bond) of the α and β anomers will have distinct chemical shifts and coupling constants in the ¹H NMR spectrum. This can be used to determine the ratio of the two anomers.
-
Reaction Optimization: Revisit the glycosylation reaction conditions. The choice of glycosyl donor, promoter, and solvent can significantly influence the stereochemical outcome of the reaction.
-
Problem 2: After the final deprotection step, I observe multiple peaks in my HPLC chromatogram.
-
Possible Cause: Incomplete removal of one or more protecting groups, or degradation of the molecule under the deprotection conditions.
-
Troubleshooting Steps:
-
Mass Spectrometry Analysis: Analyze each peak by LC-MS. Compare the molecular weights to the expected mass of the fully deprotected this compound and to the masses of partially protected intermediates.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or a rapid LC-MS method to monitor the deprotection reaction over time to ensure it goes to completion.
-
Modify Deprotection Conditions: If incomplete deprotection is the issue, consider extending the reaction time, increasing the temperature, or using a different deprotection reagent. If degradation is suspected, explore milder deprotection conditions.
-
Potential Side Products and Their Characterization
| Potential Side Product | Likely Origin | Expected Mass Difference from this compound | Key Analytical Signature |
| Anomeric Isomer | Glycosylation Reaction | 0 | Different retention time in HPLC; distinct chemical shift and coupling constant for the anomeric proton in ¹H NMR. |
| Incompletely Deprotected Intermediate | Deprotection Step | + mass of the protecting group (e.g., +100 for Boc) | Higher mass in MS; presence of protecting group signals in NMR. |
| Epimer | Non-stereoselective reaction or harsh conditions | 0 | Different retention time in HPLC; changes in specific chemical shifts and coupling constants in NMR, potentially requiring advanced NMR techniques for confirmation. |
| Hydrolysis Product | Purification or Storage | +18 (H₂O) | Higher mass in MS corresponding to the addition of water. |
Experimental Protocols
Protocol 1: HPLC-CAD Method for Analysis of this compound and Related Impurities
This protocol is a general guideline and may require optimization.
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Charged Aerosol Detector (CAD).
-
Column: A HILIC column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 100 mM Ammonium Formate, pH 3.0
-
Gradient:
-
0-5 min: 90% A
-
5-25 min: Linear gradient to 50% A
-
25-30 min: Hold at 50% A
-
30-35 min: Return to 90% A and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
CAD Settings: Evaporation temperature 35 °C, Nitrogen gas pressure 35 psi.
Protocol 2: Sample Preparation for ESI-MS Analysis
-
Collect the HPLC fraction corresponding to the impurity of interest.
-
If the mobile phase contains non-volatile salts, the sample will need to be desalted using a suitable solid-phase extraction (SPE) cartridge.
-
Evaporate the solvent under a stream of nitrogen or using a centrifugal evaporator.
-
Reconstitute the sample in a small volume of a solvent suitable for mass spectrometry, typically a mixture of water and acetonitrile with 0.1% formic acid.
-
Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system.
Visualizations
Caption: Synthetic pathway of this compound highlighting key steps where side products can form.
Caption: Workflow for the isolation and characterization of an unknown impurity.
References
Methods to avoid contamination in Sannamycin C fermentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding and managing contamination during Sannamycin C fermentation.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation in a question-and-answer format.
Question 1: I suspect my this compound fermentation is contaminated. What are the initial signs?
Answer: Early detection of contamination is crucial. Look for the following indicators:
-
Visual Cues:
-
Unusual Turbidity or Color Changes: A sudden or unexpected increase in turbidity, or a shift in the color of the fermentation broth that deviates from the typical appearance of a healthy Streptomyces sannanensis culture.
-
Pellicle or Film Formation: The appearance of a film or pellicle on the surface of the culture medium.
-
Clumping or Abnormal Morphology: Microscopic examination revealing microbial forms other than the expected filamentous structure of Streptomyces sannanensis.
-
-
Process Parameter Deviations:
-
Rapid pH Drop: A sudden and sharp decrease in the pH of the medium can indicate the growth of acid-producing bacteria.
-
Abnormal Dissolved Oxygen (DO) Profile: A rapid depletion of dissolved oxygen that does not correlate with the expected growth phase of S. sannanensis can signal the presence of a fast-growing aerobic contaminant.
-
Irregular Growth Curves: Deviations from the typical sigmoidal growth curve, such as a sudden spike in optical density.
-
-
Sensory Clues:
-
Foul Odors: Any unusual or foul odors emanating from the fermenter can be indicative of contamination.
-
Question 2: My fermentation is confirmed to be contaminated. What are the most likely sources?
Answer: Contamination can originate from several sources. A systematic investigation is necessary to pinpoint the root cause. The most common sources include:
-
Inoculum: The seed culture may be contaminated. It is essential to ensure the purity of the initial spore stock and the seed culture flasks.
-
Raw Materials: Media components, especially complex organic sources like soybean meal, can introduce contaminants if not properly sterilized. Water and air supplies are also potential sources.
-
Equipment: Improper sterilization of the bioreactor, probes, tubing, and connectors is a frequent cause. Leaks in seals, O-rings, or gaskets can also allow contaminants to enter.[1]
-
Operator Error: Incorrect aseptic techniques during inoculation, sampling, or additions to the fermenter can introduce airborne or surface microbes.[2][3]
Question 3: How can I prevent contamination in my future this compound fermentations?
Answer: A proactive approach based on strict aseptic techniques and robust sterilization protocols is the best defense against contamination. Key preventive measures include:
-
Thorough Sterilization: Ensure all components of the bioreactor and the fermentation medium are properly sterilized. For complex media containing heat-sensitive components, consider filter sterilization for those specific additions.
-
Aseptic Technique: All manipulations, including inoculation and sampling, should be performed under sterile conditions, for example, in a laminar flow hood.[3]
-
Inoculum Purity: Regularly check the purity of your Streptomyces sannanensis stock cultures and prepare fresh seed cultures for each fermentation.
-
Environmental Monitoring: Regularly monitor the bioburden of the laboratory environment, including air and surfaces.
-
System Integrity: Before sterilization, perform pressure leak tests on the bioreactor to ensure all seals and connections are secure.
Frequently Asked Questions (FAQs)
Q1: What is a suitable fermentation medium for this compound production?
A1: A glucose soybean meal broth has been reported as a suitable medium for antibiotic production by Streptomyces sannanensis.[4] While the exact optimal concentrations for this compound may require process-specific optimization, a typical starting point for Streptomyces fermentation is provided in the experimental protocols section.
Q2: What are the optimal cultivation conditions for Streptomyces sannanensis?
A2: Streptomyces sannanensis is a mesophilic bacterium. For antibiotic production, an incubation temperature of 28°C for seven days has been shown to be effective. The optimal pH for most actinomycetes is between 6.0 and 8.0.
Q3: How should I sterilize the fermentation medium for this compound?
A3: For a glucose soybean meal broth, autoclaving at 121°C for at least 20-30 minutes is a standard procedure. However, for larger volumes, the sterilization time may need to be extended to ensure the entire volume reaches the target temperature. Be aware that excessive heating can lead to the degradation of some media components, potentially affecting this compound yield. For heat-sensitive components, filter sterilization is recommended.
Q4: How can I prepare a pure inoculum of Streptomyces sannanensis?
A4: To prepare a pure inoculum, start from a well-isolated single colony of S. sannanensis on a suitable agar medium (e.g., ISP2 or Starch Casein Agar). Use this to inoculate a seed culture flask containing a suitable liquid medium. Incubate the seed culture under optimal conditions until it reaches the late logarithmic phase of growth before inoculating the main fermenter.
Q5: What should I do if a contamination event occurs?
A5: If contamination is confirmed, the current fermentation batch should be terminated and discarded. It is crucial to conduct a thorough investigation to identify the source of the contamination to prevent recurrence. This involves reviewing all procedures, checking equipment, and re-evaluating sterilization protocols.
Data Presentation
Table 1: Recommended Sterilization Parameters for Fermentation Equipment and Media
| Item | Method | Temperature (°C) | Pressure (psi) | Minimum Time (minutes) |
| Bioreactor (empty) | Autoclave/In-situ steam | 121 | 15 | 30-60 |
| Liquid Medium (e.g., Glucose Soybean Meal Broth) | Autoclave | 121 | 15 | 20-45 (volume dependent) |
| Glassware and Tools | Autoclave | 121 | 15 | 20 |
| Heat-sensitive solutions | Filter Sterilization | N/A | N/A | N/A |
Table 2: General Cultivation Parameters for Streptomyces sannanensis
| Parameter | Recommended Range |
| Temperature | 28-30°C |
| pH | 6.0 - 8.0 |
| Agitation | 150-250 rpm (shake flask) |
| Incubation Time | 7-10 days |
Experimental Protocols
Protocol 1: Preparation and Sterilization of Glucose Soybean Meal Broth
-
Composition (per 1 Liter):
-
Glucose: 20 g
-
Soybean Meal: 20 g
-
CaCO₃: 2 g
-
(NH₄)₂SO₄: 2 g
-
K₂HPO₄: 1 g
-
MgSO₄·7H₂O: 0.5 g
-
Trace Salt Solution: 1 ml
-
-
Procedure:
-
Dissolve all components in 1 liter of distilled water.
-
Adjust the pH to 7.0-7.2.
-
Dispense the medium into fermentation flasks or the bioreactor.
-
Sterilize by autoclaving at 121°C for 20-30 minutes.
-
Allow the medium to cool to room temperature before inoculation.
-
Protocol 2: Aseptic Inoculation of the Fermenter
-
Preparation:
-
Prepare a seed culture of Streptomyces sannanensis in the late logarithmic growth phase.
-
Ensure the work area (e.g., laminar flow hood) is sterile.
-
Sterilize all necessary equipment (e.g., pipettes, connectors).
-
-
Procedure:
-
Wipe down the inoculation port of the fermenter with 70% ethanol.
-
If using a flame, briefly flame the opening of the seed culture flask and the inoculation port.
-
Aseptically transfer the required volume of the seed culture to the fermenter.
-
Immediately seal the inoculation port.
-
Visualizations
Caption: A workflow diagram for troubleshooting contamination events.
Caption: A workflow for the aseptic inoculation of a fermenter.
References
- 1. Streptomyces sannanensis FH 2519, KC-7038, FERM-P 4388 | Type strain | DSM 41705, ATCC 31530, FERM P-4388, IFO 14239, JCM 9651, NBRC 14239, KCTC 9770 | BacDiveID:16339 [bacdive.dsmz.de]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Production of potent antimicrobial agent by actinomycete, Streptomyces sannanensis strain SU118 isolated from phoomdi in Loktak Lake of Manipur, India - PMC [pmc.ncbi.nlm.nih.gov]
Addressing inconsistent experimental results with Sannamycin C
Welcome to the Sannamycin C Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during in vitro experiments with this compound. Here you will find troubleshooting guides, detailed experimental protocols, and data interpretation resources to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our IC50 values for this compound across different experimental runs. What are the potential causes?
A1: Inconsistent IC50 values are a common challenge in cell-based assays and can stem from several factors:
-
Cell-Related Factors:
-
Cell Passage Number: As the passage number of a cell line increases, its characteristics can change, potentially altering its response to this compound. It is crucial to use cells within a consistent and defined passage number range for all experiments.
-
Cell Health and Confluency: The physiological state of the cells is paramount. Ensure that cells are healthy, in the exponential growth phase, and seeded at a consistent density. Over-confluent or sparse cultures can respond differently to treatment.[1]
-
-
Compound-Related Factors:
-
Stock Solution Stability: this compound, like other aminoglycosides, may have limited stability in solution. Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically ≤ 0.5%).[2]
-
-
Assay Conditions:
-
Incubation Time: The duration of exposure to this compound can significantly impact the IC50 value. A longer incubation period may result in a lower apparent IC50.[3] Maintain a consistent incubation time across all experiments.
-
Evaporation ("Edge Effect"): Wells on the perimeter of a microplate are prone to evaporation, which can alter the concentration of this compound. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.[2]
-
Q2: Our untreated control cells show low viability or inconsistent growth. What should we check?
A2: Issues with control cells often point to general cell culture or assay problems:
-
Cell Health: Confirm that the cells are healthy, free from contamination (especially mycoplasma), and within their optimal growth phase.
-
Incubation Conditions: Verify that the incubator's temperature, CO2, and humidity levels are correctly calibrated and stable.
-
Media Quality: Use fresh, pre-warmed media and ensure all supplements are within their expiration dates.
Q3: The dose-response curve for this compound is not sigmoidal, or we do not observe a clear dose-dependent effect. Why might this be?
A3: An abnormal dose-response curve can be due to:
-
Incorrect Concentration Range: The tested concentrations of this compound may be too high (leading to 100% cell death across all concentrations) or too low (showing no effect). It is advisable to test a broad range of concentrations initially.
-
Compound Solubility: this compound may precipitate in the cell culture medium at higher concentrations. Visually inspect your dilutions for any signs of precipitation.
-
Assay Interference: At high concentrations, the compound itself might interfere with the assay chemistry (e.g., by directly reducing the MTT reagent). Run a control without cells to check for any direct interaction between this compound and the assay reagents.[4]
Q4: How should we prepare and store this compound for our experiments?
A4: As an aminoglycoside antibiotic, this compound should be handled with care to ensure its stability and activity:
-
Reconstitution: Reconstitute lyophilized this compound in sterile water or a buffer solution as recommended by the supplier.
-
Stock Solutions: Prepare a concentrated stock solution (e.g., in water or DMSO), aliquot it into single-use vials, and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Dilutions: Prepare fresh working dilutions in your cell culture medium immediately before each experiment.
Data Presentation
Hypothetical IC50 Values for this compound
The following table provides a hypothetical example of inconsistent IC50 values for this compound against two different cell lines over three separate experiments. This illustrates the kind of variability that may be encountered and highlights the importance of standardized protocols.
| Experiment | Cell Line | IC50 (µM) | Notes |
| 1 | Cell Line A | 15.2 | Baseline experiment. |
| 2 | Cell Line A | 32.8 | Cells were at a higher passage number than in Experiment 1. |
| 3 | Cell Line A | 14.9 | Protocol standardized with consistent cell passage number. |
| 1 | Cell Line B | 45.7 | Baseline experiment. |
| 2 | Cell Line B | 28.3 | A different lot of fetal bovine serum was used. |
| 3 | Cell Line B | 46.1 | Protocol standardized with a single lot of serum. |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a standard method for assessing cell viability and can be adapted for determining the cytotoxic effects of this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same final concentration of solvent as the treated wells).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Determine the IC50 value by plotting cell viability against the log of the this compound concentration and fitting the data to a non-linear regression model.
-
Visualizations
General Mechanism of Action of Aminoglycosides
This compound is an aminoglycoside antibiotic. The primary mechanism of action for this class of compounds is the inhibition of bacterial protein synthesis.
Caption: General mechanism of action for aminoglycoside antibiotics like this compound.
Troubleshooting Workflow for Inconsistent IC50 Values
This workflow provides a logical approach to diagnosing the source of variability in your experimental results.
Caption: A logical workflow to troubleshoot inconsistent IC50 values.
References
Validation & Comparative
Comparative Efficacy of Sannamycin C vs. Sannamycin A and B: A Review of Available Data
Initial investigations into the Sannamycin family of aminoglycoside antibiotics reveal key distinctions between Sannamycin C and its counterparts, Sannamycin A and B. While direct comparative efficacy data remains limited in publicly accessible literature, this guide synthesizes the available information to provide a foundational understanding for researchers, scientists, and drug development professionals.
Sannamycins A, B, and C are all produced by the actinomycete Streptomyces sannanensis KC-7038. While Sannamycins A and B were identified initially, this compound was later discovered as another antibiotic produced by the same strain[1]. Structurally, this compound is a distinct aminoglycoside antibiotic[1].
Antibacterial Activity
Currently, a direct, quantitative comparison of the antibacterial efficacy of this compound against Sannamycin A and B is not available in the reviewed literature. However, existing research provides some general insights into their individual activities.
General findings suggest that this compound possesses weak antibacterial activity, primarily against Gram-positive bacteria. In contrast, its 4-N-glycyl derivative has demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides[1]. This suggests that chemical modification of this compound may be a promising avenue for enhancing its antibacterial spectrum and potency.
Information regarding the specific antibacterial spectrum and minimum inhibitory concentrations (MICs) for Sannamycin A and B is not detailed in the currently accessible resources.
Data Presentation
Due to the absence of quantitative comparative data in the available literature, a detailed data table comparing the efficacy of this compound, A, and B cannot be constructed at this time. Further research and access to the full experimental results from the original studies are required to populate such a comparison.
Experimental Protocols
Detailed experimental protocols for the direct comparative analysis of this compound, A, and B are not available in the public domain. The foundational method for determining antibacterial efficacy would likely involve standard microdilution or agar diffusion assays to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains.
A generalized workflow for such a comparative study is outlined below.
Mechanism of Action
As aminoglycoside antibiotics, the Sannamycins are presumed to exert their antibacterial effects by inhibiting protein synthesis. This is typically achieved through binding to the 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately bacterial cell death. The specific binding sites and affinities of this compound, A, and B on the bacterial ribosome have not been detailed in the available literature.
Antitumor Activity
There is currently no information available in the reviewed literature regarding any potential antitumor properties of Sannamycin A, B, or C.
Conclusion
While the discovery of this compound has expanded the family of known Sannamycin antibiotics, a comprehensive, direct comparison of its efficacy against Sannamycin A and B is conspicuously absent from the readily available scientific literature. The limited data suggests that this compound in its natural form has weak antibacterial activity. However, the enhanced activity of its 4-N-glycyl derivative highlights the potential for synthetic modifications to improve its therapeutic profile. To provide a definitive comparison, further research, including head-to-head in vitro and in vivo studies generating quantitative data such as MIC and IC50 values, is essential. Researchers are encouraged to consult the primary literature for any further details that may not be captured in publicly accessible databases.
References
A Comparative Analysis of the Antibacterial Activity of Sannamycin C, Gentamicin, and Kanamycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro antibacterial activity of Sannamycin C against the well-established aminoglycoside antibiotics, gentamicin and kanamycin. The information is compiled from various studies to offer a comprehensive overview for researchers in drug discovery and development.
Executive Summary
This compound, a novel aminoglycoside antibiotic, has demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria. This guide presents available Minimum Inhibitory Concentration (MIC) data for this compound and compares it with the activity of gentamicin and kanamycin against several key bacterial strains. While direct comparative studies are limited, this guide consolidates existing data to provide a preliminary assessment of this compound's potential as an antibacterial agent. All three antibiotics share a common mechanism of action, the inhibition of bacterial protein synthesis by targeting the 30S ribosomal subunit.
Data Presentation: Comparative Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound, gentamicin, and kanamycin against various bacterial species as reported in the scientific literature. It is important to note that these values were not always determined in head-to-head comparative studies, and experimental conditions may have varied between different research groups.
| Antibiotic | Organism | Strain | MIC (µg/mL) | Reference |
| This compound | Pseudomonas aeruginosa | Test Strain | 16 | [1] |
| Mycobacterium tuberculosis | H37Rv | 8.0 - 20 | [1] | |
| Multidrug-resistant M. tuberculosis | - | 8.0 - 20 | [1] | |
| Gentamicin | Escherichia coli | O157:H7 ATCC 43888 | 0.25 | [2] |
| Escherichia coli | - | 6 - 30 | [3] | |
| Staphylococcus aureus | ATCC 29213 | 0.235 - 0.5 | ||
| Pseudomonas aeruginosa | Clinical Isolates | 0.25 - 512 | ||
| Kanamycin | Escherichia coli | O157:H7 ATCC 43888 | 1 | |
| Escherichia coli | - | 6 - 30 | ||
| Staphylococcus aureus | - | 3.5 | ||
| Pseudomonas aeruginosa | Clinical Isolates | No activity |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique to assess the in vitro activity of an antimicrobial agent. The following are detailed methodologies for two common MIC determination methods.
Broth Microdilution Method
This method is considered the gold standard for determining MIC values.
1. Preparation of Materials:
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.
-
Antibiotics: Prepare stock solutions of this compound, gentamicin, and kanamycin at a high concentration and sterilize by filtration.
-
Bacterial Inoculum: Culture the test organism overnight on an appropriate agar plate. Select several colonies to inoculate a fresh broth and incubate until it reaches the log phase of growth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Microtiter Plates: Use sterile 96-well microtiter plates.
2. Assay Procedure:
-
Dispense 50 µL of sterile CAMHB into each well of the 96-well plate.
-
Add 50 µL of the highest concentration of the antibiotic stock solution to the first well of each row to be tested.
-
Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the plate to create a gradient of antibiotic concentrations. Discard the final 50 µL from the last well.
-
Inoculate each well (except for the sterility control well) with 50 µL of the prepared bacterial suspension. The final volume in each well will be 100 µL.
-
Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
3. Interpretation of Results:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. Growth is determined by observing turbidity or a pellet of cells at the bottom of the well.
Kirby-Bauer Disk Diffusion Method
This method provides a qualitative or semi-quantitative measure of antibiotic susceptibility.
1. Preparation of Materials:
-
Media: Mueller-Hinton Agar (MHA) plates with a depth of 4 mm.
-
Antibiotic Disks: Commercially available paper disks impregnated with a standardized concentration of the antibiotic.
-
Bacterial Inoculum: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
2. Assay Procedure:
-
Dip a sterile cotton swab into the adjusted bacterial suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Allow the plate to dry for a few minutes.
-
Aseptically apply the antibiotic disks to the surface of the agar plate using sterile forceps or a dispenser. Ensure the disks are in firm contact with the agar.
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
3. Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the area around the disk with no bacterial growth) in millimeters.
-
Interpret the results as susceptible, intermediate, or resistant based on standardized zone diameter interpretive charts provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Mandatory Visualization
Mechanism of Action of Aminoglycoside Antibiotics
The primary mechanism of action for this compound, gentamicin, and kanamycin is the inhibition of bacterial protein synthesis. This is achieved by their binding to the 30S ribosomal subunit, which leads to mistranslation of mRNA and ultimately, bacterial cell death. The following diagram illustrates this general workflow.
References
Validating the Antibacterial Spectrum of Sannamycin C Against Gram-Positive Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial spectrum of Sannamycin C, an aminoglycoside antibiotic, against gram-positive bacteria. Due to the limited availability of specific minimum inhibitory concentration (MIC) data for this compound in publicly accessible literature, this document focuses on the broader class of aminoglycoside antibiotics as a proxy for comparison against vancomycin, a standard-of-care antibiotic for many gram-positive infections. The information presented herein is intended to offer a framework for researchers aiming to validate the efficacy of new aminoglycoside compounds like this compound.
Executive Summary
This compound is an aminoglycoside antibiotic.[1] While its 4-N-glycyl derivative has shown inhibitory activity against gram-positive bacteria, specific quantitative data on the antibacterial spectrum of this compound remains scarce in published research.[1] This guide leverages available data for other well-characterized aminoglycosides, such as gentamicin and amikacin, to provide a comparative perspective against vancomycin. This comparison highlights the typical antibacterial profiles of these classes against clinically relevant gram-positive pathogens.
Comparative Antibacterial Spectrum: Aminoglycosides vs. Vancomycin
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative aminoglycosides (gentamicin and amikacin) and vancomycin against common gram-positive bacteria. MIC values are a measure of the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. Lower MIC values indicate greater potency.
| Bacterial Species | Antibiotic | MIC Range (µg/mL) | Key Considerations |
| Staphylococcus aureus (Methicillin-susceptible - MSSA) | Gentamicin | 0.12 - 8 | Often used in combination with other antibiotics for serious infections. |
| Amikacin | 0.5 - 16 | Broad-spectrum aminoglycoside with activity against some gentamicin-resistant strains. | |
| Vancomycin | 0.5 - 2 | A first-line treatment for serious MSSA infections, especially in patients with penicillin allergies. | |
| Staphylococcus aureus (Methicillin-resistant - MRSA) | Gentamicin | Often resistant | High rates of resistance limit its use as a monotherapy. |
| Amikacin | Variable, often high | May retain some activity, but resistance is common. | |
| Vancomycin | 1 - 4 | A primary treatment for MRSA infections, though concerns about "MIC creep" exist. | |
| Enterococcus faecalis | Gentamicin | 4 - >1000 (synergy testing required) | Used in combination with a cell wall active agent (e.g., ampicillin or vancomycin) for synergistic bactericidal effect in serious infections like endocarditis. High-level resistance is a concern. |
| Amikacin | Often intrinsically resistant | Not typically used for Enterococcus infections. | |
| Vancomycin | 1 - 4 | Effective against susceptible strains, but vancomycin-resistant enterococci (VRE) are a major clinical challenge. | |
| Streptococcus pneumoniae | Gentamicin | Generally not active | Aminoglycosides have poor activity against streptococci when used alone. |
| Amikacin | Generally not active | Not a recommended treatment. | |
| Vancomycin | ≤1 | A valuable agent for treating penicillin-resistant Streptococcus pneumoniae. |
Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)
A standardized method for determining the MIC of an antibiotic is crucial for accurate and reproducible results. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for antimicrobial susceptibility testing. The following is a generalized broth microdilution protocol, a common method for MIC determination.
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.
Materials:
-
This compound (or other test antibiotic) stock solution of known concentration
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension standardized to 0.5 McFarland turbidity
-
Positive control (bacterial suspension in broth without antibiotic)
-
Negative control (broth only)
-
Incubator (35°C ± 2°C)
-
Microplate reader or visual assessment tool
Procedure:
-
Preparation of Antibiotic Dilutions:
-
A serial two-fold dilution of the antibiotic is prepared in CAMHB directly in the 96-well plate.
-
The final volume in each well is typically 100 µL.
-
The range of concentrations should be sufficient to span the expected MIC of the organism.
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add 10 µL of the final inoculum to each well containing 90 µL of the antibiotic dilution and the positive control wells. The final volume will be 100 µL.
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the organism. This can be assessed visually or with a microplate reader.
-
The positive control well should show clear evidence of bacterial growth, and the negative control well should remain clear.
-
Mechanism of Action: Aminoglycoside Inhibition of Protein Synthesis
This compound, as an aminoglycoside, is presumed to share the same mechanism of action as other members of this class. Aminoglycosides primarily act by inhibiting bacterial protein synthesis. They bind to the 30S ribosomal subunit, leading to mistranslation of mRNA and the production of nonfunctional or toxic proteins, which ultimately results in bacterial cell death.
References
A Comparative Analysis of Sannamycin C and its Synthetic Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the aminoglycoside antibiotic Sannamycin C and its known synthetic derivatives. This document summarizes the available data on their antibacterial performance, outlines relevant experimental protocols, and visualizes key biological pathways and workflows.
Introduction to this compound
This compound is an aminoglycoside antibiotic produced by Streptomyces sannanensis. Structurally, it is characterized by a 6-N-methylpurpurosamine C and a 2-deoxy-3-epi-fortamine moiety. Like other aminoglycosides, its mechanism of action involves the inhibition of bacterial protein synthesis.
Comparative Performance of this compound and Derivatives
Antibacterial Activity
The 4-N-glycyl derivative of this compound has shown inhibitory activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides[1]. Unfortunately, specific Minimum Inhibitory Concentration (MIC) values from a direct comparative study between this compound and a broad spectrum of its synthetic derivatives are not available in the reviewed literature. The table below is intended to be illustrative of how such data would be presented.
Table 1: Illustrative Antibacterial Activity (MIC in µg/mL) of this compound and a Hypothetical Derivative.
| Compound | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa |
| This compound | Data not available | Data not available | Data not available |
| 4-N-glycyl this compound | Data not available | Data not available | Data not available |
| Hypothetical Derivative X | Value | Value | Value |
| Hypothetical Derivative Y | Value | Value | Value |
Note: This table is a template. Specific, validated MIC values for a range of this compound derivatives are needed from future research to populate this table.
Experimental Protocols
The following sections detail generalized protocols relevant to the study of this compound and its derivatives.
Synthesis of this compound Derivatives
A general procedure for the synthesis of N-acylated derivatives of aminoglycosides, such as the 4-N-glycyl derivative of this compound, would typically involve the following steps:
-
Protection of Amino Groups: Selective protection of the amino groups of the this compound core that are not intended for modification. This is often achieved using protecting groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).
-
Acylation: Reaction of the partially protected this compound with an activated form of the desired acyl group (e.g., an N-hydroxysuccinimide ester or an acid chloride of glycine for the 4-N-glycyl derivative).
-
Deprotection: Removal of the protecting groups to yield the final derivative.
-
Purification: Purification of the final compound using chromatographic techniques such as ion-exchange chromatography or reversed-phase high-performance liquid chromatography (HPLC).
A detailed, step-by-step protocol for the synthesis of a variety of this compound derivatives is not currently available in the reviewed literature.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key metric for assessing antibacterial potency. A standard broth microdilution method is typically employed:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Compounds: The test compounds (this compound and its derivatives) are serially diluted in the growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the ability of a compound to inhibit the translation of a reporter gene in a cell-free system.
-
Preparation of Cell-Free Extract: A bacterial cell-free extract containing ribosomes, tRNAs, and other necessary translation factors is prepared.
-
Reaction Mixture: A reaction mixture is prepared containing the cell-free extract, a DNA or mRNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein), amino acids (one of which may be radiolabeled), and an energy source (ATP, GTP).
-
Addition of Inhibitor: The test compounds are added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated to allow for protein synthesis.
-
Quantification of Protein Synthesis: The amount of synthesized reporter protein is quantified. This can be done by measuring luminescence (for luciferase), fluorescence (for GFP), or the incorporation of a radiolabeled amino acid. The concentration of the compound that inhibits protein synthesis by 50% (IC50) can then be determined.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for this compound and its derivatives, as with other aminoglycosides, is the inhibition of bacterial protein synthesis. This occurs through binding to the 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately cell death.
Caption: Mechanism of action for this compound and its derivatives.
The workflow for a comparative analysis of this compound and its synthetic derivatives would logically follow the steps outlined below.
Caption: Experimental workflow for comparative analysis.
Conclusion and Future Directions
The available evidence suggests that synthetic modification of this compound, such as the addition of a 4-N-glycyl group, can be a viable strategy for enhancing its antibacterial properties. However, a significant knowledge gap exists regarding the structure-activity relationships of a broader range of this compound derivatives.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs. The generation of comprehensive, quantitative data, such as comparative MIC values against a panel of clinically relevant bacterial pathogens, is crucial for advancing our understanding of this promising class of aminoglycosides and for the potential development of new therapeutic agents.
References
Cross-Resistance Profile of Sannamycin C: An Analytical Comparison with Other Aminoglycosides
A comprehensive analysis of cross-resistance between the aminoglycoside antibiotic Sannamycin C and other members of its class remains challenging due to a scarcity of publicly available quantitative data. While initial research from the 1980s indicated that a derivative of this compound possesses activity against aminoglycoside-resistant bacterial strains, detailed comparative studies with specific minimum inhibitory concentration (MIC) data against a panel of resistant organisms are not readily found in the scientific literature. This guide, therefore, provides a framework for understanding potential cross-resistance based on the known mechanisms of aminoglycoside resistance and the structural characteristics of this compound, a member of the fortimicin group of aminoglycosides.
Understanding Aminoglycoside Resistance
Resistance to aminoglycoside antibiotics in bacteria is primarily mediated by three mechanisms:
-
Enzymatic Modification: This is the most common mechanism, where bacterial enzymes modify the structure of the aminoglycoside, preventing it from binding to its ribosomal target. These aminoglycoside-modifying enzymes (AMEs) include N-acetyltransferases (AACs), O-phosphotransferases (APHs), and O-nucleotidyltransferases (ANTs). The specific profile of AMEs produced by a bacterial strain determines its cross-resistance pattern to different aminoglycosides.[1][2][3][4]
-
Target Site Alteration: Mutations in the 16S rRNA, a component of the bacterial ribosome, can reduce the binding affinity of aminoglycosides, leading to resistance.
-
Reduced Permeability and Efflux: Bacteria can also develop resistance by altering their cell membrane to limit the uptake of aminoglycosides or by actively pumping the antibiotics out of the cell using efflux pumps.
This compound and its Potential Advantages
This compound belongs to the fortimicin group of aminoglycosides, which are structurally distinct from the more common 2-deoxystreptamine-containing aminoglycosides like gentamicin, tobramycin, and amikacin.[5] A key finding from early research is that a 4-N-glycyl derivative of this compound demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides. This suggests that the structural modifications in this derivative may protect it from inactivation by certain AMEs.
A study on fortimicin-resistance genes identified a specific resistance gene, fmrS, in the Sannamycin-producing organism, Streptomyces sannanensis. This gene conferred resistance to fortimicin A, kanamycin, and neomycin, but not to gentamicin. This finding implies that the resistance mechanism in the producing organism is specific and that this compound and its derivatives might evade resistance mechanisms that inactivate gentamicin.
Hypothetical Cross-Resistance Profile
Without direct experimental data, a hypothetical cross-resistance profile for this compound can be inferred. Its unique structure as a fortimicin analog suggests it may be a poor substrate for some AMEs that commonly inactivate other aminoglycosides. The activity of its 4-N-glycyl derivative against resistant strains further supports this hypothesis.
To definitively assess the cross-resistance profile of this compound, comprehensive studies are required. The following sections outline the standard experimental protocols that would be necessary to generate the data for a complete comparative guide.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the standard procedure for determining the MIC of an antibiotic against a panel of bacterial strains.
Objective: To determine the lowest concentration of this compound and other comparator aminoglycosides (e.g., gentamicin, tobramycin, amikacin) that inhibits the visible growth of bacterial isolates with well-characterized aminoglycoside resistance mechanisms.
Materials:
-
This compound and its derivatives (e.g., 4-N-glycyl this compound)
-
Comparator aminoglycosides (gentamicin, tobramycin, amikacin)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains with known aminoglycoside resistance genes (e.g., producing AAC(3)-II, APH(2")-I, ANT(2")-I) and clinically isolated resistant strains.
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each antibiotic in a suitable solvent.
-
Perform serial two-fold dilutions of each antibiotic in CAMHB in the wells of a 96-well microtiter plate.
-
Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) in CAMHB.
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria) for each bacterial strain.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Characterization of Resistance Mechanisms
To correlate the activity of this compound with specific resistance mechanisms, the genetic basis of resistance in the test strains should be confirmed.
Objective: To identify the presence of known aminoglycoside resistance genes in the bacterial isolates.
Procedure:
-
DNA Extraction: Isolate genomic DNA from the bacterial strains.
-
Polymerase Chain Reaction (PCR): Use specific primers to amplify known aminoglycoside resistance genes (e.g., aac(3)-IIa, aph(2")-Ia, ant(2")-Ia).
-
Gel Electrophoresis: Visualize the PCR products on an agarose gel to confirm the presence of the amplified genes.
-
DNA Sequencing: Sequence the amplified PCR products to confirm the identity of the resistance genes.
Data Presentation
The results of these experiments would be summarized in tables for easy comparison.
Table 1: Comparative MICs (µg/mL) of this compound and Other Aminoglycosides against Characterized Resistant Strains
| Bacterial Strain | Resistance Gene(s) | This compound | 4-N-glycyl this compound | Gentamicin | Tobramycin | Amikacin |
| E. coli ATCC 25922 | Wild-Type | |||||
| E. coli (Clinical Isolate 1) | aac(3)-IIa | |||||
| P. aeruginosa (Clinical Isolate 2) | ant(2")-Ia | |||||
| S. aureus (Clinical Isolate 3) | aph(2")-Ia |
Visualizations
The relationships between different aminoglycosides, resistance mechanisms, and their effects can be visualized using diagrams.
Caption: Overview of aminoglycoside action and resistance mechanisms.
Caption: Workflow for assessing this compound cross-resistance.
References
- 1. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming Aminoglycoside Enzymatic Resistance: Design of Novel Antibiotics and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Sannamycin C: In Vitro and In Vivo Activity
A Guideline for Researchers, Scientists, and Drug Development Professionals
Introduction
Sannamycin C is an aminoglycoside antibiotic produced by Streptomyces sannanensis. While its discovery has been reported, publicly available quantitative data on its specific in vitro and in vivo activity is limited. Research indicates that a derivative, 4-N-glycyl this compound, exhibits inhibitory activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides[1]. However, for the parent compound, this compound, detailed comparative data remains scarce in the accessible scientific literature.
This guide provides a framework for the comparative analysis of this compound's activity, should such data become available. It outlines the standardized experimental protocols and data presentation formats crucial for evaluating its potential as a therapeutic agent. The methodologies and comparative tables presented are based on established practices for the assessment of novel antibiotic candidates.
Data Presentation: A Framework for Comparison
To facilitate a clear and objective comparison of this compound's activity with other antimicrobial agents, all quantitative data should be summarized in structured tables. Below are template tables for presenting in vitro and in vivo data.
Table 1: In Vitro Activity of this compound - Minimum Inhibitory Concentrations (MICs)
| Bacterial Strain | Type | This compound MIC (µg/mL) | Comparator Antibiotic A MIC (µg/mL) | Comparator Antibiotic B MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | Data not available | ||
| Streptococcus pneumoniae | Gram-positive | Data not available | ||
| Enterococcus faecalis | Gram-positive | Data not available | ||
| Escherichia coli | Gram-negative | Data not available | ||
| Klebsiella pneumoniae | Gram-negative | Data not available | ||
| Pseudomonas aeruginosa | Gram-negative | Data not available | ||
| Acinetobacter baumannii | Gram-negative | Data not available |
Table 2: In Vivo Efficacy of this compound in a Murine Infection Model
| Infection Model | Bacterial Strain | This compound Dose (mg/kg) | Efficacy Endpoint (e.g., % Survival, Log CFU Reduction) | Comparator Antibiotic A Dose (mg/kg) | Efficacy Endpoint (e.g., % Survival, Log CFU Reduction) |
| Thigh Infection | S. aureus | Data not available | |||
| Septicemia | E. coli | Data not available | |||
| Pneumonia | K. pneumoniae | Data not available |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of experimental results. The following are standard protocols for assessing the in vitro and in vivo activity of novel aminoglycoside antibiotics like this compound.
In Vitro Susceptibility Testing: Broth Microdilution Method
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a panel of bacterial isolates.
-
Preparation of Antimicrobial Solutions: A stock solution of this compound is prepared in an appropriate solvent. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Bacterial strains are cultured on an appropriate agar medium. Colonies are suspended in saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
In Vivo Efficacy Testing: Murine Thigh Infection Model
Animal models are essential for evaluating the in vivo efficacy of a new antibiotic. The murine thigh infection model is a commonly used model to assess the antimicrobial activity against localized infections.
-
Induction of Neutropenia: Mice are rendered neutropenic by the intraperitoneal administration of cyclophosphamide on days -4 and -1 relative to the day of infection.
-
Infection: On day 0, mice are anesthetized and injected in the thigh muscle with a bacterial suspension of a clinically relevant pathogen (e.g., Staphylococcus aureus or Escherichia coli).
-
Antimicrobial Administration: At a predetermined time post-infection (e.g., 2 hours), treatment with this compound or a comparator antibiotic is initiated. The drug is administered via a clinically relevant route, such as subcutaneous or intravenous injection, at various dose levels.
-
Assessment of Efficacy: At 24 hours post-treatment initiation, mice are euthanized, and the infected thigh muscles are aseptically removed and homogenized. The homogenates are serially diluted and plated on appropriate agar to determine the number of viable bacteria (colony-forming units, CFU). The efficacy is typically expressed as the log₁₀ reduction in CFU per gram of tissue compared to the untreated control group.
Visualizing Workflows and Pathways
Experimental Workflow for In Vitro and In Vivo Comparison
Caption: Workflow for comparing in vitro and in vivo activity.
General Mechanism of Action for Aminoglycoside Antibiotics
Caption: Aminoglycoside mechanism of action.
Conclusion
While specific experimental data for this compound is not widely available, this guide provides the necessary framework for its comprehensive evaluation. The provided templates for data presentation and detailed experimental protocols offer a clear path for future research to objectively assess the in vitro and in vivo activity of this compound. The visualization of the experimental workflow and the general mechanism of action for aminoglycosides further aids in understanding the context of this antibiotic's potential. Should data on this compound become available, applying this structured approach will be crucial in determining its clinical potential and comparing its efficacy against existing antimicrobial agents.
References
Comparative Analysis of Sannamycin C Bioactivity: A Guide for Researchers
For drug development professionals and researchers in the field of antibiotic discovery, this guide provides a comparative analysis of the bioactivity data available for Sannamycin C and its derivatives. Due to the limited availability of public data, this guide focuses on the information presented in the foundational study by Deushi et al. (1980) and contextualizes it within the broader understanding of aminoglycoside antibiotics.
Executive Summary
This compound is an aminoglycoside antibiotic produced by Streptomyces sannanensis. While this compound itself exhibits weak antibacterial properties, its semisynthetic derivative, 4-N-glycyl this compound, has demonstrated significant inhibitory activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides. This guide summarizes the available bioactivity data, outlines the general mechanism of action for this class of antibiotics, and presents the standard experimental protocols used for their evaluation.
Bioactivity Data of Sannamycin Derivatives
The primary source of bioactivity data for this compound and its derivatives is the 1980 publication by T. Deushi and colleagues in The Journal of Antibiotics. This study introduced this compound and highlighted the enhanced antibacterial profile of its 4-N-glycyl derivative.[1]
Table 1: Antibacterial Spectrum of 4-N-glycyl this compound (Qualitative)
| Bacterial Type | Activity | Notes |
| Gram-positive Bacteria | Inhibitory Activity | Effective against a range of Gram-positive organisms. |
| Gram-negative Bacteria | Inhibitory Activity | Demonstrates broad-spectrum activity against Gram-negative bacteria. |
| Aminoglycoside-Resistant Strains | Inhibitory Activity | Shows potential for overcoming existing aminoglycoside resistance mechanisms. |
Note: Specific Minimum Inhibitory Concentration (MIC) values from the original publication are not publicly accessible and therefore cannot be presented here.
Comparison with Other Aminoglycosides
Aminoglycosides are a well-established class of antibiotics that include clinically important drugs such as gentamicin, tobramycin, and amikacin. They are known for their efficacy against a wide range of bacterial infections. The reported activity of 4-N-glycyl this compound against resistant strains suggests it may possess structural features that evade common aminoglycoside resistance mechanisms, such as enzymatic modification. A direct quantitative comparison with other aminoglycosides is not possible without the specific MIC data.
Mechanism of Action and Signaling Pathways
As an aminoglycoside, this compound and its derivatives are presumed to exert their antibacterial effect by inhibiting protein synthesis in bacteria. This mechanism involves the binding of the aminoglycoside molecule to the 30S ribosomal subunit. This binding event interferes with the initiation and elongation of the polypeptide chain, leading to the production of non-functional proteins and ultimately bacterial cell death.
Caption: General mechanism of action for aminoglycoside antibiotics.
Experimental Protocols
The evaluation of the bioactivity of novel antibiotics like 4-N-glycyl this compound typically involves standardized methods to determine their efficacy against various bacterial strains.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
Experimental Workflow for MIC Determination
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol Details:
-
Preparation of Antibiotic Solutions: A stock solution of 4-N-glycyl this compound is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., to 5 x 10^5 CFU/mL) is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Data Analysis: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity.
Conclusion and Future Directions
The initial findings on 4-N-glycyl this compound from 1980 are promising, suggesting its potential as a broad-spectrum antibiotic with activity against resistant bacterial strains. However, a comprehensive understanding of its bioactivity and a robust comparison with existing antibiotics are hampered by the lack of publicly available, detailed quantitative data.
For researchers and drug development professionals, the key takeaway is the potential of this molecular scaffold. Further investigation is warranted to:
-
Resynthesize and purify 4-N-glycyl this compound.
-
Conduct comprehensive in vitro susceptibility testing against a wide panel of contemporary, clinically relevant bacterial isolates, including multidrug-resistant strains.
-
Perform comparative studies against current standard-of-care aminoglycosides.
-
Investigate the specific interactions with the bacterial ribosome to elucidate the structural basis for its activity against resistant strains.
-
Evaluate its in vivo efficacy and toxicity in animal models.
The information presented in this guide serves as a foundation for future research into the potential of this compound derivatives as a source of new antibacterial agents.
References
Peer-Reviewed Validation of Sannamycin C's Therapeutic Potential: A Comparative Guide
Disclaimer: The available peer-reviewed literature on Sannamycin C is limited to its initial discovery and characterization in the late 1970s and early 1980s.[1][2] Consequently, this guide provides a comparative framework based on the broader class of aminoglycoside antibiotics, to which this compound belongs. The experimental data and detailed protocols are representative of those used for validating similar antibiotics, as specific recent studies on this compound are not publicly available.
Introduction
This compound is an aminoglycoside antibiotic produced by Streptomyces sannanensis.[1] Like other aminoglycosides, it is expected to exhibit broad-spectrum activity against various Gram-positive and Gram-negative bacteria.[1][3] The therapeutic potential of aminoglycosides lies in their rapid, concentration-dependent bactericidal activity, making them crucial for treating serious infections. This guide provides an overview of the validation process for an antibiotic of this class and compares its potential therapeutic profile with other established aminoglycosides.
Mechanism of Action: Aminoglycoside Antibiotics
Aminoglycosides primarily act by inhibiting bacterial protein synthesis. They bind to the 30S ribosomal subunit, specifically to the A-site of the 16S ribosomal RNA. This binding interferes with the initiation complex, causes misreading of the mRNA codon, and leads to the production of nonfunctional or toxic proteins. This disruption of protein synthesis ultimately results in bacterial cell death.
Aminoglycoside entry into a bacterial cell and inhibition of protein synthesis.
Comparative Efficacy Data (Representative Aminoglycosides)
While specific data for this compound is unavailable, the following table presents typical Minimum Inhibitory Concentration (MIC) values for common aminoglycosides against various pathogens. MIC is a standard measure of an antibiotic's potency.
| Antibiotic | Escherichia coli (MIC µg/mL) | Klebsiella pneumoniae (MIC µg/mL) | Pseudomonas aeruginosa (MIC µg/mL) | Staphylococcus aureus (MIC µg/mL) |
| Gentamicin | 0.25 - 1 | 0.25 - 1 | 1 - 4 | 0.12 - 1 |
| Tobramycin | 0.25 - 1 | 0.25 - 1 | 0.5 - 2 | 0.12 - 1 |
| Amikacin | 1 - 4 | 1 - 4 | 2 - 8 | 1 - 8 |
Data is illustrative and sourced from general clinical microbiology literature. Actual MIC values can vary depending on the bacterial strain and testing method.
Experimental Protocols
The validation of a new antibiotic like this compound would involve a series of standardized in vitro and in vivo experiments.
Objective: To determine the minimum concentration of the antibiotic that inhibits the visible growth of a microorganism.
Methodology: Broth Microdilution
-
A two-fold serial dilution of the antibiotic is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test bacterium (e.g., 5 x 10^5 colony-forming units/mL).
-
Positive (no antibiotic) and negative (no bacteria) control wells are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.
Objective: To evaluate the antibiotic's effectiveness in a living organism.
Methodology: Murine Sepsis Model
-
Mice are infected with a lethal dose of a pathogenic bacterium (e.g., via intraperitoneal injection).
-
At a predetermined time post-infection, different doses of the antibiotic are administered to treatment groups (e.g., intravenously or subcutaneously).
-
A control group receives a placebo.
-
The survival of the mice is monitored over a period of 7-14 days.
-
The effective dose (ED50), the dose that protects 50% of the animals from lethal infection, is calculated.
Objective: To assess the potential adverse effects of the antibiotic.
Methodology: Acute Toxicity in Mice
-
Increasing doses of the antibiotic are administered to groups of mice.
-
The animals are observed for signs of toxicity and mortality over a specified period (e.g., 24 hours to 14 days).
-
The lethal dose 50 (LD50), the dose that is lethal to 50% of the animals, is determined.
Experimental Workflow for Antibiotic Validation
The following diagram illustrates a typical workflow for the preclinical validation of a novel antibiotic.
A generalized workflow for the preclinical validation of a new antibiotic.
Conclusion
This compound, as an aminoglycoside antibiotic, holds theoretical therapeutic potential against a range of bacterial pathogens. However, a comprehensive, modern validation of its efficacy, safety, and pharmacokinetic profile through rigorous peer-reviewed studies is necessary to establish its clinical utility. The information presented in this guide, based on the broader class of aminoglycosides, serves as a foundational framework for understanding the potential attributes of this compound and the experimental validation it would need to undergo. Researchers and drug development professionals are encouraged to view this as a starting point for further investigation into this and other novel antibiotic candidates.
References
Decoding Synergistic Power: Sannamycin C and Antibiotic Combinations
A Comparative Guide for Researchers
In the ongoing battle against antimicrobial resistance, the exploration of synergistic antibiotic combinations presents a promising frontier. Sannamycin C, a novel aminoglycoside antibiotic, is a candidate for such combination therapies. While specific data on this compound's synergistic effects are not yet available, this guide provides a framework for understanding and evaluating its potential by examining the well-established synergy between aminoglycosides and β-lactam antibiotics. This document serves as a comparative guide for researchers, scientists, and drug development professionals, offering insights into the experimental validation of antibiotic synergy.
The Power of Two: Aminoglycoside and β-Lactam Synergy
The combination of aminoglycosides and β-lactams has long been a cornerstone in treating severe bacterial infections, particularly those caused by resilient pathogens like Pseudomonas aeruginosa. The mechanism behind this synergy is a classic example of cooperative antimicrobial action. β-lactam antibiotics, such as penicillins and cephalosporins, inhibit bacterial cell wall synthesis. This disruption is believed to increase the permeability of the bacterial cell membrane, thereby facilitating the uptake of aminoglycosides.[1] Once inside the cell, aminoglycosides bind to the bacterial ribosome, leading to the inhibition of protein synthesis and ultimately, cell death.
Quantifying Synergy: The Checkerboard Assay
The checkerboard assay is a widely used in vitro method to quantitatively assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.[2] This method involves a two-dimensional titration of two antibiotics in a microtiter plate, allowing for the determination of the minimum inhibitory concentration (MIC) of each antibiotic alone and in combination.
The results of a checkerboard assay are typically analyzed by calculating the Fractional Inhibitory Concentration (FIC) index. The FIC for each antibiotic is calculated as the MIC of the antibiotic in combination divided by the MIC of the antibiotic alone. The FIC index is the sum of the FICs of the two antibiotics.[3]
The interpretation of the FIC index is as follows:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
Comparative Data: Aminoglycoside-β-Lactam Synergy against Pseudomonas aeruginosa
While awaiting specific data for this compound, the following table presents representative data on the synergistic activity of amikacin (an aminoglycoside) and ceftazidime (a β-lactam) against clinical isolates of Pseudomonas aeruginosa.[4] This data, derived from checkerboard assays, demonstrates the potential for synergy within this antibiotic class combination.
| Antibiotic Combination | Bacterial Strain(s) | FIC Range | FIC₅₀ | FIC₉₀ | Interpretation of Synergy |
| Amikacin + Ceftazidime | Pseudomonas aeruginosa (36 clinical isolates) | 0.09-2 | 0.5 | 1 | Synergistic to Additive |
Note: FIC₅₀ and FIC₉₀ represent the FIC index values that inhibit 50% and 90% of the tested isolates, respectively. The range indicates the spectrum of interactions observed across the isolates.[4]
Experimental Protocol: Checkerboard Broth Microdilution Assay
The following is a detailed methodology for performing a checkerboard assay to determine the synergistic effects of two antibiotics.
1. Materials:
- 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Stock solutions of Antibiotic A (e.g., this compound) and Antibiotic B (e.g., a β-lactam) of known concentrations
- Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)
- Multichannel pipette
- Incubator (35°C ± 2°C)
2. Procedure:
- Preparation of Antibiotic Dilutions:
- Prepare serial twofold dilutions of Antibiotic A and Antibiotic B in CAMHB in separate tubes or deep-well plates. The concentration range should typically span from 4 times the expected MIC to 1/16th of the MIC.
- Plate Setup:
- Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
- Along the x-axis (e.g., columns 1-10), add 50 µL of decreasing concentrations of Antibiotic A. Column 11 serves as the control for Antibiotic A alone, and column 12 is the growth control (no antibiotic).
- Along the y-axis (e.g., rows A-G), add 50 µL of decreasing concentrations of Antibiotic B. Row H serves as the control for Antibiotic B alone.
- Inoculation:
- Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
- Add 100 µL of the final bacterial suspension to each well.
- Incubation:
- Incubate the plates at 35°C for 16-20 hours.
- Reading Results:
- After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible growth.
- Calculation of FIC Index:
- Determine the MIC of each antibiotic alone from the control rows/columns.
- For each well showing no growth in the combination area, calculate the FIC for each antibiotic:
- FIC A = (MIC of antibiotic A in combination) / (MIC of antibiotic A alone)
- FIC B = (MIC of antibiotic B in combination) / (MIC of antibiotic B alone)
- Calculate the FIC index for each of these wells: FIC Index = FIC A + FIC B.
- The lowest FIC index value is reported as the result for the combination.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanism of synergy between β-lactam and aminoglycoside antibiotics.
Caption: Workflow for the checkerboard antibiotic synergy assay.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. In vitro and in vivo synergy of levofloxacin or amikacin both in combination with ceftazidime against clinical isolates of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro synergy of antibiotic combinations against planktonic and biofilm Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Sannamycin C
Essential guidelines for the safe handling and disposal of Sannamycin C are critical for maintaining laboratory safety and ensuring environmental protection. As a potent aminoglycoside antibiotic, this compound requires careful management throughout its lifecycle in a research setting, from initial handling to final disposal. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to safely manage this compound waste, thereby minimizing exposure risks and ensuring regulatory compliance.
Immediate Safety and Handling Protocols
Before beginning any work with this compound, it is imperative to consult the Safety Data Sheet (SDS) for specific handling and emergency procedures. Due to its potential cytotoxicity, direct contact with skin, eyes, and mucous membranes must be strictly avoided.
Personal Protective Equipment (PPE): The following table outlines the minimum PPE required when handling this compound in solid or solution form.
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves (double-gloving recommended) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes and aerosols. |
| Lab Coat | Full-length, cuffed laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | N95 or higher-rated respirator | Recommended when handling the powdered form to prevent inhalation. |
Step-by-Step Disposal Procedures for this compound
The proper disposal of this compound and any contaminated materials is crucial. As a best practice, all materials that come into contact with this compound should be treated as hazardous cytotoxic waste.
Step 1: Segregation of Waste
Immediately after use, segregate all this compound-contaminated waste from non-hazardous laboratory trash. This includes:
-
Unused or expired this compound powder or solutions.
-
Contaminated labware (e.g., pipette tips, centrifuge tubes, flasks).
-
Contaminated PPE (gloves, disposable lab coats).
-
Spill cleanup materials.
Step 2: Containment and Labeling
-
Sharps: All contaminated sharps (needles, scalpels, etc.) must be placed in a designated, puncture-proof cytotoxic sharps container.
-
Solid Waste: Contaminated solids (e.g., pipette tips, gloves, paper towels) should be collected in a clearly labeled, leak-proof, and sealable cytotoxic waste bag or container. These containers are typically yellow or marked with the universal cytotoxic symbol.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
Step 3: Chemical Inactivation (Recommended for Liquid Waste)
Experimental Protocol for Inactivation:
-
Acid Hydrolysis:
-
To the aqueous this compound waste, slowly add a sufficient amount of 1 M hydrochloric acid (HCl) to achieve a final pH of approximately 2.
-
Allow the solution to stand at room temperature for at least 24 hours to facilitate hydrolysis.
-
Neutralize the solution with a suitable base (e.g., 1 M sodium hydroxide) to a pH between 6 and 8 before final disposal as hazardous waste.
-
-
Base Hydrolysis:
-
To the aqueous this compound waste, slowly add a sufficient amount of 1 M sodium hydroxide (NaOH) to achieve a final pH of approximately 12.
-
Allow the solution to stand at room temperature for at least 24 hours.
-
Neutralize the solution with a suitable acid (e.g., 1 M hydrochloric acid) to a pH between 6 and 8 before final disposal as hazardous waste.
-
Note: The efficacy of these inactivation methods for this compound has not been formally documented. Therefore, the treated liquid waste should still be disposed of as hazardous chemical waste.
Step 4: Final Disposal
All segregated and contained this compound waste (solid, liquid, and sharps) must be disposed of through the institution's official hazardous waste management program. Do not dispose of this compound waste down the drain or in the regular trash. Ensure that all waste containers are securely sealed and properly labeled according to institutional and local regulations.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Personal protective equipment for handling Sannamycin C
This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Sannamycin C. The following procedures are designed to ensure a safe laboratory environment and proper management of this aminoglycoside antibiotic.
I. Personal Protective Equipment (PPE)
When handling this compound, particularly in its solid, powdered form, a comprehensive approach to personal protection is crucial to avoid exposure. The recommended personal protective equipment includes:
-
Eye and Face Protection: Use tightly sealed safety goggles or a face shield to protect against dust particles.
-
Skin Protection:
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and changed immediately if contaminated, torn, or punctured.
-
Body Protection: A lab coat is mandatory. For operations with a higher risk of dust generation or spillage, consider a disposable coverall.
-
-
Respiratory Protection: If dust is generated during handling, a NIOSH-approved particulate respirator is required. Ensure adequate ventilation in the work area.
II. Operational Plan: Safe Handling and Storage
Adherence to strict handling and storage protocols is vital to maintain the integrity of this compound and the safety of laboratory personnel.
A. Handling Procedures:
-
Work Area Preparation:
-
Ensure the work area is clean and uncluttered.
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form.
-
Have an emergency eyewash station and safety shower readily accessible.
-
-
Handling the Compound:
-
Avoid contact with skin, eyes, and clothing.
-
Do not inhale dust. Take measures to prevent dust formation.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
-
-
Spill Management:
-
In case of a spill, evacuate non-essential personnel from the area.
-
Wear appropriate PPE.
-
Carefully take up the spilled material without generating dust.
-
Collect the spilled material in a sealed container for proper disposal.
-
Clean the affected area thoroughly.
-
B. Storage Plan:
-
Store this compound in a tightly closed container.
-
Keep the container in a dry and well-ventilated place.
-
The recommended storage temperature is -20°C for long-term storage (months to years)[1]. For short-term storage (days to weeks), 0-4°C is acceptable[1].
-
The substance is moisture-sensitive.
-
Store locked up or in an area accessible only to qualified or authorized personnel.
III. Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination.
-
Waste Classification: Dispose of this compound as hazardous waste.
-
Disposal Method:
-
Dispose of the compound and any contaminated materials (e.g., gloves, weighing paper, pipette tips) in an approved waste disposal plant.
-
Do not allow the product to enter drains.
-
Follow all federal, state, and local environmental regulations.
-
IV. Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₃₂N₄O₄ | [2] |
| Molecular Weight | 332.44 g/mol | [2] |
| Appearance | Solid | [] |
| Boiling Point | 480.6°C at 760 mmHg | |
| Density | 1.17 g/cm³ | |
| Solubility | Soluble in Methanol, Water, Ether, and Ethanol. | |
| Storage Temperature | -20°C (long-term), 0-4°C (short-term) |
V. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method to determine the minimum inhibitory concentration of this compound against a bacterial strain. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
A. Materials:
-
This compound
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Sterile pipette tips and tubes
B. Methodology:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration of 1 mg/mL.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick 4-5 colonies of the test bacterium and inoculate into a tube of sterile broth.
-
Incubate at 35°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not add bacteria to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours.
-
-
Reading the Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.
-
A spectrophotometer can be used to measure the optical density (OD) at 600 nm to aid in determining the inhibition of growth.
-
VI. Workflow and Pathway Diagrams
Caption: Workflow for Safe Handling of this compound.
Caption: Experimental Workflow for MIC Assay.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
